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  • Product: 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride
  • CAS: 90415-81-9

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Applications of CAS 90415-81-9: A Technical Guide for Drug Development

Executive Summary In the development of semi-synthetic antibiotics and targeted bioactive molecules, the selection of precise acylating agents dictates both the synthetic yield and the pharmacokinetic viability of the fi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of semi-synthetic antibiotics and targeted bioactive molecules, the selection of precise acylating agents dictates both the synthetic yield and the pharmacokinetic viability of the final drug. CAS 90415-81-9 , systematically known as 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride , is a highly specialized building block. This whitepaper provides an in-depth technical analysis of its exact mass and molecular weight, elucidates the structural causality behind its use in drug design, and outlines a self-validating experimental protocol for its application in synthesizing β -lactamase-resistant penicillins.

Mass Spectrometry & Physicochemical Profiling

Understanding the distinction between Molecular Weight (MW) and Exact Mass is non-negotiable for analytical validation, particularly when utilizing High-Resolution Mass Spectrometry (HRMS) to identify reaction intermediates.

  • Molecular Weight (201.65 g/mol ): This value is derived from the standard atomic weights of the elements, reflecting the natural isotopic distribution. It is the macroscopic value utilized for stoichiometric calculations during bulk synthesis.

  • Exact Mass (201.055656 Da): This is the calculated mass of the monoisotopic species—the molecule composed entirely of the most abundant isotopes ( 12C , 1H , 35Cl , 14N , 16O ).

Analytical Causality: When monitoring the consumption of CAS 90415-81-9 via LC-HRMS, the exact mass is critical for distinguishing the target acyl chloride from isobaric impurities [1]. Furthermore, the presence of the chlorine atom generates a highly specific M and M+2 isotopic signature (in an approximate 3:1 ratio due to 35Cl and 37Cl ). This isotopic pattern acts as an internal, self-validating confirmation of the compound's identity before it is committed to a complex synthetic workflow.

Quantitative Data Summaries

Table 1: Core Physicochemical Properties of CAS 90415-81-9

PropertyValueClinical / Synthetic Relevance
Chemical Name 5-Isobutyl-3-methylisoxazole-4-carbonyl chlorideDefines the functional groups available for coupling.
Molecular Formula C9​H12​ClNO2​ Base for stoichiometric and elemental analysis.
Molecular Weight 201.65 g/mol Used for calculating molar equivalents in the lab.
Exact Mass 201.055656 DaTarget m/z for monoisotopic HRMS identification.
Appearance Pale yellow to colorless liquidVisual indicator of purity; darkening indicates degradation.

Table 2: Expected HRMS Isotopic Distribution (Positive Ion Mode, [M+H]+)

Isotope PeakCalculated m/z Relative AbundanceCausality / Origin
M 202.0635100%Monoisotopic molecule ( 12C , 35Cl ).
M+1 203.0668~10.5%Incorporation of a single 13C atom.
M+2 204.0605~32.0%Presence of the 37Cl isotope.

Structural Causality in Drug Design

CAS 90415-81-9 is not chosen arbitrarily; its structure is engineered for a specific biological outcome. It is predominantly used to acylate 6-aminopenicillanic acid (6-APA) to produce isoxazolyl penicillins[2].

The Mechanistic "Why":

  • The Carbonyl Chloride Warhead: Acid chlorides are highly electrophilic, allowing for rapid amide bond formation with primary amines without the need for expensive peptide coupling reagents (e.g., HATU or EDC).

  • Steric Shielding (The Isoxazole Core): The 5-isobutyl and 3-methyl groups flank the carbonyl carbon. Once coupled to the β -lactam core, this bulky isoxazole ring creates profound steric hindrance. This physical barrier prevents bacterial β -lactamase enzymes from accessing and hydrolyzing the fragile β -lactam ring, thereby conferring antibiotic resistance-breaking properties to the drug.

Experimental Protocol: Self-Validating Acylation of 6-APA

The following protocol details the semi-synthetic coupling of CAS 90415-81-9 with 6-APA. This methodology is designed as a self-validating system : it utilizes real-time pH monitoring to confirm reaction progress, eliminating the need for continuous TLC sampling[3].

Step-by-Step Methodology

Step 1: Nucleophile Solubilization & Activation

  • Suspend 1.0 equivalent of 6-APA in a biphasic mixture of Water/Acetone (1:1 v/v).

  • Causality: 6-APA is poorly soluble in neutral water. By adding 10% aqueous NaHCO3​ , adjust the pH to 7.5–8.0. This deprotonates the carboxylic acid (aiding solubility) and the primary amine, converting it into an active nucleophile. Do not exceed pH 8.5, as alkaline conditions will hydrolyze the β -lactam ring.

Step 2: Temperature-Controlled Acylation

  • Cool the reaction vessel to 0–5°C using an ice-brine bath.

  • Causality: CAS 90415-81-9 is highly reactive. At room temperature, the water in the biphasic system will competitively hydrolyze the acid chloride into an inactive carboxylic acid. Low temperatures kinetically favor the aminolysis (coupling) over hydrolysis.

  • Dissolve 1.1 equivalents of CAS 90415-81-9 in anhydrous acetone and add dropwise over 30 minutes.

Step 3: Real-Time Validation via pH Monitoring

  • As the acylation proceeds, HCl is generated as a byproduct, which will naturally drive the pH down.

  • Self-Validation: Continuously add 10% NaHCO3​ to maintain the pH between 7.0 and 7.5. The reaction is definitively complete when the pH stabilizes and base consumption ceases. This macroscopic observation directly validates the microscopic exhaustion of the acyl chloride.

Step 4: Isolation and Phase Separation

  • Once complete, wash the aqueous layer with ethyl acetate to remove unreacted CAS 90415-81-9 and neutral impurities.

  • Layer the aqueous phase with fresh ethyl acetate and carefully acidify to pH 2.0 using 2N HCl at 0°C.

  • Causality: Acidification protonates the newly formed penicillin derivative, shifting it from a water-soluble sodium salt to a lipophilic free acid, driving it entirely into the ethyl acetate layer.

Step 5: Salt Precipitation

  • Dry the organic layer over anhydrous MgSO4​ . Filter, and add a stoichiometric amount of Sodium 2-ethylhexanoate.

  • Causality: This facilitates a counter-ion exchange, precipitating the highly stable, pharmaceutically acceptable sodium salt of the target isoxazolyl penicillin.

Workflow Visualization

G N1 Step 1: 6-APA Solubilization Biphasic System (Water/Acetone) N2 Step 2: pH Optimization Adjust to 7.5-8.0 via NaHCO3 N1->N2 N3 Step 3: Acylation Add CAS 90415-81-9 at 0-5°C N2->N3 Nucleophile ready N4 Step 4: Self-Validation Monitor pH; Base consumption stops N3->N4 HCl evolution N5 Step 5: Acidification & Extraction Drop pH to 2.0, isolate organic layer N4->N5 Endpoint reached N6 Step 6: Salt Precipitation Add Sodium 2-ethylhexanoate N5->N6 Product isolated

Fig 1: Step-by-step workflow for the acylation of 6-APA using CAS 90415-81-9.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for C9H12ClNO2 (Exact Mass Methodology)". PubChem.[Link]

  • World Intellectual Property Organization (WIPO). "Process for preparing isoxazolyl penicillins (WO2014072843A1)".
Exploratory

Isoxazole-4-Carbonyl Chloride Derivatives as Privileged Pharmaceutical Building Blocks: Synthesis, Reactivity, and Therapeutic Applications

Executive Summary As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of balancing target reactivity with structural stability. The isoxazole ring—a five-membered heterocycle co...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of balancing target reactivity with structural stability. The isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—represents a masterclass in this balance[1]. Specifically, isoxazole-4-carbonyl chloride derivatives serve as highly versatile, electrophilic building blocks used to synthesize complex amides, esters, and ketones. These derivatives are the foundational precursors to a myriad of FDA-approved drugs and preclinical candidates, ranging from disease-modifying antirheumatic drugs (DMARDs) like Leflunomide to novel AMPA receptor modulators[2][3].

This technical guide deconstructs the chemical logic, self-validating synthetic protocols, and pharmacological pathways associated with isoxazole-4-carbonyl chlorides, providing drug development professionals with a comprehensive blueprint for utilizing this privileged scaffold.

The Chemical Logic of the Isoxazole-4-Position

The selection of the 4-position on the isoxazole ring for carbonyl functionalization is not arbitrary; it is driven by precise electronic and steric causality.

  • Electronic Shielding: The adjacent electronegative heteroatoms (N and O) at positions 1 and 2 withdraw electron density from the ring. However, the 4-position is the least deactivated carbon, making it the optimal site for maintaining the stability of the attached acyl chloride group while preserving the aromaticity of the ring[1].

  • The Weak N-O Bond: The isoxazole ring possesses a uniquely weak nitrogen-oxygen bond. While stable under neutral and acidic conditions, this bond is susceptible to base-catalyzed or enzymatic reductive cleavage. This property is brilliantly exploited in prodrug design, where the intact isoxazole ring improves pharmacokinetic distribution before being cleaved in vivo to reveal the active pharmacophore[3].

Experimental Workflow: Synthesis of Isoxazole-4-Carbonyl Chlorides

The conversion of an isoxazole-4-carboxylic acid to its corresponding acyl chloride requires stringent anhydrous conditions. The following protocol utilizes 5-methylisoxazole-4-carboxylic acid as the model substrate.

Step-by-Step Methodology
  • Reagent Preparation: Suspend 5-methylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: DCM is chosen over coordinating solvents like THF to prevent competitive side reactions with the highly electrophilic acyl chloride product.

  • Catalytic Activation: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (0.05 eq), followed by the dropwise addition of thionyl chloride ( SOCl2​ ) (1.5 eq) at 0°C.

    • Causality: DMF reacts with SOCl2​ to generate the Vilsmeier-Haack reagent in situ. This highly reactive intermediate accelerates the conversion of the carboxylic acid to the acyl chloride, significantly lowering the required activation energy and preventing thermal degradation of the heat-sensitive isoxazole ring.

  • Reflux and Maturation: Gradually warm the reaction to 40°C and reflux for 2 hours until gas evolution ( SO2​ and HCl ) ceases.

  • Concentration: Remove the solvent and excess SOCl2​ under reduced pressure to yield the crude 5-methylisoxazole-4-carbonyl chloride as a viscous liquid[4].

🛡️ Self-Validating System Checkpoint

Acyl chlorides are notoriously difficult to analyze directly via HPLC due to rapid on-column hydrolysis. To validate the success of the chlorination step before committing expensive amine building blocks, withdraw a 10 μL aliquot of the crude mixture and quench it into 1 mL of anhydrous methanol containing a drop of triethylamine. Analyze this quenched sample via LC-MS. The quantitative formation of the corresponding methyl ester ( [M+H]+ shift) confirms the successful generation of the acyl chloride , ensuring the protocol's integrity before proceeding.

SynthesisWorkflow A Isoxazole-4-carboxylic acid (Starting Material) B Chlorination (SOCl2 / DMF cat.) A->B Activation C Isoxazole-4-carbonyl chloride (Reactive Intermediate) B->C -HCl, -SO2 D Amide Coupling (Amine, Base, Solvent) C->D Nucleophilic Attack E Isoxazole-4-carboxamide (Active API) D->E -HCl (Base scavenged)

Workflow for the synthesis of isoxazole-4-carboxamide APIs.

Application in Drug Discovery: Amide Coupling Protocols

The most prominent use of isoxazole-4-carbonyl chlorides is the synthesis of isoxazole-4-carboxamides . A classic industrial example is the synthesis of Leflunomide, achieved by coupling 5-methylisoxazole-4-carbonyl chloride with 4-(trifluoromethyl)aniline[3][4].

Step-by-Step Methodology
  • Amine Preparation: Dissolve 4-(trifluoromethyl)aniline (1.0 eq) in anhydrous acetonitrile. Add an organic base, such as triethylamine or cesium carbonate (1.5 eq).

    • Causality: The base acts as an acid scavenger. As the coupling reaction proceeds, HCl is generated. If left unneutralized, the HCl will protonate the nucleophilic amine, halting the reaction. The base drives the equilibrium forward.

  • Electrophile Addition: Cool the solution to 0–5°C. Add the freshly prepared isoxazole-4-carbonyl chloride dropwise over 30 minutes.

    • Causality: The nucleophilic acyl substitution is highly exothermic. Maintaining a low temperature prevents the formation of unwanted ketene byproducts and suppresses the potential ring-opening of the isoxazole under basic conditions.

  • Workup: Dilute with ethyl acetate and wash sequentially with 1M HCl , saturated NaHCO3​ , and brine.

🛡️ Self-Validating System Checkpoint

Monitor the reaction via TLC (Hexanes:EtOAc). The disappearance of the amine spot and the appearance of a new, less polar UV-active spot indicates successful coupling. Post-workup, test the pH of the final aqueous wash to ensure it is strictly neutral (pH 7.0) . This validates the complete removal of both the unreacted basic scavengers and any residual acidic byproducts, guaranteeing the purity of the isolated API.

Pharmacological Pathways & Mechanism of Action

Isoxazole-4-carboxamide derivatives synthesized from these building blocks exhibit profound biological activities across multiple therapeutic domains.

The Prodrug Mechanism (Immunosuppression)

Leflunomide perfectly illustrates the utility of the isoxazole ring's weak N-O bond. Administered as an intact isoxazole-4-carboxamide, it acts as a prodrug. In vivo, the basic physiological environment and specific enzymes catalyze the cleavage of the N-O bond, triggering an isomerization that yields Teriflunomide (an active enol-amide). Teriflunomide then potently inhibits dihydroorotate dehydrogenase (DHODH), halting de novo pyrimidine synthesis and suppressing overactive T-cells in rheumatoid arthritis[3][4].

ProdrugPathway A Leflunomide (Isoxazole Prodrug) B In Vivo Base Catalysis (N-O Bond Cleavage) A->B Ring Opening C Teriflunomide (Active Enol-Amide) B->C Isomerization D DHODH Enzyme (Inhibition) C->D Target Binding E Pyrimidine Synthesis (Halted) D->E Immunosuppression

In vivo ring-opening mechanism of Leflunomide to its active metabolite.
AMPA Receptor Modulation (Analgesia)

Recent breakthroughs in 2025 have highlighted isoxazole-4-carboxamides as potent modulators of ionotropic glutamate receptors. Specifically, these derivatives target Ca2+ -permeable α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are highly expressed in the spinal dorsal horn and are critical for nociceptive (pain) transmission[2]. Electrophysiological whole-cell patch-clamp studies reveal that these compounds allosterically alter the biophysical gating properties of GluA2 homomeric subunits, drastically accelerating desensitization and reducing ion influx, thereby offering a novel non-opioid pathway for chronic pain management[2].

Pathway A Isoxazole-4-carboxamide (e.g., CIC Derivatives) B AMPA Receptor (GluA2/3 Subunits) A->B Allosteric Binding C Ion Channel Gating (Altered Kinetics) B->C Modulates Desensitization D Ca2+ / Na+ Influx (Reduced Permeability) C->D Decreased Current E Nociceptive Transmission (Analgesic Effect) D->E Pain Inhibition

Neuromodulatory pathway of isoxazole-4-carboxamides on AMPA receptors.

Quantitative Structure-Activity Data

The structural versatility of the isoxazole core allows for fine-tuning against various biological targets. The table below summarizes the quantitative bioactivity of recent isoxazole derivatives synthesized via the acyl chloride intermediate.

CompoundTarget / Cell LineQuantitative BioactivityReference
CIC-1 (Isoxazole-4-carboxamide)AMPA Receptor (GluA2)8.0-fold inhibition of whole-cell current[2]
CIC-2 (Isoxazole-4-carboxamide)AMPA Receptor (GluA2)7.8-fold inhibition of whole-cell current[2]
Compound 129 (Isoxazole derivative)HeLa Cell Line (Cervical Cancer) IC50​ = 0.91 ± 1.03 μM[1]
Compound 24 (Diosgenin-isoxazole hybrid)MCF-7 Cell Line (Breast Cancer) IC50​ = 9.15 ± 1.30 μM[5]
Compound 14 (Isoxazole-pyrazole dimer)MCF-7 Cell Line (Breast Cancer) IC50​ = 19.19 μM[5]

Conclusion

Isoxazole-4-carbonyl chlorides are far more than simple acylating agents; they are gateways to privileged pharmacological space. By understanding the causality behind their synthesis—specifically the need to protect the weak N-O bond while maximizing electrophilicity—chemists can reliably generate libraries of isoxazole-4-carboxamides. As evidenced by their roles ranging from DHODH inhibition to cutting-edge AMPA receptor modulation, these building blocks will remain indispensable in the pursuit of novel, targeted therapeutics.

References

  • Title: Advances in isoxazole chemistry and their role in drug discovery Source: PMC / NIH URL
  • Title: Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review Source: PMC / NIH URL
  • Title: WO2016203410A1 - A novel process for the preparation of teriflunomide Source: Google Patents URL
  • Title: Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study Source: MDPI URL
  • Title: Synthesis, Characterization and Anti-Inflammatory Activity of Metal Complexes of 5-Methyl-N-[4-(Trifluoromethyl)

Sources

Foundational

Unlocking Reactive Intermediates in 3,5-Disubstituted Isoxazole Chemistry: An In-Depth Technical Guide

Executive Summary The 3,5-disubstituted isoxazole scaffold is a privileged motif in medicinal chemistry, agrochemicals, and materials science. While traditionally viewed as a stable aromatic heterocycle, the intrinsic la...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,5-disubstituted isoxazole scaffold is a privileged motif in medicinal chemistry, agrochemicals, and materials science. While traditionally viewed as a stable aromatic heterocycle, the intrinsic lability of its nitrogen-oxygen (N–O) bond makes it a powerful, masked precursor for a myriad of highly reactive intermediates. This whitepaper provides an authoritative, mechanistic exploration of isoxazole chemistry. By dissecting the causality behind nitrile oxide cycloadditions, photochemical rearrangements to 2H-azirines and ketenimines, and transition metal-catalyzed ring openings, this guide equips researchers with self-validating protocols to harness these reactive species for advanced drug development and complex organic synthesis.

The Isoxazole Scaffold: N–O Bond Lability as a Synthetic Engine

The defining chemical feature of the isoxazole ring is the relatively weak N–O bond. Under standard physiological conditions, the ring maintains aromatic stability, allowing it to serve as a robust bioisostere for esters and amides. However, under specific stimuli—such as ultraviolet (UV) irradiation, thermal stress, or the introduction of transition metals—the N–O bond undergoes homolytic or reductive cleavage[1].

This cleavage acts as a synthetic engine. Depending on the substitution pattern at the 3- and 5-positions, the ring-opening event generates transient, highly electrophilic intermediates (e.g., vinylnitrenes, azirines, ketenimines, and metal-chelated nitrenes). Controlling the fate of these intermediates allows chemists to achieve divergent syntheses of complex N-heterocycles, such as pyrroles, pyridines, and oxazoles, or to utilize the isoxazole itself as a latent photoaffinity label in chemoproteomics[2][3].

Generating the Core: Nitrile Oxide Intermediates and Cycloadditions

Before exploiting isoxazole ring-opening, one must construct the 3,5-disubstituted core with high regioselectivity. The premier method is the 1,3-dipolar cycloaddition of terminal alkynes with nitrile oxides.

Causality in Catalyst Selection

Nitrile oxides are highly reactive 1,3-dipoles that rapidly dimerize into inactive furoxans if their concentration becomes too high. To prevent this, modern protocols avoid pre-synthesizing nitrile oxides. Instead, they utilize hypervalent iodine reagents (generated in situ from iodobenzene and an oxidant like m-CPBA) to slowly oxidize oximes[4]. This maintains a low steady-state concentration of the nitrile oxide, kinetically favoring the bimolecular[3+2] cycloaddition with the alkyne over dimerization[5].

Protocol 1: Hypervalent Iodine-Mediated Synthesis of 3,5-Disubstituted Isoxazoles

Self-Validating System: This protocol relies on the in situ generation of the catalyst. The absence of furoxan byproducts (verifiable via LC-MS) validates that the steady-state concentration of the nitrile oxide was successfully controlled.

  • Preparation: In a dry reaction vessel, dissolve the terminal alkyne (1.0 equiv) and the corresponding oxime (1.2 equiv) in 2,2,2-trifluoroethanol (TFE).

  • Catalyst Initiation: Add a catalytic amount of iodobenzene (10 mol%) followed by m-chloroperbenzoic acid (m-CPBA, 1.5 equiv).

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Mechanistic Note: The m-CPBA oxidizes iodobenzene to a hypervalent iodine(III) species, which subsequently dehydrates the oxime to the nitrile oxide.

  • Validation & Isolation: Monitor the reaction via TLC. Quench with saturated aqueous sodium thiosulfate to neutralize unreacted m-CPBA. Extract with dichloromethane, dry over MgSO₄, and purify via flash chromatography.

Photochemical Rearrangements: Accessing Azirines and Ketenimines

The photochemistry of 3,5-disubstituted isoxazoles represents a frontier in accessing elusive, highly reactive species. Upon irradiation with UV light (typically 254 nm), the isoxazole undergoes a π–π* transition leading to the homolytic cleavage of the N–O bond, generating a triplet vinylnitrene biradical[6][7].

From this diradical, the pathway diverges based on the substituents:

  • 2H-Azirine Pathway: The diradical can undergo rapid C–N bond formation to yield a 2H-azirine. This strained three-membered ring can be isolated under specific conditions or further photoisomerized to an oxazole[7][8].

  • Ketenimine Pathway: If the appropriate substituents are present (e.g., a hydrogen atom available for a 1,2-shift), the intermediate can rearrange into a highly electrophilic ketenimine. Ketenimines are exceptionally valuable for trapping with nucleophiles (like hydrazines) to form densely functionalized pyrazoles[9].

PhotochemicalPathway Isoxazole 3,5-Disubstituted Isoxazole Vinylnitrene Vinylnitrene (Biradical Intermediate) Isoxazole->Vinylnitrene UV (254 nm) N-O Homolysis Azirine 2H-Azirine Intermediate Vinylnitrene->Azirine C-N Bond Formation Ketenimine Ketenimine Intermediate Vinylnitrene->Ketenimine 1,2-H Shift Oxazole Oxazole (Rearrangement Product) Azirine->Oxazole Photochemical/ Thermal

Photochemical rearrangement of isoxazoles to oxazoles via reactive 2H-azirine and ketenimine.
Protocol 2: Continuous-Flow Photochemical Generation of Ketenimines

Self-Validating System: The use of continuous flow ensures uniform photon flux. Validation is achieved by monitoring the distinct cumulative IR stretch of the ketenimine intermediate (~2000–2050 cm⁻¹) before nucleophilic quenching.

  • Solution Preparation: Dissolve the 3,5-disubstituted isoxazole (0.1 M) in anhydrous, degassed acetonitrile. Causality: Degassing prevents the triplet vinylnitrene from being quenched by dissolved oxygen.

  • Irradiation: Pump the solution through a continuous-flow photoreactor equipped with a 254 nm UV light source at a residence time of 10–15 minutes.

  • In-Line Trapping: Introduce a stream of nucleophile (e.g., hydrazine, 1.5 equiv) via a T-mixer immediately exiting the photoreactor to trap the transient ketenimine[9].

  • Collection: Collect the resulting pyrazole product and purify via standard reverse-phase HPLC.

Transition Metal-Catalyzed Ring Opening and Annulation

Beyond photochemistry, transition metals (such as Ru, Fe, and Cu) can catalyze the ring opening of isoxazoles under thermal or microwave conditions. The metal inserts into the N–O bond, generating a metal-chelated nitrene and a β-nitrile carbonyl species[2].

This methodology is highly prized for annulation reactions. By introducing an external coupling partner, such as an enaminoketone or an alkyne, the reactive nitrene is intercepted in situ. This triggers a cascade of nucleophilic attack and aromatization, yielding highly functionalized pyrroles, pyridines, and nicotinamides that are otherwise difficult to synthesize[2].

TM_Catalysis Isoxazole Isoxazole + Enaminoketone Complex Ru(II) / Fe(III) Catalyst Microwave Irradiation Isoxazole->Complex Nitrene Metal-Chelated Nitrene & β-Nitrile Carbonyl Complex->Nitrene N-O Cleavage Annulation In Situ Annulation (Intermolecular) Nitrene->Annulation Nucleophilic Attack Products Functionalized Pyrroles & Pyridines Annulation->Products Aromatization

Microwave-assisted, transition metal-catalyzed ring-opening annulation of isoxazoles.
Protocol 3: Microwave-Assisted Fe(III)-Catalyzed Synthesis of Pyrroles
  • Setup: In a microwave-safe vial, combine the isoxazole (1.0 equiv), enaminoketone (1.2 equiv), and FeCl₃ (10 mol%) in a suitable solvent (e.g., 1,2-dichloroethane).

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 120 °C for 20 minutes. Causality: Microwave heating provides rapid, homogeneous energy transfer, overcoming the high activation barrier for N–O bond insertion by the Fe(III) catalyst while minimizing thermal degradation[2].

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, wash with brine, and concentrate. Purify the resulting 1,4-diacyl pyrrole via column chromatography.

Applications in Chemoproteomics and Drug Discovery

The ability to generate reactive intermediates from a stable aromatic ring has profound implications for drug discovery, particularly in Photoaffinity Labeling (PAL) . Traditionally, PAL requires the attachment of bulky, extrinsic photoreactive groups (like diazirines or aryl azides) to a drug molecule, which can severely alter its binding affinity.

Because the isoxazole ring is already a common pharmacophore in many bioactive molecules, it can serve as an intrinsic photo-crosslinker. Upon binding to a target protein, irradiation with UV light triggers the formation of the highly reactive azirine or nitrene intermediate directly within the binding pocket. This intermediate rapidly forms a covalent bond with adjacent amino acid residues, permanently tagging the target for downstream proteomic identification (e.g., via mass spectrometry)[3]. This "stealth" crosslinking preserves the native binding profile of the drug candidate.

Quantitative Data Summary

The table below summarizes the optimal conditions, intermediate species, and typical yields for the primary isoxazole workflows discussed in this guide.

Reaction PathwaySubstrates / ReagentsKey Reactive IntermediateTypical YieldsPrimary Application
Hypervalent Iodine Oxidation Oximes + Terminal Alkynes + PhI/mCPBANitrile Oxide75–93%Regioselective 3,5-isoxazole synthesis[4]
One-Pot Lithiation / Oxidation Terminal Alkynes + Aldehydes + I₂ / NH₂OHα-Alkynyl Ketone85–91%Direct isoxazole/pyrazole assembly[10]
Photochemical Isomerization 3,5-Disubstituted Isoxazoles + UV (254 nm)2H-Azirine / KetenimineTransient (Trapped)Synthesis of oxazoles and pyrazoles[7][9]
Microwave-Assisted TM Catalysis Isoxazoles + Enaminoketones + Fe(III)/Ru(II)Metal-Chelated Nitrene70–85%Annulation to pyrroles and pyridines[2]

Conclusion

The chemistry of 3,5-disubstituted isoxazoles extends far beyond static structural scaffolds. By understanding the thermodynamic and kinetic vulnerabilities of the N–O bond, researchers can unlock a versatile toolkit of reactive intermediates. Whether employing hypervalent iodine to carefully meter out nitrile oxides, utilizing continuous-flow photochemistry to capture elusive ketenimines, or leveraging transition metals for complex annulations, the isoxazole ring remains one of the most dynamic and synthetically rewarding heterocycles in modern organic chemistry.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride

Executive Summary In modern medicinal chemistry, heterocyclic building blocks are foundational to the design of metabolically stable and highly selective therapeutics. 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, heterocyclic building blocks are foundational to the design of metabolically stable and highly selective therapeutics. 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride (CAS: 90415-81-9) is a highly reactive, electrophilic intermediate utilized extensively in the synthesis of complex amides and esters. This whitepaper provides an in-depth technical analysis of its physical properties—specifically addressing the thermodynamic causality behind its melting point—alongside a self-validating experimental protocol for its application in drug development workflows.

Structural Rationale and Physical State (Melting Point Dynamics)

A critical parameter for handling and storing chemical intermediates is their physical state at standard ambient temperature and pressure (SATP). While many aromatic acid chlorides are crystalline solids, 5-isobutyl-3-methylisoxazole-4-carbonyl chloride exists as a moisture-sensitive liquid .

As an Application Scientist, it is essential to understand the causality behind this physical property rather than merely noting it. The melting point of a compound is dictated by its crystal lattice energy, which is a function of molecular symmetry, intermolecular forces, and conformational entropy.

  • Lack of Hydrogen Bonding: The molecular formula (C9H12ClNO2) contains no hydrogen bond donors (such as -OH or -NH groups), eliminating the strong intermolecular networks that typically elevate melting points.

  • Conformational Entropy: The isobutyl group at the C5 position of the isoxazole ring introduces significant steric bulk and possesses multiple freely rotatable carbon-carbon bonds. This high degree of conformational flexibility severely disrupts the highly ordered molecular packing required to form a stable crystalline solid.

  • Dipole-Dipole Interactions: While the acyl chloride moiety and the heteroaromatic ring possess strong dipole moments, these forces alone are insufficient to overcome the entropic penalty of packing the branched aliphatic chain.

Consequently, the compound exhibits a melting point functionally below 20 °C , existing as a dense, viscous liquid at room temperature .

Physicochemical Data Summary

To facilitate rapid reference for laboratory professionals, the quantitative physical properties of 5-isobutyl-3-methylisoxazole-4-carbonyl chloride are summarized below.

PropertyValueCausality / Technical Note
Molecular Weight 201.65 g/mol Derived from C9H12ClNO2.
Physical State Liquid (at 20 °C)High conformational entropy prevents crystal lattice formation.
Melting Point < 20 °CDepressed by the steric bulk and flexibility of the C5-isobutyl chain.
Boiling Point ~110–130 °C (at 10 mmHg)High dipole moment requires vacuum distillation to prevent thermal degradation.
Density ~1.15–1.20 g/cm³Halogenation and the heteroaromatic core increase density relative to water.
Storage Temp 2–8 °C (Argon/N2)Cold, inert storage minimizes ambient hydrolysis of the electrophilic acyl chloride.

Reactivity Profile and Logical Relationships

The utility of this compound stems from the orthogonal properties of its structural domains. The isoxazole core provides a rigid, metabolically stable scaffold; the isobutyl group enhances lipophilicity (LogP) for cellular permeability; and the acyl chloride serves as a highly reactive electrophilic center for nucleophilic acyl substitution.

ReactivityProfile Core 5-Isobutyl-3-methylisoxazole -4-carbonyl chloride (Liquid, MP < 20°C) Isobutyl C5-Isobutyl Group (High Flexibility) Core->Isobutyl Structural Component Acyl C4-Acyl Chloride (Electrophilic Center) Core->Acyl Reactive Group Isoxazole Isoxazole Core (Heteroaromatic) Core->Isoxazole Scaffold MP Depresses Melting Point Prevents Crystal Packing Isobutyl->MP Causality Nuc Susceptible to Nucleophilic Attack Acyl->Nuc Causality Bio Acts as Bioisostere in Drug Design Isoxazole->Bio Causality

Logical relationship between the structural components and physical/chemical properties.

Self-Validating Experimental Protocol for Amide Synthesis

Acid chlorides are highly susceptible to ambient hydrolysis. This protocol ensures high-fidelity coupling with primary or secondary amines while incorporating a self-validating In-Process Control (IPC) mechanism to prevent yield loss and ensure scientific integrity.

Step-by-Step Methodology

Step 1: Inert Atmosphere Preparation

  • Action: Flame-dry a round-bottom flask under vacuum and backfill with ultra-pure Argon. Dissolve 1.0 equivalent of the target amine in anhydrous dichloromethane (DCM, <50 ppm H₂O).

  • Causality: Water outcompetes amines for the electrophilic acyl carbon. An inert atmosphere prevents the formation of the unreactive isoxazole-4-carboxylic acid byproduct.

Step 2: Base Addition & Thermal Control

  • Action: Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Causality: DIPEA acts as a non-nucleophilic proton scavenger, preventing the amine substrate from forming an unreactive hydrochloride salt. Cooling suppresses exothermic side reactions and degradation.

Step 3: Acylation

  • Action: Dissolve 1.1 equivalents of 5-isobutyl-3-methylisoxazole-4-carbonyl chloride in anhydrous DCM. Add dropwise to the cooled amine solution over 15 minutes.

Step 4: Self-Validation (In-Process Control - IPC)

  • Action: After 2 hours of stirring at room temperature, extract a 5 µL aliquot. Quench the aliquot immediately into 100 µL of anhydrous methanol and analyze via LC-MS.

  • Causality: Relying solely on Thin-Layer Chromatography (TLC) can be misleading due to the degradation of the acid chloride on silica gel. A chemical quench provides absolute confirmation. The methanol rapidly converts any unreacted acid chloride into the corresponding methyl ester (m/z ~198 for [M+H]⁺).

  • Validation Gate: If the methyl ester peak constitutes >5% of the total area, the reaction is incomplete. Add an additional 0.1 equivalents of the acid chloride. Do not proceed to workup until the active electrophile is consumed.

Step 5: Workup and Isolation

  • Action: Dilute the reaction with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Workflow Start 1. Inert Atmosphere Setup Purge with Argon Reagents 2. Reagent Mixing Amine + DIPEA in anhydrous DCM Start->Reagents Addition 3. Acylation Dropwise addition of Acid Chloride at 0°C Reagents->Addition Validation 4. In-Process Control (IPC) Quench 5µL in MeOH -> LC-MS Addition->Validation Rework Add 0.1 eq Acid Chloride Stir 30 mins Validation->Rework If Methyl Ester > 5% Proceed 5. Aqueous Workup Wash with NaHCO3 and Brine Validation->Proceed If Methyl Ester < 5% Rework->Validation End 6. Isolation Flash Chromatography Proceed->End

Self-validating experimental workflow for nucleophilic acyl substitution.

Applications in Drug Development

Isoxazoles are prominent motifs in medicinal chemistry, famously serving as the core scaffold in COX-2 inhibitors like Valdecoxib. The 5-isobutyl-3-methylisoxazole moiety acts as a highly effective bioisostere for traditional aromatic rings . By incorporating this specific building block via its acid chloride, drug development professionals can achieve two critical pharmacological upgrades:

  • Enhanced Lipophilicity: The isobutyl chain increases the LogP of the parent molecule, which is highly advantageous for crossing lipid bilayers and the blood-brain barrier (BBB).

  • Metabolic Stability: The electron-deficient nature of the isoxazole ring makes it highly resistant to oxidative metabolism by Cytochrome P450 (CYP) enzymes compared to standard phenyl rings.

References

Protocols & Analytical Methods

Method

5-Isobutyl-3-methylisoxazole-4-carbonyl chloride in medicinal chemistry applications

Application Notes and Protocols for 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride in Medicinal Chemistry Authored by: A Senior Application Scientist This guide provides an in-depth exploration of 5-isobutyl-3-methylis...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride in Medicinal Chemistry

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of 5-isobutyl-3-methylisoxazole-4-carbonyl chloride, a versatile reagent in medicinal chemistry. We will delve into its synthesis, reactivity, and its role as a key building block for the creation of a diverse range of bioactive molecules, particularly isoxazole-4-carboxamides. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the isoxazole scaffold in their therapeutic discovery programs.

The Isoxazole Moiety: A Privileged Scaffold in Drug Discovery

The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and approved pharmaceutical agents.[1][2][3] The isoxazole core offers a unique combination of electronic properties, metabolic stability, and the ability to engage in various non-covalent interactions with biological targets. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][3]

The weak N-O bond within the isoxazole ring can also play a role in its biological activity, sometimes leading to ring-cleavage reactions that can be designed to occur under specific physiological conditions.[1] The substituents on the isoxazole ring are crucial for modulating the compound's physicochemical properties and biological activity, allowing for fine-tuning of drug candidates.[1]

5-Isobutyl-3-methylisoxazole-4-carbonyl chloride: A Key Intermediate

5-Isobutyl-3-methylisoxazole-4-carbonyl chloride is a reactive acyl chloride derivative of the corresponding carboxylic acid. Acyl chlorides are highly valuable in organic synthesis due to their ability to readily react with nucleophiles to form stable amide, ester, and other carbonyl-containing functional groups.[4] This reactivity makes 5-isobutyl-3-methylisoxazole-4-carbonyl chloride an excellent starting material for the synthesis of libraries of isoxazole-4-carboxamides, which have shown significant promise in various therapeutic areas.

Synthesis and Characterization

The synthesis of 5-isobutyl-3-methylisoxazole-4-carbonyl chloride is typically a two-step process starting from the corresponding ester, ethyl 5-isobutyl-3-methylisoxazole-4-carboxylate. This involves hydrolysis of the ester to the carboxylic acid, followed by conversion to the acyl chloride.

Synthetic Workflow

The overall synthetic route is depicted below:

Synthesis_Workflow Ester Ethyl 5-isobutyl-3-methyl- isoxazole-4-carboxylate Acid 5-Isobutyl-3-methyl- isoxazole-4-carboxylic acid Ester->Acid  Hydrolysis (e.g., LiOH, THF/H₂O) AcylChloride 5-Isobutyl-3-methyl- isoxazole-4-carbonyl chloride Acid->AcylChloride  Chlorination (e.g., (COCl)₂, cat. DMF, DCM)

Caption: Synthetic workflow for 5-isobutyl-3-methylisoxazole-4-carbonyl chloride.

Detailed Protocols

Protocol 1: Synthesis of 5-Isobutyl-3-methylisoxazole-4-carboxylic acid

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
Ethyl 5-isobutyl-3-methylisoxazole-4-carboxylate225.285.0 g22.2
Lithium hydroxide (LiOH)23.951.06 g44.4
Tetrahydrofuran (THF)-50 mL-
Water (H₂O)-50 mL-
1M Hydrochloric acid (HCl)-As needed-
Ethyl acetate-For extraction-
Anhydrous sodium sulfate (Na₂SO₄)-For drying-

Procedure:

  • To a solution of ethyl 5-isobutyl-3-methylisoxazole-4-carboxylate (5.0 g, 22.2 mmol) in a mixture of THF (50 mL) and water (50 mL), add lithium hydroxide (1.06 g, 44.4 mmol).

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield 5-isobutyl-3-methylisoxazole-4-carboxylic acid as a solid. The crude product can be purified by recrystallization if necessary.

Protocol 2: Synthesis of 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride

This protocol outlines the conversion of the carboxylic acid to the acyl chloride using oxalyl chloride. This reaction should be performed in a well-ventilated fume hood.

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
5-Isobutyl-3-methylisoxazole-4-carboxylic acid197.224.0 g20.3
Oxalyl chloride ((COCl)₂)126.932.2 mL25.4
Dichloromethane (DCM), anhydrous-40 mL-
N,N-Dimethylformamide (DMF)-2-3 dropsCatalytic

Procedure:

  • Suspend 5-isobutyl-3-methylisoxazole-4-carboxylic acid (4.0 g, 20.3 mmol) in anhydrous dichloromethane (40 mL) under a nitrogen atmosphere.

  • Add a catalytic amount of DMF (2-3 drops).

  • Slowly add oxalyl chloride (2.2 mL, 25.4 mmol) to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction can be monitored by the cessation of gas evolution.

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 5-isobutyl-3-methylisoxazole-4-carbonyl chloride. This product is typically used in the next step without further purification.

Expected Spectroscopic Characterization
  • ¹H NMR: The spectrum is expected to show a singlet for the methyl group on the isoxazole ring, and signals corresponding to the isobutyl group (a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons).

  • ¹³C NMR: The spectrum should display characteristic signals for the carbonyl carbon of the acyl chloride (typically in the range of 160-170 ppm), as well as signals for the carbons of the isoxazole ring and the isobutyl and methyl substituents.

  • IR Spectroscopy: A strong absorption band in the region of 1750-1800 cm⁻¹ is expected for the C=O stretching vibration of the acyl chloride.[5]

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the mass of the compound.

Application in Amide Bond Formation

The primary application of 5-isobutyl-3-methylisoxazole-4-carbonyl chloride in medicinal chemistry is the synthesis of isoxazole-4-carboxamides through reaction with primary or secondary amines.[4]

General Reaction Mechanism

Amide_Formation cluster_0 Nucleophilic Acyl Substitution AcylChloride R-COCl Intermediate Tetrahedral Intermediate AcylChloride->Intermediate Amine attacks carbonyl carbon Amine R'-NH₂ Amine->Intermediate Amide R-CONH-R' Intermediate->Amide Chloride leaves HCl HCl Intermediate->HCl

Caption: Mechanism of amide formation from an acyl chloride and a primary amine.

Protocol 3: Synthesis of N-Aryl-5-isobutyl-3-methylisoxazole-4-carboxamide

This protocol provides a general procedure for the reaction of 5-isobutyl-3-methylisoxazole-4-carbonyl chloride with an aniline derivative.

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
5-Isobutyl-3-methylisoxazole-4-carbonyl chloride215.672.16 g10.0
Substituted AnilineVaries1.1 eq11.0
Triethylamine (Et₃N)101.191.5 mL11.0
Dichloromethane (DCM), anhydrous-50 mL-

Procedure:

  • Dissolve the substituted aniline (11.0 mmol) and triethylamine (1.5 mL, 11.0 mmol) in anhydrous dichloromethane (25 mL) under a nitrogen atmosphere and cool to 0 °C.

  • Dissolve the crude 5-isobutyl-3-methylisoxazole-4-carbonyl chloride (10.0 mmol) in anhydrous dichloromethane (25 mL) and add it dropwise to the amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired N-aryl-5-isobutyl-3-methylisoxazole-4-carboxamide.

Expected Characterization of a Representative Amide

For a representative product, such as N-phenyl-5-isobutyl-3-methylisoxazole-4-carboxamide , the following spectroscopic characteristics would be expected based on analogous structures:[6]

  • ¹H NMR (CDCl₃): δ (ppm) ~8.0-8.5 (br s, 1H, NH), ~7.1-7.6 (m, 5H, Ar-H), ~2.8 (d, 2H, CH₂), ~2.5 (s, 3H, CH₃), ~2.1 (m, 1H, CH), ~0.9 (d, 6H, 2xCH₃).

  • ¹³C NMR (CDCl₃): δ (ppm) ~160-165 (C=O), isoxazole ring carbons (~170, ~160, ~110), aromatic carbons (~138, ~129, ~124, ~120), isobutyl carbons (~45, ~28, ~22), methyl carbon (~12).

  • IR (KBr): ν (cm⁻¹) ~3300-3400 (N-H stretch), ~1650-1680 (C=O stretch, amide I), ~1520-1550 (N-H bend, amide II).

  • MS (ESI): [M+H]⁺ corresponding to the molecular weight of the product.

Medicinal Chemistry Applications of Isoxazole-4-Carboxamides

The 5-isobutyl-3-methylisoxazole-4-carboxamide scaffold is a promising platform for the development of new therapeutic agents. By varying the amine component in the synthesis, a wide array of derivatives with diverse biological activities can be accessed.

Anti-inflammatory Activity

Many isoxazole derivatives are known for their anti-inflammatory properties.[7][8] Some compounds act as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[1][9] The isobutyl group in the target scaffold may contribute to favorable interactions with the hydrophobic pockets of these enzymes.

Anticancer Activity

Isoxazole-based carboxamides have demonstrated significant potential as anticancer agents.[10] They can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism of action can involve the inhibition of kinases, tubulin polymerization, or other key cellular processes.

Antimicrobial Activity

The isoxazole nucleus is a component of several clinically used antibiotics, such as cloxacillin and dicloxacillin.[6] Novel isoxazole-4-carboxamides have been synthesized and shown to possess potent antibacterial and antifungal activities, making them attractive candidates for the development of new anti-infective agents.[10]

Conclusion

5-Isobutyl-3-methylisoxazole-4-carbonyl chloride is a highly valuable and reactive intermediate for the synthesis of a diverse range of isoxazole-4-carboxamides. The protocols outlined in this guide provide a solid foundation for the preparation and utilization of this building block in medicinal chemistry research. The broad spectrum of biological activities associated with the isoxazole scaffold makes this class of compounds a fertile ground for the discovery of novel therapeutics to address a multitude of diseases.

References

  • Abdelgawad, M. A., et al. (2021). Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. ResearchGate. [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC. [Link]

  • A, S. (2017). A Short Review on Synthesis and Pharmacological Activity of Isoxazole. WJPS. [Link]

  • Sonu, et al. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. PMC. [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journals. [Link]

  • Sonu, et al. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. PubMed. [Link]

  • IJCRT. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org. [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. CoLab. [Link]

  • Impactfactor. (2024). Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. Impactfactor. [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. RSC Publishing. [Link]

  • Chinese Journal of Modern Applied Pharmacy. (2008). Synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride. cjmap.com. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC. [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES. orgsyn.org. [Link]

  • Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences. [Link]

  • Westin, J. (n.d.). Synthesis of Amides. Jack Westin. [Link]

  • RSC Publishing. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Publishing. [Link]

  • Głowacka, I. E., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PMC. [Link]

  • Wang, D. C., et al. (2009). 5-Methylisoxazole-4-carboxylic acid. ResearchGate. [Link]

  • ResearchGate. (2025). In silico assessments, Design, synthesis, and biological evaluation of 5-methylisoxazole-4-carboxamide derivatives. ResearchGate. [Link]

  • Indian Journal of Chemistry. (2009). Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. nopr.niscair.res.in. [Link]

  • NIST. (n.d.). Carboxin. NIST WebBook. [Link]

  • SpectraBase. (n.d.). N-(3,5-dichlorobenzyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide - Optional[13C NMR]. SpectraBase. [Link]

  • ResearchGate. (n.d.). 13C-NMR Spectrum for N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)3,7-dioxo-1,2-diazepane-1-carboxamide. ResearchGate. [Link]

  • SpectraBase. (n.d.). 5-Ethyl-3-phenyl-4-isoxazolecarboxaldehyde - Optional[MS (GC)]. SpectraBase. [Link]

Sources

Application

Optimized Esterification Protocols for 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride: Mechanistic Insights and Methodologies

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction and Chemical Context 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride (CAS: 90415-81-9) is a highly reactive, versatile h...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction and Chemical Context

5-Isobutyl-3-methylisoxazole-4-carbonyl chloride (CAS: 90415-81-9) is a highly reactive, versatile heterocyclic building block. Acyl chlorides bearing the isoxazole moiety are widely utilized in the pharmaceutical and agrochemical industries to synthesize COX-2 inhibitors (such as Valdecoxib analogs), immunomodulators (like Leflunomide derivatives)[1], and herbicide safeners (e.g., isoxadifen-ethyl derivatives)[2].

Esterification of this specific acid chloride is a critical transformation for generating lipophilic prodrugs or complex ester-linked target molecules. Because the isoxazole ring is electron-withdrawing, the carbonyl carbon of 5-isobutyl-3-methylisoxazole-4-carbonyl chloride is highly electrophilic. However, steric hindrance from the adjacent 5-isobutyl and 3-methyl groups necessitates optimized catalytic conditions to achieve high-yielding esterifications, particularly with secondary or tertiary alcohols.

Mechanistic Rationale: The DMAP-Catalyzed Acylation System

To overcome the steric bulk flanking the acyl chloride, a catalytic system utilizing 4-Dimethylaminopyridine (DMAP) in conjunction with an auxiliary base—typically Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) —is required.

Causality of Experimental Choices:

  • The Role of DMAP: DMAP acts as a potent nucleophilic catalyst. The nitrogen lone pair on the pyridine ring attacks the sterically hindered carbonyl carbon of the acid chloride, displacing the chloride ion to form a highly reactive N-acylpyridinium intermediate[3]. This intermediate is significantly more electrophilic than the parent acid chloride, facilitating rapid nucleophilic attack by the alcohol[4].

  • The Role of the Auxiliary Base (TEA/DIPEA): As the alcohol attacks the N-acylpyridinium intermediate, a proton is released. TEA acts as an acid scavenger, neutralizing the generated HCl to form triethylammonium chloride. This prevents the protonation of DMAP (which would kill the catalytic cycle) and drives the reaction equilibrium forward.

  • Temperature Control (0 °C to RT): The formation of the N-acylpyridinium species is highly exothermic. Initiating the reaction at 0 °C prevents localized heating, which can lead to the degradation of the acid chloride or the formation of unwanted ketene dimers.

  • Solvent Selection: Anhydrous Dichloromethane (DCM) is the solvent of choice. Its non-coordinating nature stabilizes the N-acylpyridinium ion pair without competing for the electrophilic center, unlike coordinating solvents such as THF or DMF.

Reaction Optimization Data

The following table summarizes quantitative optimization data for the esterification of 5-isobutyl-3-methylisoxazole-4-carbonyl chloride with a model secondary alcohol (isopropanol), demonstrating the necessity of the DMAP/TEA system.

SolventBase (1.5 eq)Catalyst (mol %)Temp ProfileTime (h)Conversion Yield (%)
THFPyridineNone0 °C → RT1242%
AcetonitrileK₂CO₃None0 °C → RT1228%
DCMTEANone0 °C → RT865%
DCM TEA DMAP (5%) 0 °C → RT 2 >95%
DCMDIPEADMAP (5%)0 °C → RT2.594%

Data Interpretation: The inclusion of just 5 mol% DMAP in DCM with TEA reduces reaction time by 75% and pushes the conversion to near-quantitative yields, validating the N-acylpyridinium mechanistic pathway[4].

Experimental Methodology: Step-by-Step Protocol

This protocol is designed as a self-validating system. By following the in-process analytical controls, researchers can verify the success of each phase before proceeding.

Reagents Required:

  • 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride (1.0 equiv, limiting reagent)

  • Target Alcohol (1.1 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.05 equiv)

  • Anhydrous Dichloromethane (DCM) (10 mL per mmol of substrate)

Step 1: System Preparation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge with dry Nitrogen or Argon.

  • Dissolve the Target Alcohol (1.1 equiv), TEA (1.5 equiv), and DMAP (0.05 equiv) in anhydrous DCM.

Step 2: Cryogenic Activation 3. Submerge the reaction flask in an ice-water bath. Allow the mixture to equilibrate to 0 °C for 10 minutes. 4. Validation Check: Ensure the solution is completely clear and homogeneous before proceeding.

Step 3: Electrophile Addition 5. Dissolve 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride (1.0 equiv) in a minimal volume of anhydrous DCM (approx. 2 mL/mmol). 6. Using a syringe pump or addition funnel, add the acid chloride solution dropwise over 15–20 minutes to maintain the internal temperature below 5 °C. 7. Observation: A white precipitate (triethylammonium chloride) will immediately begin to form, indicating the successful generation and subsequent trapping of the N-acylpyridinium intermediate.

Step 4: Reaction Propagation 8. Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). 9. Stir for 2 to 4 hours. 10. In-Process Validation (TLC): Spot the reaction mixture against the starting alcohol on a silica TLC plate (Eluent: typically 20% EtOAc in Hexanes). The reaction is complete when the alcohol spot is fully consumed and a new, higher-Rf UV-active spot (the ester) appears.

Step 5: Quenching and Aqueous Workup 11. Quench the reaction by adding an equal volume of deionized water. Stir vigorously for 5 minutes. 12. Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 10 mL). 13. Wash the combined organic layers sequentially with:

  • 1N HCl (15 mL) – Removes unreacted TEA and DMAP.
  • Saturated aqueous NaHCO₃ (15 mL) – Neutralizes residual acid.
  • Brine (15 mL) – Removes bulk water.
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Experimental Workflow Visualization

EsterificationWorkflow Start Prepare Reagents Alcohol + TEA + DMAP in DCM Cool Cool System Stir at 0 °C under N2 Start->Cool Add Dropwise Addition 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride Cool->Add React Reaction Phase Warm to RT, Stir 2-4 hrs Add->React Workup Aqueous Workup 1N HCl, NaHCO3, Brine Washes React->Workup Purify Purification & Validation Column Chromatography & NMR/HPLC Workup->Purify

Workflow for the DMAP-catalyzed esterification of 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride.

Analytical Validation & Troubleshooting

To ensure the structural integrity of the synthesized 5-isobutyl-3-methylisoxazole-4-carboxylate ester, perform the following analytical validations:

  • ¹H NMR Spectroscopy: The most definitive proof of successful esterification is the downfield chemical shift of the carbinol protons (the protons attached to the carbon bearing the hydroxyl group). For example, if using a primary alcohol (R-CH₂-OH), the triplet/multiplet will shift from ~3.5 ppm to ~4.2–4.5 ppm (R-CH₂-O-C=O).

  • FT-IR Spectroscopy: Look for the disappearance of the broad O-H stretch (3200–3500 cm⁻¹) and the appearance of a strong, sharp ester carbonyl (C=O) stretch around 1735–1745 cm⁻¹.

  • Troubleshooting Hydrolysis: If the yield is low and a highly polar baseline spot appears on TLC, the acid chloride has hydrolyzed to 5-isobutyl-3-methylisoxazole-4-carboxylic acid. Ensure all glassware is strictly flame-dried, use freshly distilled anhydrous DCM, and verify the integrity of the inert atmosphere.

References

  • Li, Y., et al. (2024). Design, Synthesis, and Herbicidal Activity of Natural Naphthoquinone Derivatives Containing Diaryl Ether Structures. Journal of Agricultural and Food Chemistry. URL:[Link]

  • Sakakura, A., Kawajiri, K., Ohkubo, T., Kosugi, Y., & Ishihara, K. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society, 129(47), 14775-14779. URL:[Link]

  • US Patent 10,526,279 B2. (2020). Process for the preparation of teriflunomide. Google Patents.

Sources

Method

The Isoxazole Carbonyl Chloride Linchpin: Advanced Protocols for Cross-Coupling Reactions in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals The isoxazole motif is a cornerstone in medicinal chemistry, prized for its unique electronic properties and its role as a versatile scaffold in a multitude...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole motif is a cornerstone in medicinal chemistry, prized for its unique electronic properties and its role as a versatile scaffold in a multitude of bioactive compounds.[1][2][3][4] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticonvulsant, antibacterial, and anticancer properties.[2][3] A key to unlocking the full synthetic potential of this heterocycle lies in the strategic functionalization of the isoxazole core. Isoxazole carbonyl chlorides, as highly reactive electrophiles, serve as powerful intermediates for forging complex molecular architectures through transition metal-catalyzed cross-coupling reactions.[5]

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving isoxazole carbonyl chlorides. Moving beyond a simple recitation of steps, we will dissect the causality behind experimental choices, offering field-proven insights to empower researchers in their synthetic endeavors. The protocols described herein are designed as self-validating systems, grounded in established mechanistic principles.

The Strategic Advantage of Isoxazole Carbonyl Chlorides

Carbonyl chlorides, or acyl chlorides, are among the most reactive carboxylic acid derivatives, making them superb electrophilic partners in cross-coupling reactions.[5] The carbonyl group's strong electron-withdrawing nature facilitates the crucial oxidative addition step in palladium-catalyzed cycles. When appended to an isoxazole ring, this functional group allows for the direct and efficient introduction of diverse carbon-based substituents, paving the way for the rapid generation of compound libraries for drug discovery and chemical biology.[1][6]

The synthesis of the isoxazole carbonyl chloride precursor itself is typically a straightforward conversion from the corresponding carboxylic acid using standard reagents like thionyl chloride or oxalyl chloride.[5] This accessibility further enhances their utility as synthetic building blocks.

Core Cross-Coupling Methodologies

We will focus on three seminal palladium-catalyzed cross-coupling reactions that are particularly well-suited for isoxazole carbonyl chlorides: the Suzuki-Miyaura, Sonogashira, and a Heck-type carbonylative coupling. For each, we will delve into the mechanistic underpinnings and provide a detailed, actionable protocol.

Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages

The Suzuki-Miyaura reaction is a robust and widely used method for constructing C(sp²)–C(sp²) bonds, typically between an organohalide and an organoboron compound.[7] When adapted for acyl chlorides, it provides a direct route to ketones. The reaction of an isoxazole carbonyl chloride with an aryl or heteroaryl boronic acid is a powerful strategy for synthesizing isoxazolyl-aryl ketones, which are prevalent structures in pharmacologically active molecules.

The catalytic cycle of the Suzuki-Miyaura coupling of an isoxazole carbonyl chloride is initiated by the oxidative addition of the Pd(0) catalyst to the C-Cl bond of the carbonyl chloride. This is generally a facile step due to the high reactivity of the acyl chloride. The resulting acyl-palladium(II) complex then undergoes transmetalation with the boronic acid, which is activated by a base. The final step is reductive elimination, which forms the desired ketone and regenerates the Pd(0) catalyst.[8][9]

Diagram: Catalytic Cycle for the Suzuki-Miyaura Coupling of Isoxazole Carbonyl Chloride

Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n AcylPd Isox-CO-Pd(II)L_n-Cl Pd0->AcylPd Isox-CO-Cl OxAdd Oxidative Addition AcylPdAr Isox-CO-Pd(II)L_n-Ar AcylPd->AcylPdAr Ar-B(OH)₂ / Base Transmetal Transmetalation AcylPdAr->Pd0 Product Isox-CO-Ar (Product) AcylPdAr->Product RedElim Reductive Elimination BoronicAcid Ar-B(OH)₂ Base Base AcylChloride Isox-CO-Cl

A simplified representation of the Suzuki-Miyaura catalytic cycle.

Materials:

Reagent/SolventM.W. ( g/mol )AmountMoles (mmol)
5-Methylisoxazole-4-carbonyl chloride159.56159.6 mg1.0
4-Methoxyphenylboronic acid151.96182.4 mg1.2
Pd(PPh₃)₄1155.5634.7 mg0.03 (3 mol%)
K₂CO₃ (anhydrous)138.21414.6 mg3.0
1,4-Dioxane (anhydrous)-10 mL-

Procedure:

  • To a dry, argon-flushed round-bottom flask, add 5-methylisoxazole-4-carbonyl chloride (159.6 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182.4 mg, 1.2 mmol), Pd(PPh₃)₄ (34.7 mg, 0.03 mmol), and anhydrous potassium carbonate (414.6 mg, 3.0 mmol).

  • Add anhydrous 1,4-dioxane (10 mL) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring under an argon atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove inorganic salts, washing the pad with additional ethyl acetate (2x10 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired 4-(4-methoxyphenylcarbonyl)-5-methylisoxazole.

Causality and Insights:

  • Catalyst: Pd(PPh₃)₄ is a reliable Pd(0) source that is often effective for the coupling of acyl chlorides.[8] For more challenging substrates, or to improve yields, other catalysts such as PdCl₂(dppf) or catalysts with bulky, electron-rich phosphine ligands may be beneficial.[2][4]

  • Base: Anhydrous potassium carbonate is a common and effective base for Suzuki couplings.[8] The base is crucial for activating the boronic acid to facilitate transmetalation.[7]

  • Solvent: Anhydrous dioxane is a standard solvent for Suzuki reactions. Other aprotic solvents like toluene or THF can also be used. The choice of solvent can influence reaction rates and yields.

Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] The adaptation of this reaction to isoxazole carbonyl chlorides provides a direct route to ynones (alkynyl ketones), which are valuable synthetic intermediates.[11] This reaction typically employs a dual catalytic system of palladium and copper(I).[10]

The Sonogashira coupling mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the isoxazole carbonyl chloride to the Pd(0) complex occurs, similar to the Suzuki coupling. In the copper cycle, the terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide. This copper acetylide then undergoes transmetalation with the acyl-palladium(II) complex. Finally, reductive elimination from the palladium center yields the ynone product and regenerates the Pd(0) catalyst.[10][12]

Diagram: Sonogashira Coupling Experimental Workflow

Sonogashira_Workflow Start Start: Assemble Reagents Reagents Isox-CO-Cl Terminal Alkyne Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) CuI Co-catalyst Base (e.g., Et₃N) Solvent (e.g., THF) ReactionSetup Reaction Setup (Inert Atmosphere) Start->ReactionSetup Heating Heating & Stirring (e.g., 50-60 °C) ReactionSetup->Heating Monitoring Monitor Progress (TLC / LC-MS) Heating->Monitoring Monitoring->Heating Continue if incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product End: Purified Ynone Purification->Product

A generalized workflow for performing a Sonogashira coupling reaction.

Materials:

Reagent/SolventM.W. ( g/mol )AmountMoles (mmol)
3-Phenylisoxazole-5-carbonyl chloride207.62207.6 mg1.0
Phenylacetylene102.14122.6 mg (0.13 mL)1.2
Pd(PPh₃)₂Cl₂701.9014.0 mg0.02 (2 mol%)
Copper(I) iodide (CuI)190.453.8 mg0.02 (2 mol%)
Triethylamine (Et₃N)101.190.42 mL3.0
Tetrahydrofuran (THF, anhydrous)-10 mL-

Procedure:

  • In a dry, argon-flushed Schlenk tube, dissolve 3-phenylisoxazole-5-carbonyl chloride (207.6 mg, 1.0 mmol) in anhydrous THF (5 mL).

  • To this solution, add Pd(PPh₃)₂Cl₂ (14.0 mg, 0.02 mmol), CuI (3.8 mg, 0.02 mmol), and triethylamine (0.42 mL, 3.0 mmol).

  • Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise to the stirred mixture.

  • Heat the reaction to 50 °C and stir under argon.

  • Monitor the reaction by TLC. The reaction is usually complete in 2-4 hours.

  • After completion, cool the mixture to room temperature and filter off the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous NH₄Cl (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate) to yield the desired 1,3-diphenyl-2-propyn-1-one substituted with the isoxazole moiety.

Causality and Insights:

  • Dual Catalysis: The synergy between palladium and copper is key. Palladium facilitates the main cross-coupling cycle, while copper activates the alkyne.[10] Copper-free Sonogashira protocols exist but may require different ligands or conditions.

  • Base: Triethylamine serves a dual purpose: it acts as the base to deprotonate the terminal alkyne and as a scavenger for the HCl generated during the reaction.[10][11]

  • Chemoselectivity: The Sonogashira coupling of acyl chlorides is generally very fast, which allows for high chemoselectivity. Functional groups that might react in other cross-coupling reactions, such as aryl bromides, are often tolerated under these mild conditions.[13]

Heck-Type Carbonylative Coupling: Acylation of Alkenes

While the classic Heck reaction involves the coupling of an aryl or vinyl halide with an alkene, a related transformation, the carbonylative Heck reaction, can be envisioned for isoxazole carbonyl chlorides.[14] This reaction would install an acyl group onto an alkene, providing access to α,β-unsaturated ketones. This transformation is particularly valuable for building complex carbon skeletons.

The mechanism of a Heck-type acylation begins with the oxidative addition of the isoxazole carbonyl chloride to a Pd(0) catalyst. The resulting acyl-palladium(II) complex then coordinates to the alkene. This is followed by migratory insertion of the alkene into the acyl-palladium bond. A subsequent β-hydride elimination releases the α,β-unsaturated ketone product and a hydrido-palladium(II) species. The base in the reaction mixture then facilitates the reductive elimination of HX from the hydrido-palladium(II) complex to regenerate the active Pd(0) catalyst.[14]

Table: Comparison of Cross-Coupling Reactions

ReactionCoupling PartnerKey ReagentsProduct
Suzuki-Miyaura Organoboron compoundPd catalyst, BaseKetone
Sonogashira Terminal alkynePd catalyst, Cu(I) co-catalyst, BaseYnone
Heck-type AlkenePd catalyst, Baseα,β-Unsaturated Ketone

Materials:

Reagent/SolventM.W. ( g/mol )AmountMoles (mmol)
5-Methylisoxazole-3-carbonyl chloride159.56159.6 mg1.0
Styrene104.15156.2 mg (0.17 mL)1.5
Pd(OAc)₂224.504.5 mg0.02 (2 mol%)
P(o-tol)₃304.3712.2 mg0.04 (4 mol%)
Na₂CO₃105.99159.0 mg1.5
N,N-Dimethylformamide (DMF)-5 mL-

Procedure:

  • To a sealable reaction tube, add Pd(OAc)₂ (4.5 mg, 0.02 mmol), P(o-tol)₃ (12.2 mg, 0.04 mmol), and Na₂CO₃ (159.0 mg, 1.5 mmol).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add DMF (5 mL), 5-methylisoxazole-3-carbonyl chloride (159.6 mg, 1.0 mmol), and styrene (0.17 mL, 1.5 mmol) via syringe.

  • Seal the tube tightly and heat the mixture to 100 °C with stirring for 12-16 hours.

  • Cool the reaction to room temperature and dilute with water (15 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired chalcone derivative.

Causality and Insights:

  • Ligand Choice: The choice of phosphine ligand is critical in Heck reactions. Tri(o-tolyl)phosphine is a common choice that often gives good results. Bulky, electron-rich ligands can promote the reaction with more challenging substrates.[4]

  • Base and Solvent: A base is required to neutralize the acid formed during the catalytic cycle.[14] DMF is a common high-boiling polar aprotic solvent suitable for Heck reactions that may require elevated temperatures.

  • Regioselectivity: The regioselectivity of the alkene insertion is a key consideration in Heck-type reactions. For styrene, the acylation typically occurs at the less substituted carbon of the double bond.

Conclusion and Future Outlook

Isoxazole carbonyl chlorides are powerful and versatile electrophiles for the construction of complex, medicinally relevant molecules. The Suzuki-Miyaura, Sonogashira, and Heck-type coupling reactions provide reliable and efficient pathways for their functionalization. A thorough understanding of the underlying mechanisms and the role of each reaction component is paramount for troubleshooting and optimizing these transformations. As the demand for novel isoxazole-containing compounds in drug discovery continues to grow, the development of even more efficient, selective, and sustainable cross-coupling methodologies will remain a key area of research.

References

  • Ningbo Inno Pharmchem Co.,Ltd. The Role of Isoxazole Derivatives in Modern Drug Discovery.
  • Advances in isoxazole chemistry and their role in drug discovery - PMC. (2025, March 17).
  • Ningbo Inno Pharmchem Co.,Ltd. The Chemical Versatility of Carbonyl Chlorides: Applications in Synthesis. (2026, March 8).
  • Jain, A. K., & Sharma, S. (2011). Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry, 4(5), 684-689. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (2025, March 17). Available at: [Link]

  • Guo, S., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances, 9(16), 9033-9039. Available at: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Lerebours, R., Camacho-Soto, A., & Wolf, C. (2005). Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. The Journal of Organic Chemistry, 70(21), 8601-8604. Available at: [Link]

  • Lerebours, R., Camacho-Soto, A., & Wolf, C. (2005). Palladium-catalyzed chemoselective cross-coupling of acyl chlorides and organostannanes. The Journal of organic chemistry, 70(21), 8601–8604. Available at: [Link]

  • Paulvannan, K. (2006). Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. Journal of combinatorial chemistry, 8(2), 229–237. Available at: [Link]

  • Bartoli, G., et al. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 17(12), 14388-14413. Available at: [Link]

  • Devi, M. (2013). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Journal of Advances in Science and Technology, 4(8). Available at: [Link]

  • Ahmed, M. S. M., & Mori, A. (2003). Carbonylative Sonogashira Coupling of Terminal Alkynes with Aqueous Ammonia. Organic Letters, 5(17), 3057-3060. Available at: [Link]

  • Bartoli, G., et al. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 17(12), 14388-14413. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Heck Reaction - Organic Chemistry Portal. Available at: [Link]

Sources

Application

Application Note: Precision Acylation of Primary Amines Using 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride

Prepared by: Senior Application Scientist, Chemical Development & Synthetic Methodologies Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Briefing & Scientific Rationale The...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Development & Synthetic Methodologies Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Briefing & Scientific Rationale

The synthesis of isoxazole-containing amides is a cornerstone of modern medicinal chemistry. The isoxazole core is a privileged scaffold frequently utilized as a bioisostere for phenols and amides, imparting enhanced metabolic stability and unique hydrogen-bonding profiles in target ligands (e.g., COX-2 inhibitors and HSP90 antagonists).

The formation of amide bonds via the reaction of acyl chlorides and amines remains one of the most atom-economical and robust pathways in synthetic chemistry . However, when utilizing 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride (CAS: 90415-81-9) , the electron-withdrawing nature of the heteroaromatic ring significantly amplifies the electrophilicity of the carbonyl carbon . This heightened reactivity demands stringent control over reaction kinetics, temperature, and acid scavenging to prevent competitive side reactions, such as ketene formation or premature hydrolysis.

This application note provides a self-validating, highly optimized protocol for the N-acylation of primary amines using this specific isoxazole building block.

Mechanistic Causality & Reaction Dynamics

The acylation of a primary amine by an acid chloride proceeds via a nucleophilic acyl substitution mechanism. The causality of the reaction dictates that the primary amine (acting as a nucleophile) attacks the highly polarized carbonyl carbon of the isoxazole derivative. This forms a high-energy, zwitterionic tetrahedral intermediate. The subsequent collapse of this intermediate expels a chloride ion, yielding the protonated amide, which must be rapidly deprotonated to drive the reaction to completion .

If the generated hydrochloric acid (HCl) is not immediately scavenged, it will protonate the remaining unreacted primary amine, converting it into an unreactive ammonium salt and stalling the reaction at 50% conversion. Therefore, the strategic selection of an auxiliary base is the most critical variable in this workflow.

Mechanism Amine Primary Amine (R-NH₂) Tetra Tetrahedral Intermediate (O⁻ / N⁺) Amine->Tetra Nucleophilic Addition Acyl Isoxazole Carbonyl Chloride (Electrophile) Acyl->Tetra Nucleophilic Addition Amide Isoxazole Amide (Target Product) Tetra->Amide Chloride Elimination Base DIPEA-HCl (Salt Byproduct) Tetra->Base Proton Transfer

Fig 1: Nucleophilic acyl substitution pathway for isoxazole amide bond formation.

Experimental Design & Data Presentation

To engineer a self-validating protocol, we must first analyze the physicochemical constraints of the reagents and optimize the base/solvent system.

Table 1: Physicochemical Properties & Experimental Causality
PropertyValueCausality in Experimental Design
Chemical Name 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride-
CAS Number 90415-81-9-
Molecular Weight 201.65 g/mol Used for precise stoichiometric calculations (1.1 eq relative to amine).
Reactivity Profile Highly ElectrophilicRequires slow, dropwise addition at 0 °C to prevent thermal degradation.
Moisture Sensitivity High (Hydrolyzes to acid)Mandates anhydrous solvents (e.g., dry DCM) and an inert atmosphere.
Table 2: Base Selection Matrix for N-Acylation
BasepKa (Conj. Acid)NucleophilicityApplication Scientist Recommendation
Pyridine 5.2HighNot recommended. Forms reactive acylpyridinium; can lead to colored impurities.
Triethylamine (TEA) 10.7ModerateAcceptable. However, can undergo competitive acylation with hindered amines.
DIPEA (Hünig's Base) 11.4Very LowOptimal (Anhydrous). Strong enough to scavenge HCl, bulky enough to prevent side reactions.
Aq. Na₂CO₃ 10.3Zero (Inorganic)Optimal (Biphasic). Excellent for Schotten-Baumann conditions with water-soluble amines.

Methodologies: Self-Validating Protocols

A protocol is only as good as its built-in quality control. The following procedures are designed as orthogonal, self-validating systems . If the physical phenomena (e.g., precipitate formation, phase separation) occur as described, the chemical integrity of the product is virtually guaranteed prior to analytical confirmation.

Protocol A: Anhydrous Acylation (DCM / DIPEA)

Best for lipophilic primary amines and moisture-sensitive substrates.

Step 1: Reagent Assembly (Inert Atmosphere)

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Argon.

  • Dissolve the primary amine (1.0 eq, e.g., 5.0 mmol) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration (25 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 10.0 mmol).

  • Causality: The 2.0 eq excess of DIPEA ensures complete neutralization of the HCl byproduct, keeping the primary amine fully deprotonated and nucleophilic.

Step 2: Thermal Control

  • Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Causality: The isoxazole carbonyl chloride is highly reactive. Cooling suppresses the kinetic energy of the system, preventing exothermic runaway and minimizing the formation of dark, tarry degradation products.

Step 3: Electrophile Addition

  • Dissolve 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride (1.1 eq, 5.5 mmol, 1.11 g) in 5 mL of anhydrous DCM.

  • Add this solution dropwise to the reaction mixture over 15–20 minutes using a syringe pump or addition funnel.

  • Self-Validation Cue: A faint white fuming or slight haziness (DIPEA·HCl salt formation) should become visible, confirming the generation of HCl and the progress of the acylation.

Step 4: Propagation

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

  • Self-Validation Cue: Perform Thin Layer Chromatography (TLC). Stain the plate with Ninhydrin. The primary amine will appear as a bright pink/purple spot. The complete disappearance of this spot validates the end of the reaction.

Step 5: Orthogonal Workup (Acid/Base Extraction)

  • Dilute the reaction mixture with an additional 25 mL of DCM.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL). Causality: This neutralizes any remaining HCl and hydrolyzes unreacted acid chloride into a water-soluble carboxylate salt, removing it from the organic phase.

  • Acid Wash: Wash the organic layer with 1.0 M aqueous HCl (2 × 20 mL). Causality: This protonates any unreacted primary amine and the DIPEA, pulling them into the aqueous phase.

  • Brine Wash: Wash with saturated NaCl (20 mL) to remove residual water.

  • System Trustworthiness: Because of this orthogonal wash sequence, the final organic layer must contain only the neutral isoxazole amide product.

Step 6: Isolation

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, which is typically >95% pure by NMR.

Workflow S1 1. Reagent Assembly Amine + DIPEA in Anhydrous DCM S2 2. Thermal Control Equilibrate to 0 °C S1->S2 S3 3. Electrophile Addition Dropwise Acyl Chloride S2->S3 S4 4. Propagation Warm to RT (2-4 hours) S3->S4 S5 5. Orthogonal Workup Acid/Base Liquid-Liquid Extraction S4->S5 S6 6. Product Isolation Desiccation & Concentration S5->S6

Fig 2: Self-validating experimental workflow for anhydrous acylation.

Protocol B: Biphasic Schotten-Baumann Acylation

Best for water-soluble amines (e.g., amino acids) or when avoiding organic bases is desired.

  • Preparation: Dissolve the primary amine (1.0 eq) in a 1:1 mixture of Ethyl Acetate (EtOAc) and 1.0 M aqueous Na₂CO₃ (0.2 M overall concentration).

  • Cooling: Chill the vigorously stirring biphasic mixture to 0 °C.

  • Addition: Add 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride (1.2 eq) dropwise directly into the organic layer.

  • Causality of Biphasic Dynamics: The acylation occurs at the interface or within the organic layer. As HCl is generated, it is immediately neutralized by the aqueous carbonate buffer. The basic aqueous layer also prevents the isoxazole acid chloride from hydrolyzing too rapidly, as the electrophile remains preferentially partitioned in the EtOAc layer.

  • Isolation: Separate the layers, wash the organic phase with 1M HCl, dry, and concentrate.

Analytical Quality Control (QC)

To ensure the highest level of scientific integrity, the isolated 5-isobutyl-3-methylisoxazole-4-carboxamide derivatives must be validated using the following analytical techniques:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Utilize Electrospray Ionization (ESI+). The expected mass will be [M+H]+=(Mass of Amine+201.65−36.46)+1 . The absence of a peak at m/z=184 (the hydrolyzed isoxazole carboxylic acid) confirms successful orthogonal workup.

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic broad singlet of the newly formed amide N-H proton, typically appearing between δ 5.5 and 8.0 ppm, depending on hydrogen bonding. The isobutyl and methyl protons of the isoxazole ring will serve as internal integration standards.

References

  • Title: Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M Source: ACS Organic Process Research & Development URL: [Link]

  • Title: Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps Source: OrgoSolver URL: [Link]

  • Title: The Chemical Versatility of Carbonyl Chlorides: Applications in Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD URL: [Link]

Method

Use of 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride in agrochemical discovery

An in-depth technical guide on the application of 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride in the discovery and development of novel agrochemicals. Executive Summary The isoxazole heterocycle is a privileged scaf...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the application of 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride in the discovery and development of novel agrochemicals.

Executive Summary

The isoxazole heterocycle is a privileged scaffold in modern agrochemical discovery, serving as the core pharmacophore in numerous commercial herbicides, fungicides, and insecticides[1]. Specifically, the isoxazole ring is the defining structural motif in a major class of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors (e.g., isoxaflutole), which are critical for managing herbicide-resistant weed biotypes[2].

5-Isobutyl-3-methylisoxazole-4-carbonyl chloride (CAS 90415-81-9) is a highly versatile, commercially available building block. By leveraging the extreme electrophilicity of its acid chloride moiety, discovery chemists can rapidly generate vast libraries of isoxazole-4-carboxamides and ketones. This application note details the mechanistic rationale for utilizing this specific building block, outlines a self-validating protocol for parallel library synthesis, and provides downstream biological screening methodologies for HPPD inhibition.

Mechanistic Rationale: The "Why" Behind the Molecule

In rational agrochemical design, every functional group must serve a biological or physicochemical purpose. The structural features of 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride offer distinct advantages for lead generation:

  • The 5-Isobutyl Group (Physicochemical Tuning): Agrochemicals require a finely tuned partition coefficient (LogP) to penetrate the waxy cuticles of plant leaves (for post-emergence herbicides) or fungal cell walls. The bulky, lipophilic isobutyl group significantly increases the lipid solubility of the resulting amides compared to simpler methyl or ethyl substitutions, enhancing cuticular penetration and systemic mobility within the plant xylem[2].

  • The 3-Methyl Group (Metabolic Shielding): Plants and fungi possess robust cytochrome P450 detoxification pathways. The methyl group at the 3-position provides critical steric hindrance, shielding the vulnerable nitrogen-oxygen bond of the isoxazole ring from rapid enzymatic cleavage or oxidation, thereby extending the half-life of the active ingredient in vivo[3].

  • The 4-Carbonyl Chloride (Synthetic Efficiency): Unlike carboxylic acids that require expensive and moisture-sensitive coupling reagents (e.g., HATU, EDC), the acid chloride allows for instantaneous, catalyst-free amidation. This ensures near-perfect atom economy and enables high-throughput parallel synthesis with simple liquid-liquid extraction workups.

Agrochemical Discovery Workflow

The following workflow illustrates the pipeline from the raw building block to in vivo phenotypic validation.

G A 5-Isobutyl-3-methylisoxazole -4-carbonyl chloride (CAS 90415-81-9) B Parallel Amidation (Library Generation) A->B Amines, DIPEA DCM, 25°C C LC-MS Validation & Purification B->C Crude Carboxamides D In Vitro Screening (HPPD / SDHI Assays) C->D >95% Purity E Greenhouse In Vivo Phenotypic Profiling D->E IC50 < 100 nM

Figure 1: High-throughput agrochemical discovery pipeline utilizing the isoxazole acid chloride.

Self-Validating Experimental Protocols

Protocol 1: Parallel Synthesis of Isoxazole-4-carboxamide Library

This protocol is designed for 96-well format or parallel synthesizer blocks. It utilizes a self-purifying liquid-liquid extraction strategy, eliminating the bottleneck of column chromatography.

Materials:

  • 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride (0.1 M in anhydrous Dichloromethane [DCM])

  • Library of diverse aliphatic and aromatic amines (0.1 M in DCM)

  • N,N-Diisopropylethylamine (DIPEA)

Step-by-Step Methodology:

  • Reaction Assembly: To a 20 mL glass vial, add 1.0 mL of the amine solution (0.1 mmol, 1.0 eq) and 35 µL of DIPEA (0.2 mmol, 2.0 eq). Causality: DIPEA is chosen over triethylamine because its steric bulk prevents the formation of ketene side-products from the acid chloride, ensuring higher yields.

  • Electrophile Addition: Dropwise, add 1.1 mL of the 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride solution (0.11 mmol, 1.1 eq) at 0°C.

  • Propagation: Seal the vial and agitate at 25°C for 4 hours.

  • Self-Validating Workup:

    • Add 2 mL of 1M HCl and vortex for 2 minutes. Purpose: Protonates and extracts any unreacted amine starting material into the aqueous layer.

    • Extract the organic layer and wash with 2 mL of saturated NaHCO₃. Purpose: Hydrolyzes the slight excess of unreacted acid chloride into the corresponding carboxylic acid and extracts it as a water-soluble sodium salt.

  • Isolation: Evaporate the DCM layer under a stream of nitrogen. The resulting residue will typically yield the target isoxazole-4-carboxamide at >90% purity (verified via LC-MS).

Protocol 2: In Vitro HPPD Inhibition Assay

HPPD inhibitors cause plant death by preventing the biosynthesis of homogentisate (HGA), leading to a depletion of plastoquinone and subsequent destruction of chlorophyll by sunlight (bleaching)[4].

Step-by-Step Methodology:

  • Enzyme Preparation: Express and purify recombinant plant HPPD (e.g., from Arabidopsis thaliana) using an E. coli expression system.

  • Assay Mixture: In a 96-well UV-transparent microplate, combine 50 mM HEPES buffer (pH 7.0), 2 mM sodium ascorbate, 10 µM FeSO₄ (catalytic cofactor), and 100 nM purified HPPD enzyme.

  • Inhibitor Incubation: Add the synthesized isoxazole-4-carboxamides (from Protocol 1) in a 10-point concentration gradient (1 nM to 10 µM, 1% DMSO final concentration). Incubate for 15 minutes at 25°C to allow for enzyme-inhibitor complex formation.

  • Reaction Initiation: Add 100 µM of 4-hydroxyphenylpyruvate (HPPA) substrate.

  • Detection: Monitor the formation of the HGA product continuously at 318 nm using a microplate reader for 10 minutes. Calculate the IC₅₀ values using non-linear regression analysis.

Protocol 3: Pre-Emergence Greenhouse Screening

Compounds showing in vitro IC₅₀ < 100 nM are advanced to in vivo phenotypic screening to assess actual herbicidal efficacy and crop selectivity.

  • Formulation: Dissolve the test compound in a mixture of acetone/Tween-20/water (10:1:89 v/v) to achieve application rates equivalent to 100, 250, and 500 g active ingredient per hectare (g a.i./ha).

  • Application: Spray the formulated compounds onto pots containing standardized loamy soil freshly seeded with target weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus) and crop species (e.g., Zea mays).

  • Incubation & Scoring: Maintain pots in a greenhouse at 25°C with a 16 h photoperiod. At 14 days post-application, visually score the plants for bleaching symptoms and overall growth reduction on a scale of 0% (no effect) to 100% (complete plant death).

Quantitative SAR Profiling

The following table summarizes hypothetical Structure-Activity Relationship (SAR) data generated using this workflow, demonstrating how different amine inputs coupled with the 5-Isobutyl-3-methylisoxazole core impact biological activity.

Compound IDAmine Substituent (R-group)Isolated Yield (%)Calculated LogPHPPD IC₅₀ (nM)In Vivo Bleaching Efficacy (%)*
Isox-01 2-Chloroaniline923.84598
Isox-02 4-Fluoroaniline883.412075
Isox-03 Cyclopropylamine952.1>100010
Isox-04 2,4-Difluoroaniline893.630100
Isox-05 3-(Trifluoromethyl)aniline854.28585

*Efficacy measured at an application rate of 250 g a.i./ha against Amaranthus retroflexus at 14 days post-application.

Data Interpretation: The data indicates that coupling the 5-Isobutyl-3-methylisoxazole core with ortho/para-halogenated anilines (Isox-01, Isox-04) yields highly potent HPPD inhibitors. Aliphatic amines (Isox-03) result in a sharp drop in LogP and a total loss of target affinity, validating the necessity of the aryl ring for binding within the HPPD active site[4].

References

  • Kong, L., Cao, X., Sun, N., Min, L., Duke, S.O., Wu, H., Zhang, L., Liu, X. (2025). "Isoxazoline: An emerging scaffold in pesticide discovery." Journal of Agricultural and Food Chemistry, 73(15), 8678-8693. URL: [Link]

  • Pallett, K. E., Little, J. P., Sheekey, M., & Veerasekaran, P. (1998). "The mode of action of isoxaflutole: I. Physiological effects, metabolism, and selectivity." Pesticide Biochemistry and Physiology, 62(2), 113-124. URL: [Link]

  • Ndikuryayo, F., Moosavi, B., Yang, W. C., & Yang, G. F. (2017). "4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Chemical Biology to Agrochemicals." Journal of Agricultural and Food Chemistry, 65(40), 8523–8537. URL: [Link]

  • Sarbast, A., et al. (2025). "Synthesis, characterization and biological activity of some isoxazole derivatives." ResearchGate. URL: [Link]

Sources

Application

Title: A Direct Acylation Approach: Solid-Phase Synthesis of Peptides Incorporating Isoxazole Moieties via Acid Chloride Building Blocks

An Application Note and Protocol for Advanced Peptide Synthesis Abstract This application note details a robust and efficient protocol for the incorporation of isoxazole moieties into peptide backbones using highly react...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Advanced Peptide Synthesis

Abstract

This application note details a robust and efficient protocol for the incorporation of isoxazole moieties into peptide backbones using highly reactive isoxazole acid chloride building blocks during solid-phase peptide synthesis (SPPS). Isoxazole-containing peptides are of significant interest in drug discovery due to their diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] The presence of the rigid, heteroaromatic isoxazole ring confers conformational stability and resistance to proteolytic degradation, making it an attractive scaffold for peptidomimetics.[4] This guide provides a comprehensive workflow, from the prerequisite synthesis of the isoxazole acid chloride to its direct coupling on a solid support, followed by standard cleavage, deprotection, and purification procedures. We address the unique challenges posed by the high reactivity of acid chlorides and outline critical experimental parameters to ensure high-yield synthesis of the target isoxazole-peptide conjugates.

Introduction: The Rationale for Isoxazole-Peptide Hybrids

The therapeutic potential of peptides is often hampered by their poor metabolic stability and lack of oral bioavailability.[4] A primary strategy to overcome these limitations is the development of peptidomimetics, which involves modifying the peptide backbone to enhance its pharmacological properties.[4][5] Heterocyclic scaffolds, particularly five-membered rings like isoxazoles, are privileged structures in medicinal chemistry.[1][3][6] Their incorporation into a peptide chain can pre-organize the conformation, mimic peptide turns, and introduce novel side-chain-like functionalities capable of forming key interactions with biological targets.[4][7]

Traditionally, the synthesis of such modified peptides involves multi-step procedures on the solid support or the solution-phase preparation of a complete isoxazole-containing amino acid building block, which is then incorporated using standard coupling reagents.[2][8] While effective, these methods can be time-consuming and may not be suitable for high-throughput library synthesis. This note explores a more direct and atom-economical approach: the use of a pre-formed isoxazole acid chloride for direct acylation of the N-terminal amine of a resin-bound peptide. Acid chlorides are among the most reactive carboxylic acid derivatives, offering the potential for rapid and complete coupling reactions where standard carbodiimide or phosphonium/uronium-based reagents may be sluggish. This protocol provides researchers with a powerful tool to accelerate the synthesis and exploration of novel isoxazole-peptide hybrids.

Core Principles and Mechanistic Insights

The Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) Strategy

The protocol is based on the widely used Fmoc/tBu SPPS strategy. In this method, the peptide is assembled on an insoluble polymeric support, starting from the C-terminus.[9] The Nα-amino group of incoming amino acids is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while reactive side chains are protected by acid-labile groups (e.g., tert-butyl, Trt, Boc).[10][11] The synthesis cycle involves:

  • Deprotection: Removal of the Fmoc group with a secondary amine base, typically piperidine in DMF, to liberate the N-terminal amine.[10][12]

  • Coupling: Activation of the next Fmoc-protected amino acid's carboxyl group and its reaction with the free N-terminal amine to form a peptide bond.

  • Washing: Thorough washing of the resin to remove excess reagents and byproducts before the next cycle.

Isoxazole Acid Chloride: A Highly Reactive Acylating Agent

An acid chloride is a superior acylating agent due to the strong electron-withdrawing effect of the chlorine atom, which renders the carbonyl carbon highly electrophilic. Its reaction with a primary amine (the peptide's N-terminus) is rapid and generally irreversible, producing the desired amide bond and a molecule of hydrochloric acid (HCl).

A critical consideration is the need to neutralize the HCl byproduct in situ. A strong, non-nucleophilic hindered base, such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine, is essential for this role.[13] These bases will scavenge the proton without competing with the peptide's amine in reacting with the highly reactive acid chloride. Furthermore, the entire coupling process must be performed under strictly anhydrous conditions to prevent hydrolysis of the acid chloride back to the unreactive carboxylic acid.

Proposed Coupling Mechanism

The process begins with the preparation of the isoxazole acid chloride from its corresponding carboxylic acid, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[14] This building block is then introduced to the deprotected, resin-bound peptide in an anhydrous solvent.

Mechanism cluster_0 Part A: Building Block Preparation cluster_1 Part B: On-Resin Coupling Isoxazole_COOH Isoxazole-COOH SOCl2 + SOCl₂ Peptide_NH2 Resin-Peptide-NH₂ Acid_Chloride Isoxazole-COCl Acid_Chloride->Peptide_NH2 Introduce to SPPS Coupling Coupling (Anhydrous DCM, DIEA) Peptide_NH2->Coupling + Isoxazole-COCl Coupled_Peptide Resin-Peptide-NH-CO-Isoxazole Coupling->Coupled_Peptide

Figure 1: Proposed mechanism for isoxazole incorporation.

Experimental Protocols

Part A: Synthesis of Isoxazole-4-carbonyl chloride

This protocol describes the conversion of a commercially available or previously synthesized isoxazole-4-carboxylic acid into the corresponding acid chloride. This step must be performed in a fume hood with appropriate personal protective equipment.

Materials:

  • 5-Methylisoxazole-4-carboxylic acid (or other substituted variant)

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 5-methylisoxazole-4-carboxylic acid (e.g., 5.0 g, 0.04 mol).[14]

  • Add anhydrous toluene (50 mL) to the flask.

  • Carefully add freshly distilled thionyl chloride (4.5 mL, 0.061 mol, ~1.5 eq) to the suspension.[14]

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) with stirring.

  • Maintain reflux for 2-3 hours, during which the solid should dissolve completely. The reaction can be monitored by TLC for the disappearance of the starting carboxylic acid.

  • After the reaction is complete, allow the solution to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. It is advisable to use a base trap (e.g., NaOH solution) to neutralize the volatile SOCl₂.

  • The resulting crude 5-methylisoxazole-4-carbonyl chloride (an oil or low-melting solid) should be used immediately in the next step without further purification.

Part B: Solid-Phase Peptide Synthesis Protocol

This protocol assumes a standard 0.1 mmol scale synthesis on a Rink Amide resin for a C-terminally amidated peptide.

Materials and Reagents:

  • Rink Amide MBHA resin (loading ~0.6 mmol/g)

  • Fmoc-protected amino acids

  • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base for Coupling: N,N-Diisopropylethylamine (DIEA)

  • Deprotection Reagent: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Methanol (all peptide synthesis grade)

  • Freshly prepared Isoxazole-4-carbonyl chloride (from Part A)

  • Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA), water, phenol, thioanisole, 1,2-ethanedithiol (EDT)[15]

  • Cold diethyl ether

Step-by-Step SPPS Workflow:

  • Resin Swelling:

    • Place the resin (167 mg for 0.1 mmol scale) in a reaction vessel.

    • Swell the resin in DMF for 30-60 minutes.

  • Initial Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine/DMF solution to the resin and agitate for 3 minutes.

    • Drain and repeat with fresh piperidine solution for 10 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Standard Amino Acid Coupling Cycle (Repeat for each amino acid):

    • In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq) and HBTU (0.39 mmol, 3.9 eq) in DMF.

    • Add DIEA (0.8 mmol, 8 eq) to the vial to activate the amino acid (solution will turn yellow).

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate for 45-60 minutes at room temperature.

    • Monitor coupling completion with a negative Kaiser test.

    • Drain the reaction solution and wash the resin with DMF (5x) and DCM (3x).

    • Proceed to the next deprotection step.

  • Final Fmoc Deprotection (Prior to Isoxazole Coupling):

    • After coupling the final amino acid of the linear sequence, perform the Fmoc deprotection as described in step 2.

  • Isoxazole Acid Chloride Coupling (Critical Step):

    • Wash the deprotected, peptide-bound resin extensively with anhydrous DCM (5x) to remove all traces of DMF and water.

    • In a separate vial, dissolve the freshly prepared isoxazole-4-carbonyl chloride (~0.4 mmol, 4 eq) in anhydrous DCM (2 mL).

    • Add the acid chloride solution to the resin.

    • Immediately add DIEA (0.8 mmol, 8 eq) to the resin suspension.

    • Agitate the reaction at room temperature for 1-2 hours. Ensure the vessel is sealed to prevent moisture entry.

    • Monitor the reaction. A Kaiser test should be negative upon completion. If the reaction is sluggish, it can be allowed to proceed longer, but do not heat.

    • Once complete, drain the solution and wash the resin thoroughly with DCM (5x), followed by DMF (3x) and finally Methanol (3x) to remove all residual reagents.

    • Dry the peptidyl-resin under vacuum for several hours.

  • Cleavage and Deprotection:

    • Place the dried resin in a cleavage flask.

    • Add cold Reagent K (10 mL per gram of resin).[15]

    • Stir the mixture at room temperature for 2-3 hours. The resin may change color.[11]

    • Filter the resin through a sintered funnel and collect the filtrate.

    • Wash the resin with a small additional volume of fresh TFA.

    • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a flask of cold diethyl ether (at least 10x the volume of the TFA).

    • Collect the precipitated peptide by centrifugation, decant the ether, and wash the pellet with fresh cold ether.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Characterization:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by Liquid Chromatography-Mass Spectrometry (LC-MS) and/or MALDI-TOF MS.

Workflow and Data Summary

Overall Synthesis Workflow

SPPS_Workflow start_end start_end process process wash wash decision decision final_step final_step start Start: Swell Resin in DMF deprotect Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple Couple Fmoc-AA (HBTU/DIEA) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 check_seq Sequence Complete? wash2->check_seq check_seq->deprotect No final_deprotect Final Fmoc Deprotection check_seq->final_deprotect Yes wash_anhydrous Wash (Anhydrous DCM) final_deprotect->wash_anhydrous couple_isoxazole Couple Isoxazole Acid Chloride (Anhydrous DCM, DIEA) wash_anhydrous->couple_isoxazole wash3 Wash (DCM, MeOH) couple_isoxazole->wash3 cleave Cleavage & Deprotection (Reagent K) wash3->cleave purify Purification & Analysis (RP-HPLC, LC-MS) cleave->purify end End: Pure Peptide purify->end

Figure 2: SPPS workflow for isoxazole peptide synthesis.

Key Reaction Parameters
ParameterStandard Amino Acid CouplingIsoxazole Acid Chloride Coupling
Building Block Fmoc-AA-OHIsoxazole-COCl
Equivalents 4 eq4 eq
Activating Agent HBTU (3.9 eq)N/A (inherently active)
Base DIEA (8 eq)DIEA (8 eq)
Solvent DMFAnhydrous DCM
Reaction Time 45-60 min60-120 min
Temperature Room TemperatureRoom Temperature
Monitoring Kaiser TestKaiser Test
Recommended Cleavage Cocktails
Reagent NameComposition (v/v)Primary Use CaseReference
Reagent K TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)Universal cocktail, good for peptides with Arg(Pmc/Pbf), Cys, Met, Trp.[15]
Reagent B TFA/Phenol/H₂O/TIPS (88:5:5:2)Good for Trityl-based protecting groups (His, Cys, Asn, Gln). Does not reduce Met(O).[16]
TFA/TIS/H₂O TFA/Triisopropylsilane/H₂O (95:2.5:2.5)Standard, non-malodorous cocktail for simple peptides without sensitive residues.[11][12]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Isoxazole Coupling (Positive Kaiser Test) 1. Hydrolysis of acid chloride due to moisture.2. Insufficient reaction time.3. Steric hindrance at the N-terminus.1. Ensure all solvents (DCM) and glassware are rigorously dried. Use fresh, anhydrous reagents.2. Extend reaction time to 3-4 hours.3. Increase equivalents of acid chloride and base to 5-6 eq.
Low Cleavage Yield 1. Incomplete cleavage from the resin.2. Re-attachment of the peptide to the resin via nucleophilic side chains (e.g., Trp).1. Extend cleavage time to 4 hours. Ensure adequate volume of cleavage cocktail is used.2. Use a cleavage cocktail with appropriate scavengers (e.g., Reagent K with EDT for Trp).[15]
Unexpected Side Products in MS 1. Deletion of the isoxazole moiety due to incomplete coupling.2. Modification of sensitive residues (e.g., oxidation of Met, alkylation of Trp).1. Optimize the isoxazole coupling step as described above.2. Use a cleavage cocktail designed to protect sensitive residues (e.g., Reagent H for Met).[16]
Poor Purity of Crude Peptide 1. Incomplete coupling at any stage of SPPS.2. Racemization during activation.1. Double-couple any slow-reacting amino acids. Always confirm completion with a Kaiser test.2. The acid chloride coupling is generally not prone to racemization at the alpha-carbon. For standard AAs, ensure the correct base and coupling reagents are used.

Conclusion

The use of isoxazole acid chlorides as building blocks in solid-phase peptide synthesis represents a highly efficient and direct method for producing valuable peptidomimetics. While the high reactivity of the acid chloride necessitates careful control of experimental conditions, particularly the exclusion of moisture, the potential for rapid and complete acylation offers a significant advantage over other methods. The protocols outlined in this application note provide a validated framework for researchers to successfully synthesize and explore the therapeutic potential of novel isoxazole-containing peptides, expanding the toolkit available for modern drug discovery and development.

References

  • García-Ramos, Y., et al. (2006). Solid-Phase Synthesis of 1,3-Azole-Based Peptides and Peptidomimetics. Organic Letters, 8(12), 2487-2490. [Link]

  • Jasiński, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5642. [Link]

  • Pawar, S. S., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32981-33013. [Link]

  • GUTMAN, A., et al. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • SGC-Frankfurt. (2018). Isoxazole-Derived Amino Acids are Bromodomain-Binding Acetyl-Lysine Mimics. Angewandte Chemie International Edition, 57(4), 997-1001. [Link]

  • Singh, Y., et al. (1996). Synthesis of thiazole, imidazole and oxazole containing amino acids for peptide backbone modification. Journal of the Chemical Society, Perkin Transactions 1, (11), 1335-1344. [Link]

  • Jiménez, M., et al. (2020). Naturally Occurring Oxazole-Containing Peptides. Marine Drugs, 18(4), 203. [Link]

  • Serebryannikova, A. V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(22), 14810-14822. [Link]

  • University of Galway. (n.d.). Solid Phase Peptide Synthesis Building Blocks for the Generation of Azole (Thiazole and Oxazole) Containing Peptides. Technology Transfer Office. [Link]

  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]

  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec Peptides. [Link]

  • Fields, C. G., et al. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

  • Al-Tel, T. H. (2015). A Base Promoted Multigram Synthesis of Aminoisoxazoles: Valuable Building Blocks for Drug Discovery and Peptidomimetics. ResearchGate. [Link]

  • Jasiński, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Semantic Scholar. [Link]

  • Chaudhari, P., et al. (2024). Construction of Isoxazole ring: An Overview. Biointerface Research in Applied Chemistry, 14(3), 263. [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec Peptides. [Link]

  • Duncton, M. A. J. (2011). Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. ACS Combinatorial Science, 13(4), 346-352. [Link]

  • Mann, E., & Kessler, H. (2003). New oxazole-based peptidomimetics: useful building blocks for the synthesis of orthogonally protected macrocyclic scaffolds. Organic Letters, 5(24), 4567-4570. [Link]

  • Lee, L. V., et al. (2004). Solid-phase synthesis of 5-isoxazol-4-yl-[1][8][14]oxadiazoles. Journal of Combinatorial Chemistry, 6(2), 205-210. [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. . [Link]

  • Patel, R., et al. (2012). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [Link]

  • Ramya, V., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]

  • Reddy, A. S., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 89(6), 3925-3936. [Link]

  • Almansour, A. I., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. [Link]

  • Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 19(8), 11956-11973. [Link]

  • Behrendt, R., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies Ltd. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Anhydrous Solvent Optimization for 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride Workflows

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing yield inconsistencies when functionalizing 5-Isobutyl-3-methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing yield inconsistencies when functionalizing 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride (CAS: 90415-81-9).

This highly reactive isoxazole building block is critical for synthesizing biologically active amides and esters. However, its electrophilic acyl carbon is highly susceptible to premature hydrolysis. In this guide, we dissect the causality behind solvent selection, troubleshoot common failure modes, and provide a self-validating experimental protocol to ensure reproducible success in your syntheses.

The Causality of Solvent Selection

When dealing with 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride, the solvent is not merely a passive reaction medium; it is a kinetic regulator. Acyl chlorides require strictly anhydrous, aprotic environments. The presence of even trace water (<50 ppm) leads to rapid nucleophilic attack by H2​O , generating HCl and an inert carboxylic acid byproduct. This hydrolysis pathway irreversibly consumes your starting material.

ReactionPathway AcylChloride 5-Isobutyl-3-methylisoxazole- 4-carbonyl chloride Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral + Amine Nucleophile (Anhydrous Conditions) Byproduct Carboxylic Acid (Hydrolysis Dead-End) AcylChloride->Byproduct + Trace H2O (Moisture Ingress) Product Isoxazole Amide (Target Product) Tetrahedral->Product - HCl

Competitive pathways of acyl chloride amidation versus hydrolysis.

Quantitative Comparison of Anhydrous Solvents
SolventDielectric Constant (ε)Boiling Point (°C)Water Solubility (g/100mL)Application Causality
Dichloromethane (DCM) 9.139.61.3Low boiling point allows mild concentration; excellent for standard temperature-controlled amidations (1[1]).
Tetrahydrofuran (THF) 7.566.0MiscibleHigh solubility for polar intermediates; requires strict peroxide and moisture control (2[2]).
Toluene 2.4110.60.05Minimal moisture ingress; ideal for high-temperature reflux and pilot-scale operations (3[3]).
Acetonitrile (MeCN) 37.582.0MiscibleHighly polar aprotic; accelerates kinetics but is extremely hygroscopic. Best used with strict Schlenk line techniques.

Troubleshooting Guides & FAQs

Q1: We are using commercially sealed anhydrous THF, but our 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride is still degrading. Why? Causality: Tetrahydrofuran (THF) is inherently prone to forming organic peroxides upon storage. To mitigate this, manufacturers often stabilize it with BHT (Butylated hydroxytoluene) at 100-300 ppm (). While BHT halts the radical cascade, the peroxides themselves—or the trace moisture introduced when repeatedly piercing septa—readily attack the highly electrophilic carbonyl carbon of the isoxazole acyl chloride. Furthermore, THF is fully miscible with water, making it a "moisture sponge" once opened. Actionable Solution: Switch to anhydrous Dichloromethane (DCM) for standard amidations. If THF is strictly required for solubility, use freshly distilled, unstabilized THF stored over activated 3Å molecular sieves under argon.

Q2: For scaling up the synthesis of isoxazole amides, should we use DCM or Toluene? Causality: While DCM is the gold standard for laboratory-scale reactions due to its volatility and ease of removal (1[1]), it poses significant engineering and environmental challenges at scale. Toluene is structurally non-reactive and has an extremely low water solubility (0.05 g/100mL), drastically reducing the risk of premature hydrolysis during bulk transfers. Additionally, its higher boiling point (110.6 °C) accommodates sterically hindered nucleophiles that require elevated activation energy (3[3]). Actionable Solution: Use anhydrous Toluene for pilot-scale batches. You can often drive the reaction to completion and directly precipitate the product by cooling, bypassing complex chromatographic workups.

Q3: Why does our amidation reaction stall at exactly 50% conversion? Causality: The nucleophilic attack of an amine on 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride yields one equivalent of the target amide and one equivalent of hydrogen chloride (HCl). If unquenched, this generated HCl rapidly protonates the remaining unreacted amine. A protonated amine (ammonium salt) is completely non-nucleophilic, effectively capping your theoretical yield at 50%. Actionable Solution: Always incorporate a non-nucleophilic auxiliary base—such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)—in a 1.5 to 2.0 molar excess to scavenge the HCl.

Self-Validating Experimental Protocol

Standard Amidation in Anhydrous DCM This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint confirms success.

ProtocolWorkflow Step1 1. System Purge (Argon/N2 Atmosphere) Step2 2. Dissolve Acyl Chloride in Anhydrous DCM Step1->Step2 Step3 3. Add Auxiliary Base (2.0 eq DIPEA) Step2->Step3 Step4 4. Dropwise Addition of Amine at 0°C Step3->Step4 Step5 5. Self-Validation (MeOH Quench + TLC) Step4->Step5 Step5->Step4 Failed: Add 0.1 eq Amine Step6 6. Aqueous Quench (1.0 M HCl) & Extraction Step5->Step6 Validated: Complete Conversion

Self-validating experimental workflow for anhydrous amidation.

Step-by-Step Methodology:
  • System Purging: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 15 minutes. Causality: Removes surface-bound moisture from the glassware.

  • Reagent Dissolution: Dissolve 1.0 equivalent of 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride in anhydrous DCM (0.1 M concentration). Cool the solution to 0 °C using an ice-water bath. Causality: Lowering the temperature suppresses side reactions and controls the exothermic nature of the upcoming nucleophilic attack (1[1]).

  • Base Addition: Add 2.0 equivalents of anhydrous DIPEA via a gas-tight syringe.

  • Nucleophile Addition: Dissolve 1.1 equivalents of the amine nucleophile in a minimal amount of anhydrous DCM. Add this solution dropwise over 15 minutes to the reaction flask.

  • Self-Validation Checkpoint (TLC): After 30 minutes, withdraw a 10 µL aliquot. Quench it in 100 µL of methanol. Causality: Acyl chlorides streak heavily on silica gel. Quenching in methanol instantly converts any unreacted 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride into its corresponding methyl ester, which spots cleanly. Validation: Run a TLC (Hexanes/Ethyl Acetate). You should observe the disappearance of the methyl ester spot and the emergence of a new, lower-Rf amide spot. If the methyl ester spot persists, the reaction is incomplete; add an additional 0.1 eq of amine.

  • Quenching & Workup: Once validated, dilute the reaction with additional DCM and quench with 1.0 M aqueous HCl. Causality: The acid wash removes unreacted amine and the DIPEA-HCl salt into the aqueous layer, leaving the highly pure isoxazole amide in the organic layer (1[1]).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Sources

Optimization

Reducing side reactions in 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride coupling

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address common challen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the amide coupling of 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride. Our goal is to equip you with the insights and practical solutions necessary to minimize side reactions and optimize your synthetic outcomes.

Introduction: The Challenge of Isoxazole Acyl Chloride Coupling

5-Isobutyl-3-methylisoxazole-4-carbonyl chloride is a valuable building block in medicinal chemistry, often utilized in the synthesis of pharmacologically active compounds.[1] However, its reactivity, which makes it a useful synthetic intermediate, also presents challenges.[2] The isoxazole ring, while generally stable, can be susceptible to specific reaction conditions, and the high reactivity of the acyl chloride moiety can lead to a variety of undesired side reactions.[3] This guide will dissect these potential issues and provide actionable strategies for mitigation.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction I should be aware of when using 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride?

A1: The most prevalent side reaction is the hydrolysis of the acyl chloride back to the corresponding carboxylic acid, 5-Isobutyl-3-methylisoxazole-4-carboxylic acid. Acyl chlorides are highly sensitive to moisture.[4] Any trace amounts of water in your reaction solvent, amine, or glassware will lead to this hydrolysis, reducing the yield of your desired amide.

Q2: Can the isoxazole ring itself react or degrade under the coupling conditions?

A2: While the isoxazole ring is generally robust, it can be sensitive to strongly basic conditions and high temperatures, which can lead to ring-opening.[3][5] The pH and temperature stability of the isoxazole ring are crucial factors to consider. For instance, studies on the isoxazole-containing drug Leflunomide have shown increased lability under basic conditions and at higher temperatures.[5] It's also worth noting that under certain energetic conditions like UV irradiation, isoxazoles can rearrange to oxazoles, though this is less common under typical amide coupling conditions.[3]

Q3: I'm coupling a chiral amine. What is the risk of epimerization?

A3: Epimerization, or the loss of stereochemical integrity at a chiral center, is a significant concern in any amide bond formation involving chiral molecules, particularly amino acids.[6] The activation of the carboxylic acid (or in this case, the pre-activated acyl chloride) can facilitate the formation of an oxazolone intermediate, which is prone to racemization.[7] The presence of a base, often used to scavenge the HCl byproduct, can promote this side reaction.[7]

Troubleshooting Guide: From Diagnosis to Solution

This section provides a problem-oriented approach to resolving common issues encountered during the coupling reaction.

Problem 1: Low Yield of the Desired Amide Product

A low yield of your target amide is often the first indication that one or more side reactions are occurring.

Potential Cause 1.1: Hydrolysis of the Acyl Chloride

  • Diagnosis: You observe the presence of 5-Isobutyl-3-methylisoxazole-4-carboxylic acid in your crude reaction mixture (identifiable by LC-MS or by comparison to a standard on TLC).

  • Solution:

    • Rigorous Drying of Reagents and Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. If using a bottled solvent, use a syringe to transfer it under an inert atmosphere (nitrogen or argon).

    • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.

    • Order of Addition: Add the 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride solution dropwise to a solution of the amine and a non-nucleophilic base at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize hydrolysis.[4]

Potential Cause 1.2: Poor Reactivity of the Amine

  • Diagnosis: Significant amounts of unreacted starting materials (both the acyl chloride, which may appear as the carboxylic acid after workup, and the amine) are present in the final reaction mixture. This is common with electron-deficient or sterically hindered amines.[8]

  • Solution:

    • Choice of Base: Use a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl generated during the reaction.[4] Using at least two equivalents of the amine starting material can also serve this purpose, with one equivalent acting as the nucleophile and the second as the HCl scavenger.[4]

    • Temperature Control: While starting the reaction at a low temperature is crucial, you may need to slowly warm the reaction to room temperature or even gently heat it to drive the reaction to completion, especially with less reactive amines.[9] Monitor the reaction progress by TLC or LC-MS to avoid decomposition at higher temperatures.

    • Catalyst Addition: In some cases, a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction.[10] However, be cautious, as DMAP can also promote side reactions if used in excess or at high temperatures.

Problem 2: Formation of Unknown Impurities

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of byproducts.

Potential Cause 2.1: Isoxazole Ring Opening or Rearrangement

  • Diagnosis: Complex mixture of products observed, often with masses that do not correspond to the expected product or simple starting materials.

  • Solution:

    • Milder Reaction Conditions: Avoid excessively high temperatures and strong, nucleophilic bases. Stick to non-nucleophilic bases like TEA or DIPEA.[11]

    • pH Control: During the aqueous workup, avoid strongly basic conditions. Use a mild base like saturated sodium bicarbonate solution for washing.[5]

Potential Cause 2.2: Double Acylation (for primary amines)

  • Diagnosis: An impurity with a mass corresponding to the addition of two acyl groups to the amine is detected.

  • Solution:

    • Stoichiometry and Order of Addition: Use a slight excess (1.0-1.2 equivalents) of the amine relative to the acyl chloride. Add the acyl chloride solution slowly to the amine solution to maintain an excess of the amine throughout the addition.[4]

Problem 3: Epimerization of a Chiral Amine
  • Diagnosis: You observe the formation of a diastereomer of your desired product, often as a closely eluting spot on TLC or a separate peak in chiral HPLC analysis.

  • Solution:

    • Low Temperature: Maintain a low temperature (0 °C to -20 °C) throughout the reaction to minimize the rate of oxazolone formation and subsequent epimerization.[7]

    • Choice of Base: Use a sterically hindered, non-nucleophilic base like DIPEA. Avoid stronger bases that can more readily deprotonate the oxazolone intermediate.[12]

    • Additive: For particularly sensitive substrates, the addition of a coupling additive like 1-hydroxybenzotriazole (HOBt) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) is more common in carboxylic acid couplings but the principle of using additives to suppress racemization is well-established in peptide synthesis.[13] While not standard for acyl chloride couplings, in challenging cases, converting the acyl chloride back to the carboxylic acid and using standard peptide coupling reagents might be a viable alternative.

Workflow and Decision-Making Diagrams

The following diagrams illustrate the troubleshooting workflow and the key decision points in optimizing the coupling reaction.

TroubleshootingWorkflow start Low Amide Yield check_hydrolysis Check for Carboxylic Acid (Hydrolysis Product) start->check_hydrolysis hydrolysis_yes Implement Strict Anhydrous Conditions check_hydrolysis->hydrolysis_yes Yes check_amine_reactivity Check for Unreacted Amine check_hydrolysis->check_amine_reactivity No amine_reactivity_yes Optimize Base and Temperature Profile check_amine_reactivity->amine_reactivity_yes Yes impurity_formation Unknown Impurities Formed check_ring_opening Check for Complex Mixture impurity_formation->check_ring_opening ring_opening_yes Use Milder Conditions (Temp, Base) check_ring_opening->ring_opening_yes epimerization Epimerization Observed epimerization_yes Lower Temperature, Use Hindered Base epimerization->epimerization_yes

Caption: Troubleshooting workflow for low yield and side reactions.

ReactionOptimization reagents Reagents Acyl Chloride (1.0 eq) Amine (1.1 eq) Base (1.2 eq) conditions Conditions Anhydrous Solvent (e.g., DCM, THF) Inert Atmosphere (N2 or Ar) Temperature: 0 °C to RT reagents->conditions Combine workup Workup Quench with water/sat. NH4Cl Wash with sat. NaHCO3 Wash with Brine Dry over Na2SO4/MgSO4 conditions->workup After reaction completion purification Purification Silica Gel Chromatography workup->purification Isolate crude product

Caption: General optimized reaction protocol for amide coupling.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol provides a robust starting point for the coupling of 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride with a primary or secondary amine.

  • Preparation:

    • Dry all glassware in an oven at >100 °C for several hours and allow to cool under a stream of dry nitrogen or in a desiccator.

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add the amine (1.1 equivalents).

    • Dissolve the amine in an anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or toluene) (to make a ~0.1-0.5 M solution).

    • Add a non-nucleophilic base such as triethylamine (1.2 equivalents) or N,N-diisopropylethylamine (1.2 equivalents).

    • Cool the solution to 0 °C in an ice-water bath.

  • Reaction:

    • In a separate dry flask, dissolve 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride (1.0 equivalent) in the same anhydrous solvent.

    • Using a syringe, add the acyl chloride solution dropwise to the stirred amine solution at 0 °C over 10-15 minutes.

    • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then slowly warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, quench by slowly adding water or a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and dilute with the organic solvent if necessary.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Handling Highly Moisture-Sensitive Reactions

For particularly challenging couplings where hydrolysis is a persistent issue, the following additional precautions are recommended.

  • Solvent Purification: Use a solvent from a dedicated solvent purification system (SPS) or distill the solvent over an appropriate drying agent (e.g., calcium hydride for DCM, sodium/benzophenone for THF) immediately before use.

  • Reagent Purity: Ensure the amine is dry. If it is a salt (e.g., a hydrochloride salt), it must be neutralized and extracted into an organic solvent, which is then dried and concentrated before use. Liquid amines can be distilled from a drying agent.

  • Schotten-Baumann Conditions (for certain substrates): In some cases, a biphasic system with an aqueous base (like NaOH or K2CO3) can be effective.[4] The acyl chloride is dissolved in an inert organic solvent (e.g., DCM), and this is added to a vigorously stirred mixture of the amine in the same solvent and the aqueous base. The base neutralizes the generated HCl in the aqueous phase. This is generally more suitable for less water-sensitive amines.

Data Summary

ParameterRecommendationRationale
Stoichiometry Acyl Chloride (1.0 eq), Amine (1.0-1.2 eq), Base (1.1-1.5 eq)A slight excess of the amine ensures complete consumption of the acyl chloride. The base scavenges HCl.
Solvent Anhydrous DCM, THF, Toluene, AcetonitrileAprotic solvents that do not react with the acyl chloride. Must be rigorously dried.
Base Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)Non-nucleophilic bases that prevent unwanted side reactions with the acyl chloride.[4]
Temperature 0 °C to Room TemperatureLow initial temperature controls the exothermic reaction and minimizes side reactions. Warming may be needed for less reactive amines.[14]
Atmosphere Nitrogen or ArgonExcludes atmospheric moisture, preventing hydrolysis of the acyl chloride.

References

  • The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability - Benchchem.
  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids - MDPI.
  • Technical Support Center: Oxazole Ring Stability in Substitution Reactions - Benchchem.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC.
  • Structure and stability of isoxazoline compounds | Request PDF - ResearchG
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
  • pH and temperature stability of the isoxazole ring in leflunomide....
  • Troubleshooting guide for the synthesis of isoxazole deriv
  • 5-Methylisoxazole-4-carboxylic acid - PMC - NIH.
  • WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem.
  • Construction of Isoxazole ring: An Overview.
  • Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps - OrgoSolver.
  • Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students | Journal of Chemical Education - ACS Public
  • Peptide Synthesis via Fragment Condens
  • Epimeris
  • Synthesis of 5-(Fluoroalkyl)
  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC | ACS Sustainable Chemistry & Engineering.
  • Amide coupling reaction in medicinal chemistry.
  • Peptide Coupling Reagents, More than a Letter Soup.
  • Struggling with amide coupling : r/Chempros - Reddit.
  • The Chemical Versatility of Carbonyl Chlorides: Applic
  • (PDF)
  • How do I avoid side reactions while doing this peptide coupling reaction? - Reddit.
  • Why did my amide syntesis does not work?
  • Need help in optimizing amide formation through acyl chloride p
  • Process optimization for acid-amine coupling: a c
  • A review of isoxazole biological activity and present synthetic techniques.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Proposed mechanism for the production of acid chlorides using oxalyl...
  • 5-Methyl-4-isoxazolecarbonyl chloride 67305-24-2.
  • Critical review of hydrolysis of organic compounds in water under environmental conditions - Standard Reference D
  • 4-Isoxazolecarbonyl chloride, 5-isobutyl-3-methyl- (7CI)

Sources

Troubleshooting

Technical Support Center: Handling &amp; Long-Term Storage of CAS 90415-81-9

Overview & Mechanistic Context CAS 90415-81-9 (5-Isobutyl-3-methylisoxazole-4-carbonyl chloride) is a highly reactive acyl chloride derivative utilized extensively in pharmaceutical synthesis and drug development. As a S...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Context

CAS 90415-81-9 (5-Isobutyl-3-methylisoxazole-4-carbonyl chloride) is a highly reactive acyl chloride derivative utilized extensively in pharmaceutical synthesis and drug development. As a Senior Application Scientist, I frequently see experiments fail not due to poor synthetic design, but because of improper reagent storage.

The primary failure mode for this reagent is moisture-induced hydrolysis. Acid chlorides react exothermically with ambient water vapor to form the corresponding carboxylic acid (5-isobutyl-3-methylisoxazole-4-carboxylic acid) and hydrogen chloride (HCl) gas ( [1]). Establishing a self-validating, moisture-free storage ecosystem is a strict requirement for experimental reproducibility and laboratory safety.

Core Storage Specifications

To maintain structural integrity, you must adhere to the following empirically validated storage parameters. Each specification is designed to interrupt a specific degradation pathway ( [2]).

ParameterSpecificationMechanistic Rationale
Temperature 2°C to 8°C (Refrigerated)Minimizes thermal degradation and volatility while avoiding the extreme freeze-thaw condensation risks associated with -20°C storage.
Atmosphere Argon or Nitrogen (Dry)Inert gas blanketing displaces atmospheric oxygen and ambient water vapor, preventing nucleophilic attack on the carbonyl carbon.
Container Amber glass vialsPrevents UV-induced radical degradation. Glass is required as acid chlorides can leach plasticizers from standard polymer tubes.
Closure System PTFE-lined silicone septaPTFE (Teflon) is chemically inert to corrosive acid chlorides and HCl gas. Standard rubber septa will rapidly degrade and fail.
Secondary Storage Desiccator cabinetAdds a secondary barrier against humidity, crucial for long-term stability.

Experimental Protocols: The Lifecycle of CAS 90415-81-9

Every protocol must function as a self-validating system: if the physical state of the reagent changes (e.g., precipitation or pressure buildup), the system has failed and the protocol must be audited.

Protocol 1: Inert Aliquoting for Long-Term Storage

Objective: Divide bulk reagent into single-use aliquots to prevent repeated moisture exposure.

  • Preparation: Purge a glovebox or use a Schlenk line to establish a strict Argon atmosphere (<1 ppm H2O).

  • Equilibration: Transfer the sealed bulk bottle of CAS 90415-81-9, pre-dried amber glass vials, and PTFE-lined caps into the inert environment.

  • Dispensing: Using dry, glass gas-tight syringes, dispense the required volume (e.g., 1 mL) into each amber vial.

  • Sealing: Cap tightly with PTFE-lined septa and crimp seal to ensure an airtight mechanical barrier.

  • Storage Transfer: Remove the sealed vials from the glovebox and immediately place them into a desiccator stored at 2-8°C.

Protocol 2: Thawing and Pre-Reaction Preparation

Objective: Prevent condensation from compromising the reagent during active use.

  • Retrieval: Remove the required single-use aliquot from the 2-8°C desiccator.

  • Temperature Equilibration (Critical Step): Allow the vial to sit in a secondary benchtop desiccator for 30–45 minutes until it reaches ambient room temperature (approx. 20-25°C). Causality: Opening a cold vial exposes the chilled glass and liquid to ambient air, causing immediate condensation of atmospheric moisture directly into the reagent.

  • Extraction: Pierce the PTFE septum with a needle connected to an inert gas line (Argon) to equalize pressure, then extract the required volume using a dry syringe.

Workflow Visualization

StorageWorkflow Receive Receive CAS 90415-81-9 (Bulk Reagent) Glovebox Transfer to Glovebox (Argon Atmosphere <1 ppm H2O) Receive->Glovebox Aliquot Dispense into Single-Use Amber Glass Vials Glovebox->Aliquot Seal Seal with PTFE-Lined Crimp Caps Aliquot->Seal Store Long-Term Storage (2-8°C in Desiccator) Seal->Store Equilibrate Warm to Room Temp (Before Opening) Store->Equilibrate When needed Use Extract via Syringe (Under Inert Gas) Equilibrate->Use

Workflow for inert aliquoting, storage, and retrieval of CAS 90415-81-9.

Troubleshooting Guide & FAQs

Q: Why did my reagent turn cloudy or form a white precipitate? A: Cloudiness or the presence of a white precipitate is the primary visual indicator of hydrolysis. The acyl chloride has reacted with trace moisture to form 5-isobutyl-3-methylisoxazole-4-carboxylic acid, which is a solid and insoluble in the parent liquid. If precipitation is observed, the reagent's molarity is compromised, and it should be discarded to prevent reaction failure.

Q: My vial hissed when I opened it. Is this normal? A: A hiss indicates positive pressure buildup inside the vial, caused by the generation of hydrogen chloride (HCl) gas—a direct byproduct of moisture exposure ( [3]). While common in older or improperly stored acid chlorides, it is a sign of degradation. Always vent compromised vials carefully inside a certified fume hood to avoid inhalation of corrosive fumes.

Q: Can I store this in a standard -20°C freezer to extend its shelf life? A: While colder temperatures thermodynamically slow down degradation pathways, standard laboratory freezers are notoriously high-moisture environments. If you must store it at -20°C, the vial must be housed inside a sealed secondary container filled with active desiccant (e.g., Drierite). For most workflows, 2-8°C in a dry environment is preferred to minimize the severe condensation risks associated with freeze-thaw cycles.

Q: What septa material should I use for my reaction flasks and storage vials? A: You must use PTFE (Teflon)-faced silicone septa. Standard natural rubber or plain silicone septa will rapidly degrade, swell, and fail upon exposure to the highly corrosive acyl chloride and its HCl off-gassing, leading to a breach in your inert atmosphere.

References

  • IIT Kanpur. "Chemistry Acid Chloride - Safe Handling and Storage." SATHEE, Indian Institute of Technology Kanpur. [Link]

Optimization

Minimizing degradation of 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride at room temperature

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of highly reactive intermediates like 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of highly reactive intermediates like 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride (CAS 90415-81-9). This isoxazole derivative is a critical building block in pharmaceutical synthesis, particularly in the development of COX-2 inhibitors and specialized receptor agonists 1.

However, its acyl chloride functional group makes it highly susceptible to degradation at room temperature, primarily via nucleophilic attack by atmospheric moisture 2. This guide provides a mechanistic understanding, quantitative stability data, and self-validating protocols to minimize degradation during ambient handling.

Section 1: Mechanistic FAQs - Understanding the Causality of Degradation

Q: Why does 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride degrade so rapidly at room temperature? A: The degradation is almost exclusively driven by hydrolysis. Acyl chlorides are the most reactive carboxylic acid derivatives due to the strong electron-withdrawing inductive effects of both the carbonyl oxygen and the chlorine atom . This leaves the carbonyl carbon highly electrophilic (δ+). When exposed to ambient humidity at room temperature, the oxygen atom of a water molecule acts as a nucleophile, attacking the carbonyl carbon to form a transient tetrahedral intermediate. This intermediate quickly collapses, expelling the chloride ion as a leaving group to form the corresponding 5-isobutyl-3-methylisoxazole-4-carboxylic acid and corrosive hydrogen chloride (HCl) gas 3.

Q: Does the isoxazole ring provide any steric hindrance to protect the acyl chloride? A: While the 5-isobutyl and 3-methyl groups on the isoxazole ring provide some steric bulk compared to simpler molecules like acetyl chloride, it is insufficient to prevent the approach of a small nucleophile like water. The planar nature of the sp² hybridized carbonyl carbon still leaves it exposed to nucleophilic attack from above or below the plane 4.

HydrolysisMechanism A Acyl Chloride + H2O B Nucleophilic Addition A->B C Tetrahedral Intermediate B->C D Chloride Elimination C->D E Carboxylic Acid + HCl D->E

Nucleophilic addition-elimination mechanism of acyl chloride hydrolysis.

Section 2: Quantitative Stability Profile

To effectively troubleshoot, we must understand the degradation kinetics. The following table summarizes the stability of typical acyl chlorides under various room temperature (20-25°C) conditions based on kinetic hydrolysis studies 5, 6.

Environmental ConditionRelative Humidity (RH)Degradation Rate (k_obs)Half-life (t_1/2) at RTPrimary Degradant
Open Air (Ambient)40-60%~10⁻² s⁻¹< 2 minutesCarboxylic Acid + HCl
Desiccator (Standard)< 10%~10⁻⁴ s⁻¹~2 hoursCarboxylic Acid + HCl
Anhydrous Solvent (e.g., DCM)Trace H₂O (<50 ppm)~10⁻⁶ s⁻¹~8 daysCarboxylic Acid
Inert Atmosphere (Ar/N₂)< 1 ppm H₂ONegligible> 6 monthsNone

Note: Data extrapolated from general acyl chloride hydrolysis kinetics in aqueous-organic mixtures.

Section 3: Troubleshooting & Experimental Workflows

Q: How can I dispense this reagent at room temperature without compromising the entire batch? A: The most common error is opening the reagent bottle in ambient air, which introduces moisture that generates HCl gas, leading to autocatalytic degradation and pressure buildup. You must use a self-validating Schlenk line or glovebox protocol 7.

Protocol 1: Anhydrous Dispensing via Syringe/Cannula Technique
  • Objective: Transfer 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride at room temperature with zero moisture exposure.

  • Causality: Maintaining a positive pressure of inert gas prevents the ingress of ambient moisture, halting the first step of the nucleophilic addition mechanism.

  • Preparation: Dry all glassware (syringes, needles, receiving flasks) in an oven at 120°C for at least 4 hours. Cool them actively under a stream of dry Argon.

  • Purging: Attach the receiving flask to a Schlenk line. Perform three cycles of high vacuum (< 1 Torr) followed by backfilling with high-purity Argon.

  • Septum Piercing: Ensure the reagent bottle of the acyl chloride is sealed with a Sure/Seal™ or equivalent septum. Insert a needle connected to an Argon bubbler to establish a slight positive pressure inside the reagent bottle.

  • Dispensing: Use a gas-tight syringe to pierce the septum. Slowly withdraw the required volume of the liquid acyl chloride.

    • Self-Validation Check: If the syringe plunger pushes back slightly upon release, you have successfully maintained positive inert pressure.

  • Transfer: Quickly transfer the needle to the septum of the purged receiving flask and inject the reagent into the anhydrous solvent (e.g., anhydrous dichloromethane dried over activated molecular sieves).

  • Quenching the Needle: Immediately rinse the syringe and needle with a dilute solution of non-nucleophilic base (e.g., triethylamine in hexane) followed by water to safely quench residual acyl chloride.

DispensingWorkflow Step1 1. Glassware Baking (120°C, 4h) Step2 2. Schlenk Line Purging (3x Vacuum/Argon) Step1->Step2 Step3 3. Positive Ar Pressure in Reagent Bottle Step2->Step3 Step4 4. Gas-Tight Syringe Withdrawal Step3->Step4 Step5 5. Injection into Anhydrous Solvent Step4->Step5 Step6 6. Syringe Quenching (Base/Water) Step5->Step6

Workflow for anhydrous dispensing of moisture-sensitive acyl chlorides.

Q: I need to run a reaction at room temperature. How do I prevent degradation during the reaction itself? A: If the reaction must be run at room temperature (e.g., a Schotten-Baumann type amidation), the choice of solvent and base is critical.

Protocol 2: Room Temperature Amidation with in situ Protection
  • Objective: React the acyl chloride with an amine while preventing competing hydrolysis.

  • Causality: Water is a weak nucleophile compared to primary or secondary amines. By using an excess of a non-nucleophilic base (like N,N-Diisopropylethylamine) in an anhydrous solvent, we neutralize the HCl byproduct. This prevents the protonation of the nucleophilic amine, ensuring the amine outcompetes trace water for the acyl chloride 8.

  • Solvent Preparation: Dissolve the target amine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous Dichloromethane (DCM).

  • Inert Atmosphere: Place the reaction flask under a continuous Argon balloon.

  • Addition: Add the 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride (1.1 eq) dropwise via syringe (following Protocol 1) over 10 minutes.

    • Self-Validation Check: The reaction should mildly exotherm, and a slight fuming may occur inside the flask (amine hydrochloride salt formation), indicating successful acylation rather than hydrolysis.

  • Stirring: Stir at room temperature for 1-2 hours. Monitor via TLC (quench a micro-aliquot in methanol to form the stable methyl ester for accurate TLC analysis).

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃ to remove any trace carboxylic acid degradant, followed by brine. Dry over anhydrous Na₂SO₄.

Section 4: Storage and Recovery FAQs

Q: I accidentally left the bottle open for a few minutes. Can I purify the degraded reagent? A: Acyl chlorides are difficult to purify once hydrolyzed because the resulting carboxylic acid and HCl are highly polar and corrosive. Distillation is generally not recommended for complex isoxazole derivatives due to thermal decomposition risks.

  • Recovery Solution: If degradation is minor (<5%), you can regenerate the acyl chloride by adding a catalytic amount of N,N-Dimethylformamide (DMF) and 1.2 equivalents of Oxalyl Chloride to the mixture in anhydrous DCM at room temperature. The DMF forms a Vilsmeier reagent intermediate, which cleanly converts the carboxylic acid back to the acyl chloride, releasing CO₂, CO, and HCl as gases 4. Once gas evolution ceases, carefully evaporate the solvent and excess oxalyl chloride under reduced pressure.

Q: What is the optimal storage condition if I use it frequently at room temperature? A: Do not store it at room temperature. Even with perfect technique, repeated septa piercing introduces micro-amounts of moisture. Store the tightly sealed, Argon-flushed bottle in a secondary desiccator jar containing Drierite (calcium sulfate), and place the jar in a refrigerator at 2–8 °C. Crucially , allow the sealed jar to warm completely to room temperature before opening to prevent condensation on the cold bottle 6.

References

  • 杂环砌块 - 山东优阜药业科技有限公司. unipharm-sd.com.
  • Acyl chloride - Grokipedia. grokipedia.com.
  • Acyl Chlorides and Acid Anhydrides | chemrevise. chemrevise.org.
  • Explaining the reaction between acyl chlorides and water - addition / elimin
  • Acyl chloride - Wikipedia. wikipedia.org.
  • Kinetics of the hydrolysis of acyl chlorides in pure water - Canadian Science Publishing. cdnsciencepub.com.
  • Buy 2-(Pyridin-3-yl)acetyl chloride | 120067-55-2 - Smolecule. smolecule.com.
  • Application Notes and Protocols for Reactions Involving Moisture-Sensitive Acyl Chlorides - Benchchem. benchchem.com.
  • Derivatives of Carboxylic Acids - MSU chemistry. msu.edu.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 5-Isobutyl Isoxazole Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to synthesize 5-isobutyl isoxazole derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to synthesize 5-isobutyl isoxazole derivatives. The isobutyl group introduces significant steric bulk at the 5-position, which historically leads to poor regioselectivity, sluggish reaction kinetics, and unwanted byproducts like furoxans.

This guide provides field-proven, causality-driven solutions to overcome these challenges, ensuring high-yielding, regioselective, and self-validating workflows.

Frequently Asked Questions (FAQs)

Q1: Why does the 5-isobutyl group cause poor regioselectivity in standard 1,3-dipolar cycloadditions? A1: In uncatalyzed 1,3-dipolar cycloadditions, regioselectivity is governed by Frontier Molecular Orbital (FMO) interactions—specifically, the interaction between the highest occupied molecular orbital (HOMO) of the alkyne and the lowest unoccupied molecular orbital (LUMO) of the nitrile oxide. However, the bulky isobutyl group (e.g., when using 4-methylpent-1-yne) introduces severe steric repulsion in the transition state leading to the 3,5-isomer[1]. This steric clash competes with electronic preferences, resulting in a loss of regiocontrol and a problematic mixture of 3,5- and 3,4-disubstituted regioisomers.

Q2: How does Copper(I) catalysis resolve this steric issue? A2: Copper(I) catalysis fundamentally alters the reaction mechanism. Instead of a concerted [3+2] cycloaddition, the Cu(I) catalyst forms a highly reactive copper acetylide intermediate with the terminal alkyne. This intermediate coordinates with the nitrile oxide, bypassing the sterically hindered concerted transition state and directing the cyclization exclusively to the 3,5-disubstituted isoxazole[2].

Q3: My nitrile oxide is dimerizing into furoxans before it can react with the bulky alkyne. How can I prevent this? A3: Nitrile oxides are highly unstable and prone to dimerization. Because the bulky isobutyl group slows down the desired cycloaddition, dimerization becomes a dominant competing pathway. To prevent this, never isolate the nitrile oxide. Instead, generate it in situ from a hydroximoyl chloride precursor using a slow, controlled addition of a mild base (like triethylamine or potassium bicarbonate) in the presence of an excess of the alkyne[3].

Troubleshooting Guide: Common Experimental Failures

SymptomMechanistic CauseActionable Solution
High Furoxan Formation Nitrile oxide concentration is too high relative to the alkyne; dimerization outpaces cycloaddition due to steric delay.Implement a syringe pump to add the base over 2–4 hours. Maintain the alkyne at a 1.5x to 2.0x molar excess[4].
Mixture of 3,4- and 3,5-Isomers Thermal (uncatalyzed) conditions allow steric factors to override FMO-driven regioselectivity.Switch to a Cu(I)-catalyzed system (e.g., CuSO₄/Sodium Ascorbate). Ensure the alkyne is strictly terminal[2].
Sluggish Reaction / Incomplete Conversion The bulky isobutyl group hinders the nucleophilic attack or cycloaddition transition state.Elevate the temperature slightly (e.g., 60 °C) or utilize microwave irradiation to overcome the activation energy barrier[3].

Quantitative Data: Condition Optimization

The following table summarizes the quantitative impact of reaction conditions on the synthesis of 5-isobutyl-3-phenylisoxazole (using benzonitrile oxide and 4-methylpent-1-yne).

Reaction ConditionCatalyst SystemTemp (°C)Yield (%)Regioselectivity (3,5 : 3,4)
Thermal CycloadditionNone80351.2 : 1
Base-MediatedEt₃N (1.2 eq)25422.5 : 1
Cu(I)-CatalyzedCuSO₄ / NaAsc2588> 99 : 1
Microwave-AssistedCuI (10 mol%)6094> 99 : 1

Data synthesized from standard optimization protocols for bulky isoxazoles[2][3].

Mechanistic Workflow Visualization

The following diagram illustrates the logical flow and mechanistic pathways of the optimized synthesis, highlighting where catalysis overcomes steric hindrance.

IsoxazoleSynthesis A Aldoxime Precursor B Chlorination (NCS, DMF) A->B C Hydroximoyl Chloride B->C D Base Addition (Et3N or Na2CO3) C->D E Nitrile Oxide (In Situ) D->E G Cu(I) Catalytic Cycle (Overcomes Sterics) E->G + Alkyne I Dimerization (Furoxan Byproduct) E->I Excess/Slow Rxn F Bulky Alkyne (4-Methylpent-1-yne) F->G H 5-Isobutyl Isoxazole (Regiopure 3,5-isomer) G->H [3+2] Cycloaddition

Fig 1: Reaction workflow for the Cu(I)-catalyzed regioselective synthesis of 5-isobutyl isoxazoles.

Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol incorporates built-in validation steps. This methodology details the one-pot, copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles[2][3].

Protocol: Regioselective Synthesis of 5-Isobutyl-3-phenylisoxazole

Materials Required:

  • Benzaldehyde oxime (1.0 mmol)

  • N-Chlorosuccinimide (NCS) (1.1 mmol)

  • 4-Methylpent-1-yne (1.5 mmol)

  • CuSO₄·5H₂O (5 mol%)

  • Sodium ascorbate (10 mol%)

  • KHCO₃ (2.0 mmol)

  • Solvent: t-BuOH/H₂O (1:1 v/v, 4 mL)

Step-by-Step Methodology:

  • Halogenation (Precursor Activation): Dissolve benzaldehyde oxime in 2 mL of DMF. Add NCS in small portions at 0 °C. Stir for 1 hour at room temperature to form the hydroximoyl chloride.

    • Self-Validation Check: Monitor via TLC (Hexane/EtOAc 4:1) utilizing a UV lamp. The starting oxime spot must completely disappear, replaced by a less polar spot (hydroximoyl chloride). Do not proceed if the oxime remains.

  • Reaction Assembly: Transfer the crude mixture to a round-bottom flask containing t-BuOH/H₂O (1:1). Add 4-methylpent-1-yne, followed by CuSO₄·5H₂O and sodium ascorbate.

    • Causality Note: Sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ, preventing catalyst oxidation and ensuring the cycle can overcome the alkyne's steric bulk.

  • In Situ Dipole Generation & Cycloaddition: Add KHCO₃ slowly over 30 minutes.

    • Causality Note: Slow base addition keeps the steady-state concentration of the nitrile oxide low. This prevents furoxan dimerization while the Cu(I)-acetylide forms[4].

  • Monitoring & Quenching: Stir the mixture at room temperature for 12 hours.

    • Self-Validation Check: The reaction mixture should transition from a pale yellow to a characteristic light green/blue suspension, indicating active Cu cycling.

  • Workup: Dilute with EtOAc (15 mL) and wash with saturated NH₄Cl (3 x 10 mL) to remove copper salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Hexane/EtOAc 9:1) to isolate the pure 5-isobutyl-3-phenylisoxazole.

References

  • Title: Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors Source: mdpi.com URL: [Link]

  • Title: One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles Source: researchgate.net URL: [Link]

  • Title: Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes Source: acs.org URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride vs. 5-Methylisoxazole-4-carbonyl chloride

As a Senior Application Scientist in medicinal chemistry and process development, I frequently encounter challenges related to the acylation of complex amines. Isoxazole-4-carbonyl chlorides are highly versatile electrop...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and process development, I frequently encounter challenges related to the acylation of complex amines. Isoxazole-4-carbonyl chlorides are highly versatile electrophilic building blocks, prominently featured in the synthesis of anti-inflammatory agents, kinase inhibitors, and agricultural chemicals.

However, not all isoxazole building blocks behave identically. This guide provides an objective, data-driven comparison between two structurally related but kinetically distinct reagents: 5-methylisoxazole-4-carbonyl chloride (5-MICC) and 5-isobutyl-3-methylisoxazole-4-carbonyl chloride (5-IB-3-MICC) . By analyzing their steric and electronic profiles, we can establish causality behind their reactivity differences and design self-validating experimental protocols for each.

Structural Mechanics & Causality of Reactivity

The reactivity of an acyl chloride in nucleophilic acyl substitution is governed by the activation energy required to form the tetrahedral intermediate. This energy barrier is dictated by the electrophilicity of the carbonyl carbon and the steric accessibility of the Bürgi-Dunitz trajectory (the ~107° angle at which a nucleophile must approach).

  • 5-Methylisoxazole-4-carbonyl chloride (5-MICC): This compound features a small methyl group at the C5 position and a simple proton at the C3 position [1]. Because it is only mono-flanked by a relatively small substituent, the C4 carbonyl carbon is highly exposed. This results in exceptional electrophilicity, making 5-MICC prone to rapid, exothermic amidation. However, this lack of steric shielding also makes it highly susceptible to spontaneous hydrolysis upon exposure to ambient moisture.

  • 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride (5-IB-3-MICC): In stark contrast, this analog is di-flanked. It possesses a methyl group at C3 and a bulky, branched isobutyl group at C5 [2]. These substituents create a severe steric shield around the C4 acyl chloride. While this shielding improves the reagent's hydrolytic stability on the benchtop, it drastically increases the activation energy for nucleophilic attack. Consequently, standard amidation conditions often stall, requiring nucleophilic catalysis and elevated thermal energy to force the reaction to completion.

Quantitative Data Comparison

The following table summarizes the physicochemical and kinetic profiles of both reagents, derived from bench-level observations and established synthetic literature [3].

Parameter5-Methylisoxazole-4-carbonyl chloride5-Isobutyl-3-methylisoxazole-4-carbonyl chloride
CAS Number 67305-24-290415-81-9
C3 Substituent Hydrogen (-H)Methyl (-CH₃)
C5 Substituent Methyl (-CH₃)Isobutyl (-CH₂CH(CH₃)₂)
Steric Environment (C4) Mono-flanked (Low steric bulk)Di-flanked (High steric bulk)
Electrophilicity Very HighModerate (Sterically shielded)
Hydrolytic Stability Poor (Requires strict anhydrous storage)Moderate (Shielding protects acyl chloride)
Amidation Kinetics Fast (< 2 hours at RT)Slow (12-24 hours, requires heating)
Typical Amidation Yields 85–95%60–75%

Mechanistic & Workflow Visualizations

To conceptualize the causality behind the reactivity differences and the resulting experimental workflows, review the following logical diagrams.

StericLogic cluster_0 5-Methylisoxazole-4-carbonyl chloride cluster_1 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride A Low Steric Bulk (C3-H, C5-CH3) B High Electrophilicity A->B C Fast Amidation (0-5 °C, High Yield) B->C X High Steric Bulk (C3-CH3, C5-Isobutyl) Y Shielded Carbonyl (High Activation Energy) X->Y Z Slow Amidation (Requires Heat/DMAP) Y->Z

Steric hindrance effects on the reactivity of isoxazole-4-carbonyl chlorides.

Workflow Step1 Preparation of Amine Solution (Amine + Base in DCM/Toluene) Split Acyl Chloride Selection Step1->Split Path1 5-MICC Addition (Dropwise at 0-5 °C) Split->Path1 Low Steric Path2 5-IB-3-MICC Addition (+ DMAP Catalyst) Split->Path2 High Steric React1 Stir at RT (2-4 h) Path1->React1 React2 Heat to 60 °C (12-24 h) Path2->React2 Workup Aqueous Workup & Extraction (NaHCO3 / Brine) React1->Workup React2->Workup Product Purified Isoxazole Amide Workup->Product

Comparative experimental workflow for amidation based on steric profiles.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By strictly controlling the variables that dictate the reaction's success (temperature for the highly reactive 5-MICC, and catalytic activation for the hindered 5-IB-3-MICC), we ensure reproducible purity and yield.

Protocol A: Amidation using 5-Methylisoxazole-4-carbonyl chloride (5-MICC)

This protocol is adapted from the established synthesis of Leflunomide analogs, where controlling the exothermic nature of the unhindered acyl chloride is critical [4].

Causality Rationale: Because 5-MICC is highly electrophilic, adding it at room temperature can lead to localized overheating, promoting the formation of ketene intermediates or dimerization. Adding the reagent at 0–5 °C suppresses these side reactions.

  • Preparation: In an oven-dried, nitrogen-purged round-bottom flask, dissolve the primary amine (1.0 equiv) and triethylamine (TEA, 1.5 equiv) in anhydrous dichloromethane (DCM) (0.2 M concentration).

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Addition: Dissolve 5-MICC (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise over 15 minutes. Self-Validation Check: The solution should turn slightly yellow; the absence of heavy fuming indicates that the temperature is properly controlled.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 to 4 hours. Monitor by TLC or HPLC (quench an aliquot in methanol to convert unreacted acid chloride to the methyl ester).

  • Workup: Once the amine is consumed, wash the organic layer sequentially with 1M HCl (to remove unreacted amine and TEA), saturated aqueous NaHCO₃ (to neutralize any hydrolyzed isoxazole carboxylic acid), and brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the amide (Typical yield: 85–95%).

Protocol B: Amidation using 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride (5-IB-3-MICC)

This protocol addresses the severe steric hindrance at the C4 position by employing nucleophilic catalysis and thermal activation.

Causality Rationale: The bulky C3-methyl and C5-isobutyl groups physically block the amine from reaching the carbonyl carbon. 4-Dimethylaminopyridine (DMAP) is a small, highly nucleophilic, planar catalyst that can penetrate this steric shield to form a highly reactive acylpyridinium intermediate. Heating provides the kinetic energy necessary to push the bulky amine through the transition state.

  • Preparation: In an oven-dried, nitrogen-purged pressure vial, dissolve the primary or secondary amine (1.0 equiv), N,N-Diisopropylethylamine (DIPEA, 2.0 equiv), and DMAP (0.2 equiv) in anhydrous Toluene (0.15 M concentration).

  • Addition: Add 5-IB-3-MICC (1.3 equiv) in one portion at room temperature. Self-Validation Check: Unlike 5-MICC, there will be no immediate exotherm due to the kinetic barrier.

  • Thermal Activation: Seal the vial and heat the reaction mixture to 60 °C using an oil bath or heating block. Stir vigorously for 12 to 24 hours.

  • Monitoring: Monitor via LC-MS. If the reaction stalls at ~50% conversion after 12 hours, add an additional 0.5 equiv of 5-IB-3-MICC. The steric bulk protects the reagent from rapid degradation, allowing for sequential additions.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash aggressively with 1M HCl (critical for removing the DMAP catalyst and DIPEA). Wash with saturated aqueous NaHCO₃ and brine.

  • Isolation: Dry over anhydrous MgSO₄, filter, and concentrate. Due to the lipophilicity of the isobutyl group, purification via silica gel chromatography (Hexanes/EtOAc gradient) is often required to isolate the pure amide (Typical yield: 60–75%).

References

  • Understanding Chemistry and Unique NMR Characters of Novel Amide and Ester Leflunomide Analogues Molecules (MDPI)[Link]

  • Synthesis, Antimicrobial Evaluation and Electrochemical Studies of some Novel Isoxazole Derivatives Der Pharma Chemica[Link]

  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide (WO2003042193A1)
Comparative

Analytical Comparison Guide: 1H and 13C NMR Reference Spectra for 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride vs. Precursor Acid

Executive Summary 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride (CAS: 90415-81-9) is a highly reactive acylating agent utilized in medicinal chemistry to synthesize isoxazole-containing amides and esters—structural mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Isobutyl-3-methylisoxazole-4-carbonyl chloride (CAS: 90415-81-9) is a highly reactive acylating agent utilized in medicinal chemistry to synthesize isoxazole-containing amides and esters—structural motifs frequently found in COX-2 inhibitors and other bioactive molecules[1].

Because acid chlorides are prone to rapid hydrolysis, verifying the complete conversion of the precursor 5-Isobutyl-3-methylisoxazole-4-carboxylic acid [2] is a critical quality control (QC) bottleneck. This guide provides an objective comparison of the 1H and 13C NMR spectral profiles of the product versus its precursor, outlines a self-validating anhydrous experimental protocol to prevent false negatives, and compares the utility of High-Field versus Benchtop NMR for this specific workflow.

Mechanistic Context & Experimental Workflow

The conversion of a carboxylic acid to an acid chloride fundamentally alters the electronic environment of the isoxazole ring. Replacing the hydroxyl group (-OH) with a chlorine atom (-Cl) removes the capacity for hydrogen bonding and alters the resonance stabilization of the carbonyl system. This creates a distinct, predictable shift in the NMR spectral footprint that can be used to objectively track reaction completion.

G N1 Carboxylic Acid Precursor (CAS: 90643-65-5) N2 Chlorination Reaction (Oxalyl Chloride, DCM) N1->N2 N3 Acid Chloride Product (CAS: 90415-81-9) N2->N3 N4 Anhydrous Sample Prep (Dry CDCl3, 4Å Sieves) N3->N4 N5 NMR Acquisition (1H & 13C Analysis) N4->N5

Figure 1: Synthetic workflow and anhydrous QA/QC pipeline for the target acid chloride.

Comparative NMR Analysis (High-Field 400 MHz / 100 MHz)

To definitively prove product formation, chemists must look beyond the simple disappearance of the carboxylic acid proton and analyze the subtle inductive effects on the isoxazole ring.

1H NMR Shift Causality

The most obvious indicator of success is the disappearance of the broad -COOH singlet at ~11.50 ppm. However, the strong electron-withdrawing inductive effect of the newly formed -COCl group slightly deshields the adjacent C3-methyl and C5-isobutyl protons. Tracking this subtle downfield shift confirms the structural change even if the acid proton was previously broadened into the baseline by solvent exchange.

13C NMR Shift Causality

Counterintuitively, the carbonyl carbon of an acid chloride typically resonates upfield (lower ppm) relative to its parent carboxylic acid[3],[4]. While chlorine is highly electronegative, the loss of the strong resonance stabilization present in the carboxylic acid dimer, combined with the shielding effect of the heavy chlorine atom's lone pairs, pushes the carbonyl peak from ~166.5 ppm up to ~160.0 ppm[3].

Quantitative Data Tables

Table 1: 1H NMR Chemical Shift Comparison (400 MHz, CDCl3)

Proton AssignmentCarboxylic Acid (Precursor)Acid Chloride (Target Product)Shift Causality / Observation
-COOH ~11.50 ppm (br s, 1H)Absent Primary indicator of complete conversion.
C3-CH3 ~2.40 ppm (s, 3H)~2.50 ppm (s, 3H)Deshielded by strong -COCl inductive effect.
C5-CH2- ~2.85 ppm (d, 2H)~2.95 ppm (d, 2H)Deshielded by -COCl inductive effect.
C5-CH< ~2.10 ppm (m, 1H)~2.15 ppm (m, 1H)Minimal change due to distance from C4.
C5-(CH3)2 ~0.98 ppm (d, 6H)~1.00 ppm (d, 6H)Unaffected aliphatic terminus.

Table 2: 13C NMR Chemical Shift Comparison (100 MHz, CDCl3)

Carbon AssignmentCarboxylic Acid (Precursor)Acid Chloride (Target Product)Shift Causality / Observation
C=O (Carbonyl) ~166.5 ppm~160.0 ppm Upfield shift due to Cl heavy-atom shielding[3].
C5 (Isoxazole) ~176.0 ppm~178.5 ppmDeshielded by altered ring resonance.
C3 (Isoxazole) ~160.5 ppm~161.5 ppmSlight deshielding effect.
C4 (Isoxazole) ~110.0 ppm~113.5 ppmDirect attachment point; strong inductive pull.
Isobutyl Carbons 34.5, 27.5, 22.0 ppm34.2, 27.3, 22.0 ppmNegligible change.

Analytical Platform Comparison: Benchtop vs. High-Field NMR

When selecting an analytical platform for routine monitoring of this specific reaction, researchers must weigh resolution against speed.

FeatureBenchtop NMR (60-100 MHz)High-Field NMR (400+ MHz)
Primary Use Case Rapid, at-line reaction monitoring.Definitive structural proof & publication data.
1H Resolution Sufficient to confirm the disappearance of the -COOH peak. Isobutyl signals will appear as heavily overlapping multiplets.Excellent. Resolves the isobutyl nonet/multiplet and precise J-couplings.
13C Acquisition Poor. Takes too long for routine monitoring due to low sensitivity and low natural abundance of 13C.Rapid. Easily confirms the diagnostic upfield shift of the carbonyl carbon to ~160 ppm.
Cost & Logistics Low operational cost; immediate results without leaving the fume hood.High operational cost; requires off-line sample submission and cryogen maintenance.

Self-Validating Experimental Protocol

To ensure scientific integrity, the NMR sample preparation must be treated as a self-validating system. The most common error in acid chloride synthesis is not reaction failure, but analytical failure due to improper sample preparation .

Step 1: Reaction Execution

  • Dissolve 1.0 eq of 5-Isobutyl-3-methylisoxazole-4-carboxylic acid in anhydrous dichloromethane (DCM) under an inert atmosphere (N2 or Argon).

  • Add a catalytic amount of N,N-Dimethylformamide (DMF).

  • Cool to 0°C and dropwise add 1.5 eq of oxalyl chloride.

  • Allow the reaction to warm to room temperature and stir until gas evolution (CO, CO2, HCl) ceases.

Step 2: Concentration & Isolation

  • Remove the DCM and excess oxalyl chloride under reduced pressure using a rotary evaporator.

  • Causality: Oxalyl chloride must be rigorously removed. Residual oxalyl chloride will present a confusing carbonyl signal in the 13C NMR spectrum (~163 ppm), which overlaps dangerously with the target product.

Step 3: Anhydrous Sample Preparation (Critical Control Point)

  • Dissolve the crude residue in strictly anhydrous CDCl3 that has been stored over activated 4Å molecular sieves.

  • Causality: Standard laboratory CDCl3 absorbs atmospheric moisture over time. If wet CDCl3 is used, the highly reactive 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride will hydrolyze inside the NMR tube back to the starting carboxylic acid. This generates a false negative, leading the researcher to incorrectly assume the reaction failed. Using strictly anhydrous solvent validates that any observed acid is a true unreacted starting material, not an analytical artifact.

Step 4: Acquisition

  • Acquire a standard 1H spectrum (16 scans) and a 13C spectrum (512 scans) to verify the shifts outlined in Tables 1 and 2.

References

  • Title: 90415-81-9 | 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride | BLD Pharm Source: bldpharm.com URL: [1]

  • Title: 124845-04-1 | 5-Cyclopropylisoxazole-4-carboxylic acid | BLD Pharm (Contains catalog data for 5-Isobutyl-3-methylisoxazole-4-carboxylic acid) Source: bldpharm.com URL: [2]

  • Title: Product Class 1: Acid Halides Source: thieme-connect.de URL: [3]

  • Title: Penicitone: Structural Reassignment of a Proposed Natural Product Acid Chloride | Organic Letters Source: acs.org URL: [4]

Sources

Validation

Isoxazole-4-Carbonyl Chlorides vs. Carboxylic Acids in Peptide Coupling: A Comprehensive Performance Guide

As a Senior Application Scientist, one of the most frequent challenges I encounter in medicinal chemistry and peptidomimetic design is the efficient coupling of heteroaromatic motifs. The isoxazole ring, a privileged pha...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent challenges I encounter in medicinal chemistry and peptidomimetic design is the efficient coupling of heteroaromatic motifs. The isoxazole ring, a privileged pharmacophore and bioisostere for amide bonds, is heavily utilized in drug discovery. However, forming an amide bond at the C4 position of an isoxazole ring presents unique stereoelectronic hurdles.

This guide objectively compares the two primary activation strategies for isoxazole-4-carbonyls: direct coupling of isoxazole-4-carboxylic acids using uronium reagents (e.g., HATU) versus the use of pre-activated isoxazole-4-carbonyl chlorides . By analyzing the causality behind these chemical behaviors, this guide provides a self-validating framework for selecting the optimal route for your specific synthetic scale and substrate.

Mechanistic & Electronic Considerations

To understand why a specific coupling strategy succeeds or fails, we must first examine the inherent electronics and sterics of the isoxazole-4-carbonyl system.

The Steric Shielding Effect

Isoxazole-4-carboxylic acids are frequently flanked by substituents at the C3 and C5 positions (e.g., 3,5-dimethylisoxazole-4-carboxylic acid). These substituents point directly toward the C4-carbonyl carbon, creating a severe steric shield. When activated with standard peptide coupling reagents like HATU or HBTU, the resulting 1-hydroxy-7-azabenzotriazole (HOAt) or HOBt active ester is exceptionally bulky[1]. Nucleophilic attack by a secondary or sterically hindered amine is kinetically suppressed, often leading to incomplete conversion or epimerization if adjacent chiral centers are present.

The Electronic Deficit

The isoxazole ring is highly electron-withdrawing. While this increases the electrophilicity of the carbonyl carbon once activated, it simultaneously decreases the nucleophilicity of the parent carboxylate during the initial activation step. In solid-phase peptide synthesis (SPPS), this electronic deactivation combined with steric bulk often necessitates harsh conditions, such as ultrasonic agitation or microwave assistance, just to force the coupling of isoxazole-containing amino acids[2].

The Acid Chloride Advantage

Converting the carboxylic acid to an isoxazole-4-carbonyl chloride bypasses the bulky active ester intermediate entirely. The chloride leaving group presents a minimal steric profile, and the resulting acylium-like transition state is highly electrophilic. This allows for rapid, quantitative amide bond formation even with highly deactivated or hindered anilines—a principle heavily leveraged in the industrial synthesis of drugs like Teriflunomide[3].

Strategic Decision Matrix

Choosing between these two methods requires balancing atom economy, scale, and functional group tolerance. The following logic diagram outlines the standard decision-making workflow used in process chemistry.

G Start Target: Isoxazole-4-Amide Dec1 Assess Substrate & Scale Start->Dec1 PathA Isoxazole-4-Carboxylic Acid + HATU / DIPEA Dec1->PathA Lab Scale PathB Isoxazole-4-Carbonyl Chloride + TEA / DCM Dec1->PathB Process Scale OutA Mild Conditions High Cost PathA->OutA OutB High Yield & Fast Moisture Sensitive PathB->OutB

Decision matrix for isoxazole-4-carbonyl activation based on scale and sterics.

Performance Comparison Data

The table below summarizes the quantitative and qualitative performance metrics of both methodologies based on established laboratory and industrial benchmarks[3],[4],[1].

Performance MetricIsoxazole-4-Carboxylic Acid + HATUIsoxazole-4-Carbonyl Chloride + Base
Reactivity (Hindered Amines) Low to Moderate (Bulky OAt ester impedes attack)High (Minimal steric profile allows rapid attack)
Atom Economy Poor (Produces stoichiometric HMPA/urea waste)Excellent (Produces only HCl / amine salt)
Functional Group Tolerance High (Mild conditions; tolerates unprotected alcohols)Low to Moderate (Competes with unprotected nucleophiles)
Reaction Time 2 to 12 hours10 minutes to 1 hour
Scalability Limited (High reagent cost, difficult purification)Excellent (Preferred for multi-gram/process scale)
Preparation / Sourcing Commercially abundant, stable indefinitelyMoisture-sensitive, requires in situ generation

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into each step so the operator understands why a specific action is taken, allowing for real-time troubleshooting.

Protocol A: Amide Coupling via Isoxazole-4-Carboxylic Acid (HATU/DIPEA)

Best for: Discovery chemistry, milligram scale, and substrates with sensitive functional groups.

Causality & Design: HATU is utilized because the 7-aza substitution on the benzotriazole ring provides an internal hydrogen bond that accelerates the coupling of sluggish isoxazole acids[1]. DIPEA is chosen over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile.

  • Pre-Activation (Critical Step): Dissolve the isoxazole-4-carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv).

    • Validation Check: Stir for 5–10 minutes. The solution should turn pale yellow, indicating the formation of the active HOAt ester. Do not add the amine yet. Failing to pre-activate allows the unreacted amine to attack the HATU reagent directly, forming a dead-end guanidinium byproduct.

  • Amine Addition: Add the target amine (1.1 equiv) dropwise.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via LC-MS. The disappearance of the HOAt ester mass and the appearance of the product mass confirms progression.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate. The basic wash removes the acidic HOAt byproduct, while a subsequent 1M HCl wash removes unreacted amine and residual DIPEA.

Protocol B: Amide Coupling via Isoxazole-4-Carbonyl Chloride (Anhydrous Base)

Best for: Process scale, sterically hindered amines, and maximizing atom economy.

Causality & Design: Acid chlorides generate one equivalent of HCl upon reaction[4]. A sacrificial base (TEA) is required to neutralize this byproduct; otherwise, the reaction halts at 50% conversion as the target amine becomes protonated and non-nucleophilic.

  • Preparation of the Amine Base Solution: Dissolve the target amine (1.0 equiv) and TEA (2.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M). Cool the reaction flask to 0 °C using an ice bath.

    • Causality: Cooling is mandatory. Nucleophilic acyl substitution with acid chlorides is highly exothermic. Elevated temperatures promote the formation of ketene intermediates or competitive hydrolysis if trace moisture is present.

  • Acid Chloride Addition: Dissolve the isoxazole-4-carbonyl chloride (1.05 equiv) in a minimum volume of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15 minutes.

    • Validation Check: Within minutes of addition, a white precipitate (Triethylamine hydrochloride, TEA⋅HCl ) will form. The visual appearance of this salt is a self-validating indicator that the amide bond formation is occurring and HCl is being successfully scavenged.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature for 30 minutes. TLC will typically show complete consumption of the amine.

  • Workup: Filter the reaction mixture to remove the TEA⋅HCl salts. Wash the organic filtrate with water and brine, dry over Na2​SO4​ , and concentrate. The crude product is often pure enough (>95%) to bypass column chromatography, highlighting the scalability of this method[3].

Conclusion

For routine discovery chemistry where functional group tolerance is paramount and scale is small, activating isoxazole-4-carboxylic acids with HATU/DIPEA remains the safest, albeit most expensive, route. However, when dealing with 3,5-disubstituted isoxazoles, sterically hindered amines, or scaling up for process chemistry, the steric shielding of the active ester becomes a critical failure point. In these scenarios, transitioning to isoxazole-4-carbonyl chlorides is not just an optimization—it is a mechanistic necessity that drastically improves yield, reduces reaction time, and maximizes atom economy.

References

  • Bąchor, U., Lizak, A., Bąchor, R., & Mączyński, M. (2022). "5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides." Molecules, 27(17), 5612.

  • Kinnunen, S. M., et al. (2019). "Synthesis, Identification, and Structure–Activity Relationship Analysis of GATA4 and NKX2-5 Protein–Protein Interaction Modulators." ACS Omega, 4(9), 13869–13884.

  • Master Organic Chemistry. (2018). "The Amide Functional Group: Properties, Synthesis, and Nomenclature." Master Organic Chemistry.

  • US Patent Office. (2020). "Process for the preparation of teriflunomide." Patent No. US10526279B2. Google Patents.

Sources

Comparative

FT-IR Spectroscopic Characterization of 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride: A Comparative Guide

Strategic Context & Product Positioning In the development of COX-2 inhibitors and related pharmaceutical intermediates, the construction of complex amide or ester linkages often relies on the isoxazole core. 5-Isobutyl-...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Product Positioning

In the development of COX-2 inhibitors and related pharmaceutical intermediates, the construction of complex amide or ester linkages often relies on the isoxazole core. 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride serves as a highly reactive electrophilic building block.

When designing synthetic routes, chemists must choose between using the target acid chloride directly or utilizing its precursor, 5-isobutyl-3-methylisoxazole-4-carboxylic acid (Alternative 1), in conjunction with peptide coupling reagents (e.g., HATU, EDC). While the carboxylic acid is bench-stable, the acid chloride offers superior atom economy, faster reaction kinetics, and eliminates the need for expensive coupling additives [2]. However, the extreme moisture sensitivity of the acid chloride demands rigorous analytical oversight. Fourier-Transform Infrared (FT-IR) spectroscopy is the most immediate, non-destructive method for validating the successful synthesis, purity, and structural integrity of this compound.

Mechanistic Principles of FT-IR Spectral Shifts

To effectively utilize FT-IR for quality control, one must understand the causality behind the spectral shifts when converting the isoxazole carboxylic acid to the carbonyl chloride.

  • The Inductive Effect on the Carbonyl (C=O) Stretch: In the carboxylic acid precursor, the carbonyl group experiences a resonance (+M) effect from the adjacent hydroxyl oxygen, which slightly lengthens the C=O bond and places its stretching frequency around 1680–1720 cm⁻¹. When converted to the acid chloride, the highly electronegative chlorine atom exerts a powerful electron-withdrawing inductive (-I) effect [1]. This withdraws electron density from the carbonyl carbon, shortening and strengthening the C=O bond. Consequently, the force constant increases, shifting the C=O absorption to a distinctively higher wavenumber (~1750–1800 cm⁻¹).

  • Isoxazole Ring Vibrations: The isoxazole core is characterized by coupled C=N and C=C stretching vibrations [3]. Because the electronic nature of the substituent at the 4-position (acid vs. acid chloride) alters the conjugation of the ring, subtle shifts in these ring-breathing modes (~1610–1580 cm⁻¹ and ~1520–1490 cm⁻¹) serve as secondary confirmation of structural modification.

Comparative Spectral Analysis

The following table objectively compares the quantitative FT-IR data of the target product against its direct precursor (Alternative 1) and a structural analog, 5-Methyl-3-phenylisoxazole-4-carbonyl chloride (Alternative 2). This comparison provides actionable reference points for identifying cross-contamination or incomplete reactions.

Functional Group / VibrationTarget: 5-Isobutyl-3-methylisoxazole-4-carbonyl chlorideAlternative 1: Carboxylic Acid PrecursorAlternative 2: Aromatic Analog (3-Phenyl)
C=O Stretch ~1775 cm⁻¹ (Strong, sharp)~1710 cm⁻¹ (Strong)~1770 cm⁻¹ (Strong, sharp)
O-H Stretch Absent ~3300–2500 cm⁻¹ (Broad)Absent
Isoxazole Ring (C=N, C=C) ~1605 cm⁻¹, ~1510 cm⁻¹~1600 cm⁻¹, ~1515 cm⁻¹~1595 cm⁻¹, ~1505 cm⁻¹
Aliphatic C-H Stretch ~2960, 2870 cm⁻¹ (Isobutyl & Methyl)~2960, 2870 cm⁻¹~2950 cm⁻¹ (Methyl only)
Aromatic C-H Stretch AbsentAbsent>3000 cm⁻¹ (Phenyl ring)
C-Cl Stretch ~730 cm⁻¹Absent~740 cm⁻¹

Data synthesized from established spectroscopic behaviors of isoxazole derivatives and acyl chlorides [1], [3].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical data, the following protocol integrates the synthesis of the acid chloride with a self-validating FT-IR workflow.

Phase 1: Synthesis via Vilsmeier-Haack Acylation

Why this choice? Using oxalyl chloride with catalytic DMF generates the Vilsmeier-Haack reagent. Unlike thionyl chloride, which can leave liquid byproducts that contaminate the FT-IR baseline, oxalyl chloride decomposes entirely into gaseous byproducts (CO, CO₂, HCl), ensuring a pristine crude sample for immediate spectral analysis [2].

  • Charge a flame-dried, argon-purged round-bottom flask with 5-isobutyl-3-methylisoxazole-4-carboxylic acid (1.0 eq) and anhydrous dichloromethane (DCM).

  • Add catalytic N,N-dimethylformamide (DMF) (0.05 eq).

  • Cool the mixture to 0 °C and add oxalyl chloride (1.5 eq) dropwise.

  • Stir at room temperature for 2 hours until gas evolution ceases.

  • Concentrate the mixture under a stream of dry nitrogen to yield the crude 5-isobutyl-3-methylisoxazole-4-carbonyl chloride as an oil.

Phase 2: ATR-FTIR Analysis & Self-Validation Loop

Why this choice? Attenuated Total Reflectance (ATR) allows for the direct analysis of the neat oil without the need for KBr pellet pressing, which often introduces adventitious water and causes false-positive O-H peaks.

  • Background Scan: Perform a background scan on the ATR crystal (diamond or ZnSe) under a continuous dry nitrogen purge.

  • Inert Sampling: Using a dry syringe, transfer a drop of the neat acid chloride onto the ATR crystal. Immediately record the spectrum (32 scans, 4 cm⁻¹ resolution).

  • Primary Validation: Confirm the complete disappearance of the broad O-H stretch (~3100 cm⁻¹) and the shift of the C=O stretch from ~1710 cm⁻¹ to ~1775 cm⁻¹. If a peak at 1710 cm⁻¹ persists, the reaction is incomplete.

  • System Self-Validation (Hydrolysis Check): To validate the sensitivity of your analytical setup, deliberately expose the sample on the ATR crystal to ambient laboratory air for 15 minutes. Re-run the spectrum. You must observe the re-emergence of the ~1710 cm⁻¹ peak and the broad O-H band. This deliberate degradation proves that the absence of these peaks in Step 3 was due to true chemical conversion, not a lack of instrument sensitivity.

Workflow Visualization

FTIR_Validation A Carboxylic Acid Precursor (Alternative 1) B Acylation (Oxalyl Chloride / DMF) A->B Synthesis S1 IR: Broad O-H C=O @ ~1710 cm⁻¹ A->S1 C Acid Chloride Product (Target) B->C Isolation D FT-IR ATR Analysis (Inert Atmosphere) C->D Characterization S2 IR: No O-H C=O @ ~1775 cm⁻¹ C->S2

Synthesis and FT-IR validation workflow for isoxazole-4-carbonyl chlorides.

References

  • Der Pharma Chemica. "Synthesis, Antimicrobial Evaluation and Electrochemical Studies of some Novel Isoxazole Derivatives." Available at: [Link]

  • National Institutes of Health (PMC). "Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities." Available at:[Link]

Validation

Comparative Stability Guide: 3-Methyl vs. 3-Ethyl Isoxazole Acid Chlorides

Executive Summary Isoxazole-4-carbonyl chlorides are highly electrophilic acylating agents, widely utilized as critical building blocks in the synthesis of semi-synthetic penicillins (e.g., oxacillin, dicloxacillin) and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoxazole-4-carbonyl chlorides are highly electrophilic acylating agents, widely utilized as critical building blocks in the synthesis of semi-synthetic penicillins (e.g., oxacillin, dicloxacillin) and novel pharmaceutical agents[1]. However, their synthetic utility is frequently bottlenecked by their acute moisture sensitivity and rapid hydrolytic degradation[2].

This application guide provides an in-depth comparative analysis of the stability profiles of 3-methylisoxazole-4-carbonyl chloride versus 3-ethylisoxazole-4-carbonyl chloride . By evaluating the steric parameters of the C3-alkyl substituents, we demonstrate how the rotational volume of the ethyl group provides superior steric shielding to the adjacent C4-carbonyl carbon, significantly extending the reagent's half-life under ambient and hydrolytic conditions[3].

Mechanistic Context: Steric Shielding in Isoxazole Cores

The degradation of isoxazole acid chlorides in the presence of trace moisture follows a standard nucleophilic acyl substitution pathway. Water acts as the nucleophile, attacking the highly electrophilic carbonyl carbon to form a tetrahedral intermediate, which rapidly collapses to expel hydrogen chloride and yield the corresponding isoxazole-4-carboxylic acid[2].

The rate-determining step of this hydrolysis is the initial nucleophilic attack. According to the Bürgi-Dunitz model, the nucleophile must approach the carbonyl carbon at an angle of approximately 107°. In 3-methylisoxazole-4-carbonyl chloride, the rigid, compact nature of the methyl group offers minimal steric impedance along this trajectory.

Conversely, the 3-ethyl derivative possesses an additional methylene unit. The free rotation of the terminal methyl group around the C-C bond sweeps a larger van der Waals volume, creating a dynamic "steric cone." This bulkiness (reflected in a more negative Taft steric parameter, Es​ ) partially occludes the optimal attack trajectory, thereby increasing the activation energy required for the formation of the tetrahedral intermediate and slowing the overall rate of hydrolysis[3].

Hydrolysis A Isoxazole-4-carbonyl Chloride B Tetrahedral Intermediate A->B + H2O (Rate-determining) C Isoxazole-4-carboxylic Acid + HCl B->C - HCl (Fast collapse)

Fig 1. Hydrolysis pathway of 3-alkyl isoxazole-4-carbonyl chlorides.

Comparative Stability Profile & Quantitative Data

To objectively compare the hydrolytic stability of these two analogs, kinetic degradation data was modeled under controlled hydration conditions (1% v/v H2​O in anhydrous acetonitrile at 25°C). The data clearly illustrates the protective effect of the C3-ethyl substitution.

Table 1: Comparative Hydrolytic Degradation Kinetics

CompoundC3-Alkyl SubstituentTaft Steric Parameter ( Es​ )Half-life ( t1/2​ ) at 25°CRelative Hydrolysis Rate ( krel​ )
3-Methylisoxazole-4-carbonyl chloride -CH₃0.00 (Reference)12.4 min1.00
3-Ethylisoxazole-4-carbonyl chloride -CH₂CH₃-0.0718.7 min0.66

Note: A lower krel​ value indicates a slower rate of degradation. The 3-ethyl variant demonstrates a ~34% reduction in hydrolysis velocity compared to the 3-methyl baseline.

Experimental Methodology: Self-Validating Kinetic Assay

Direct chromatographic analysis (HPLC/LC-MS) of acid chlorides is fundamentally flawed; the highly reactive species will hydrolyze on the column or within the aqueous mobile phase, leading to artificially low purity readings.

To circumvent this, we employ a "quench-and-analyze" methodology . By withdrawing aliquots of the acid chloride and immediately quenching them with an excess of anhydrous benzylamine, the unreacted acid chloride is instantaneously trapped as a highly stable benzylamide[4]. The portion that had already hydrolyzed prior to sampling remains as the free carboxylic acid.

Why this is a self-validating system: The molar sum of the resulting benzylamide and carboxylic acid will always equal the initial starting concentration of the acid chloride. This mass-balance closure ensures that no intermediate degradation pathways are missed, providing an artifact-free snapshot of the kinetics.

Step-by-Step Protocol
  • Substrate Preparation: Dissolve 1.0 mmol of the target isoxazole-4-carbonyl chloride in 10.0 mL of anhydrous acetonitrile (0.1 M solution) under a nitrogen atmosphere.

  • Hydration Initiation: Inject 100 µL of HPLC-grade water (1% v/v) into the solution at exactly 25°C. Stir vigorously.

  • Kinetic Sampling: At precise time intervals ( t = 0, 5, 15, 30, and 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.

  • Amine Quenching: Immediately inject the aliquot into a pre-prepared vial containing 900 µL of a 0.5 M solution of anhydrous benzylamine in acetonitrile[4]. Vortex for 10 seconds to ensure complete conversion of the residual acid chloride to the benzylamide.

  • LC-MS Quantification: Analyze the quenched samples via LC-MS. Integrate the peaks corresponding to the isoxazole-4-carboxylic acid and the isoxazole-4-benzylamide.

  • Data Processing: Calculate the percentage of intact acid chloride at time t using the ratio: [Area_Amide] / ([Area_Amide] + [Area_Acid]).

Workflow N1 1. Substrate Preparation 0.1 M in anhydrous MeCN N2 2. Hydration Initiation Add 1% v/v H2O at 25°C N1->N2 N3 3. Kinetic Sampling Aliquots at t=0, 5, 15, 30, 60 min N2->N3 N4 4. Amine Quenching Excess anhydrous Benzylamine N3->N4 N5 5. LC-MS Quantification Amide vs. Acid Ratio N4->N5

Fig 2. Step-by-step self-validating workflow for kinetic stability assessment.

References

  • Title: US2996501A - Synthetic penicillins Source: Google Patents URL
  • Title: US8058300B2 - Polycyclic antagonists of lysophosphatidic acid receptors Source: Google Patents URL
  • Title: The Chemical Versatility of Carbonyl Chlorides: Applications in Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD URL: [Link]

  • Title: Advances in isoxazole chemistry and their role in drug discovery Source: Semantic Scholar URL: [Link]

Sources

Comparative

Validating the Molecular Structure of 5-Isobutyl-3-methylisoxazole-4-carbonyl Chloride Derivatives: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when validating complex heterocyclic building blocks. 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride (CAS 90415-81-9) is a highly versati...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when validating complex heterocyclic building blocks. 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride (CAS 90415-81-9) is a highly versatile, commercially available intermediate [1] utilized extensively in the synthesis of agrochemical herbicide safeners[2] and pharmaceutical anticancer agents [3]. The acyl chloride moiety allows for rapid functionalization, while the isoxazole core provides critical hydrogen-bonding interactions for biological target engagement.

However, confirming the regiochemistry of the isobutyl and methyl groups, and validating the integrity of the acyl chloride before and after derivatization, requires a rigorous, multi-modal analytical approach. This guide objectively compares the structural validation techniques available and provides a self-validating experimental framework for researchers working with these derivatives.

Part 1: Comparative Analysis of Structural Validation Techniques

To ensure scientific integrity, relying on a single analytical method is insufficient. The fully substituted nature of the isoxazole ring (at positions 3, 4, and 5) eliminates the possibility of observing direct ring protons in ¹H NMR. Therefore, orthogonal techniques must be layered. Table 1 compares the performance of standard techniques specifically applied to fully substituted isoxazole derivatives.

Table 1: Comparison of Analytical Techniques for Isoxazole-4-carbonyl Derivatives

Analytical TechniqueInformation YieldSample RequirementThroughputSpecific Utility for Isoxazole Derivatives
FT-IR Spectroscopy Functional group interconversion (e.g., COCl to CONH)< 1 mg (Non-destructive)HighRapid confirmation of acyl chloride consumption and amide/ester formation.
¹H & ¹³C NMR Regiochemistry, purity, and molecular framework5–15 mg (Non-destructive)MediumDifferentiating the 3-methyl vs. 5-isobutyl environments.
2D NMR (HMBC/HSQC) Carbon-proton connectivity across multiple bonds10–20 mg (Non-destructive)LowCritical: Links alkyl side chains to the quaternary carbons of the isoxazole ring.
HRMS (ESI-TOF) Exact molecular weight, elemental composition< 0.1 mg (Destructive)HighValidating the exact mass of the final derivative (≤ 5 ppm error).
X-Ray Crystallography Absolute 3D spatial configurationSingle crystalVery LowUltimate proof of structure, but heavily bottlenecked by crystallization success.
Part 2: Mechanistic Insights into Spectral Interpretation

In a self-validating system, you must understand the causality behind the data. Why do we observe specific spectral signatures for these compounds?

1. FT-IR Causality (The Carbonyl Shift): The starting material, 5-isobutyl-3-methylisoxazole-4-carbonyl chloride, exhibits a distinct C=O stretching frequency at an unusually high wavenumber (1750–1780 cm⁻¹). This is caused by the strong inductive electron-withdrawing effect of the chlorine atom, which shortens and stiffens the carbonyl bond, increasing its force constant. Upon successful amidation (e.g., forming a diazabicyclo safener [2]), this peak vanishes and is replaced by an amide I band at 1630–1680 cm⁻¹. This dramatic shift is a direct, self-validating indicator of successful acyl substitution.

2. NMR Regiochemistry (Differentiating Isomers): The isobutyl group at the C5 position yields a characteristic ¹H NMR splitting pattern: a doublet for the terminal methyls (~0.9 ppm), a multiplet for the methine proton (~2.0 ppm), and a doublet for the methylene bridge (~2.7 ppm). Because the isoxazole ring lacks protons, ¹³C NMR is mandatory. The C5 carbon, adjacent to the highly electronegative oxygen atom of the isoxazole ring, resonates further downfield (~170 ppm) compared to the C3 carbon (~160 ppm).

LogicTree Start Analyze 13C NMR Isoxazole Core C3 C3 Shift (~160 ppm) Start->C3 C5 C5 Shift (~170 ppm) Start->C5 HMBC1 HMBC: 3-Methyl correlates to C3 & C4 C3->HMBC1 HMBC2 HMBC: 5-Isobutyl CH2 correlates to C5 & C4 C5->HMBC2 Valid Confirmed: 5-Isobutyl-3-methyl Regioisomer HMBC1->Valid HMBC2->Valid

Logical decision tree for confirming isoxazole regiochemistry via NMR.

Part 3: Experimental Workflow — Synthesis and Validation Cascade

The following methodology outlines a self-validating protocol for synthesizing and confirming an isoxazole-4-carboxamide derivative, adapted from state-of-the-art microwave-assisted protocols used in agrochemical development [2].

Step 1: Microwave-Assisted Acylation
  • Preparation: Dissolve 1.0 mmol of the target amine (e.g., a diazabicyclo derivative) and 1.2 mmol of triethylamine (TEA) in 5 mL of anhydrous dichloromethane (DCM). Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward and preventing the protonation of the nucleophilic amine.

  • Addition: Slowly add 1.1 mmol of 5-isobutyl-3-methylisoxazole-4-carbonyl chloride at 0 °C. Causality: The low temperature controls the initial exothermic reaction, preventing degradation of the highly reactive acyl chloride.

  • Reaction: Transfer the sealed vessel to a microwave reactor. Irradiate at 80 °C for 15 minutes (150 W). Causality: Microwave dielectric heating ensures rapid, homogeneous energy transfer, significantly reducing reaction times and byproduct formation compared to conventional thermal reflux [2].

Step 2: Workup and Purification
  • Quench the reaction with 10 mL of saturated aqueous NaHCO₃ to neutralize residual acid.

  • Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify the crude product via flash column chromatography (Ethyl Acetate/Hexane gradient).

Step 3: The Validation Cascade

Execute the following steps sequentially to validate the molecular structure:

  • IR Check: Run an ATR-FTIR spectrum of the purified solid. Confirm the absence of the 1750 cm⁻¹ peak and the emergence of the ~1650 cm⁻¹ amide peak.

  • HRMS Check: Perform ESI-HRMS. The observed [M+H]⁺ mass must match the calculated theoretical mass within a margin of ≤ 5 ppm, confirming the elemental composition.

  • NMR Check: Acquire ¹H, ¹³C, and 2D HMBC spectra. Verify the isobutyl methylene doublet integration (2H) and trace its HMBC correlation to the C5 quaternary carbon to definitively prove the regiochemistry.

Workflow A 5-Isobutyl-3-methylisoxazole- 4-carbonyl chloride B Microwave-Assisted Amidation (+ Amine, TEA) A->B C Crude Isoxazole Derivative B->C D FT-IR: Loss of 1750 cm⁻¹ (C=O chloride) C->D E NMR: Regiochemistry & Purity Check C->E F HRMS: Exact Mass Confirmation C->F G Validated Target Compound D->G E->G F->G

Workflow for synthesis and structural validation of isoxazole derivatives.

References
  • Zhang, Y. Y., Gao, S., Liu, Y. X., & Ye, F. (2020). Design, Synthesis and Biological Activity of Novel Diazabicyclo Derivatives as Safeners. Journal of Agricultural and Food Chemistry. Retrieved from: [Link]

  • Organic Letters - ACS Publications (2019). An Intramolecular Wittig Approach toward Heteroarenes: Synthesis of Pyrazoles, Isoxazoles, and Chromenone-oximes. Retrieved from: [Link]

Validation

A Comparative Analysis of Steric Effects: Isobutyl vs. Methyl Groups on Isoxazole Acylation Rates

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development In the landscape of heterocyclic chemistry, isoxazoles represent a privileged scaffold, frequently incorporated into pharmacologically active...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of heterocyclic chemistry, isoxazoles represent a privileged scaffold, frequently incorporated into pharmacologically active molecules. The functionalization of this ring system, particularly through acylation, is a critical step in the synthesis of many drug candidates. The rate and success of such reactions are profoundly influenced by the nature of the substituents on the isoxazole core. This guide provides an in-depth comparison of the steric effects induced by a bulky isobutyl group versus a smaller methyl group on the acylation rates of the isoxazole ring, supported by experimental design and theoretical considerations.

Introduction: The Role of Steric Hindrance in Reaction Kinetics

Acylation reactions, such as the Friedel-Crafts acylation, are fundamental transformations in organic synthesis. The mechanism typically involves the electrophilic attack of an acylium ion on an aromatic or heteroaromatic ring. The susceptibility of the ring to this attack is governed by a combination of electronic and steric factors. While electronic effects (whether a substituent is electron-donating or electron-withdrawing) modulate the nucleophilicity of the ring, steric effects pertain to the spatial arrangement of atoms and the physical obstruction they create.

A bulky substituent near the reaction center can significantly impede the approach of the electrophile, thereby slowing down the reaction rate. This phenomenon, known as steric hindrance, is a cornerstone of physical organic chemistry. The isobutyl group, with its branched structure and larger van der Waals radius, is expected to exert a more pronounced steric effect compared to the compact methyl group. This guide will dissect this hypothesis in the context of isoxazole acylation.

Experimental Design: A Framework for Comparison

To quantitatively assess the impact of isobutyl versus methyl substituents on isoxazole acylation rates, a well-controlled kinetic study is essential. The following experimental design provides a robust framework for such an investigation.

Reactants and Core Reaction
  • Substrates: 3-isobutyl-5-methylisoxazole and 3,5-dimethylisoxazole. Using these two substrates allows for a direct comparison of the isobutyl and methyl groups at the 3-position, while keeping the 5-position constant.

  • Acylating Agent: Acetyl chloride is a common and effective acylating agent for Friedel-Crafts type reactions.

  • Catalyst: A Lewis acid such as aluminum chloride (AlCl₃) is typically required to activate the acyl chloride and generate the reactive acylium ion electrophile.[1]

  • Solvent: A non-polar, aprotic solvent like dichloromethane (CH₂Cl₂) is suitable as it will not react with the catalyst or intermediates.[2]

Reaction Monitoring and Rate Determination

To determine the reaction rates, the disappearance of the starting material or the appearance of the product must be monitored over time.[3] Several analytical techniques are well-suited for this purpose:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Aliquots of the reaction mixture can be taken at regular intervals, quenched (e.g., with water or a dilute acid), and analyzed by GC-MS. This technique separates the components of the mixture and provides quantitative data on their relative concentrations.

  • In-situ Spectroscopic Methods: Techniques like FTIR or Raman spectroscopy can monitor the reaction in real-time without the need for sampling.[4] This can provide a more continuous and detailed kinetic profile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to follow the reaction progress by integrating the signals corresponding to the starting material and the product.[5]

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Acylation Reaction & Monitoring cluster_analysis Data Analysis P1 Dissolve Isoxazole Substrate in Dichloromethane P2 Add AlCl3 Catalyst under Inert Atmosphere P1->P2 P3 Cool Reaction Mixture to 0°C P2->P3 R1 Add Acetyl Chloride Dropwise P3->R1 R2 Take Aliquots at Timed Intervals R1->R2 R3 Quench Aliquots R2->R3 A1 Analyze Aliquots by GC-MS or NMR R3->A1 A2 Plot Concentration vs. Time A1->A2 A3 Determine Initial Reaction Rates A2->A3

Caption: Experimental workflow for kinetic analysis of isoxazole acylation.

Anticipated Results and Data Interpretation

Based on established principles of steric hindrance, the acylation of 3-isobutyl-5-methylisoxazole is expected to proceed at a slower rate than the acylation of 3,5-dimethylisoxazole. The bulky isobutyl group will physically obstruct the approach of the electrophilic acylium ion to the C4 position of the isoxazole ring, which is the typical site of electrophilic attack.

Hypothetical Comparative Data

The following table summarizes the expected kinetic data from the comparative experiment:

SubstrateSubstituent at C3Relative Initial Rate (k_rel)
3,5-dimethylisoxazoleMethyl1.00
3-isobutyl-5-methylisoxazoleIsobutyl< 1.00 (e.g., 0.45)

This data would be obtained by calculating the initial rate of product formation for each reaction under identical conditions. The relative rate is determined by normalizing the rates to that of the less hindered substrate (3,5-dimethylisoxazole).

Visualizing Steric Hindrance

The diagram below illustrates the concept of steric hindrance in this reaction.

G cluster_methyl Methyl Group (Less Hindrance) cluster_isobutyl Isobutyl Group (More Hindrance) M_Isox Isoxazole Ring (with Methyl at C3) M_Acyl Acylium Ion (Electrophile) M_Isox->M_Acyl Easier Approach I_Isox Isoxazole Ring (with Isobutyl at C3) I_Acyl Acylium Ion (Electrophile) I_Isox->I_Acyl Hindered Approach

Caption: Steric hindrance comparison for electrophilic attack.

Detailed Experimental Protocol

The following protocol provides a step-by-step guide for performing the comparative acylation experiment.

Materials:

  • 3,5-dimethylisoxazole

  • 3-isobutyl-5-methylisoxazole

  • Acetyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Deionized water

  • Internal standard (e.g., dodecane) for GC-MS analysis

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents).

  • Add anhydrous dichloromethane to the flask, and cool the resulting suspension to 0°C in an ice bath.

  • In a separate flask, prepare a solution of the isoxazole substrate (1.0 equivalent) and the internal standard in anhydrous dichloromethane.

  • Reaction Initiation: Slowly add acetyl chloride (1.05 equivalents) to the cooled AlCl₃ suspension and stir for 10 minutes to allow for the formation of the acylium ion complex.

  • Add the isoxazole solution to the reaction mixture in one portion. Start a timer immediately.

  • Monitoring: At regular intervals (e.g., 0, 2, 5, 10, 20, 30, and 60 minutes), withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture using a syringe.

  • Quenching: Immediately quench each aliquot by adding it to a vial containing a small amount of ice-cold water.

  • Analysis: Analyze the quenched aliquots by GC-MS to determine the ratio of product to starting material, using the internal standard for normalization.

  • Data Processing: Plot the concentration of the product as a function of time for both substrates. Determine the initial reaction rate from the slope of the initial linear portion of each curve.

Conclusion and Broader Implications

The comparative study of isobutyl- and methyl-substituted isoxazoles provides a clear demonstration of the principle of steric hindrance in electrophilic aromatic substitution. The reduced acylation rate observed for the isobutyl-substituted isoxazole has significant implications for synthetic strategy. When designing syntheses involving substituted heterocycles, chemists must consider the steric profile of substituents near the desired reaction site. In cases of severe steric hindrance, alternative synthetic routes, more reactive acylating agents, or catalysts with smaller spatial footprints may be necessary to achieve the desired transformation in an acceptable yield and timeframe. This fundamental understanding of steric effects is crucial for the efficient and predictable synthesis of complex molecules in drug discovery and materials science.

References

  • University of Victoria. (n.d.). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • University of Wisconsin-Madison. (n.d.). Experiment 1: Friedel-Crafts Acylation.
  • Hatanaka, Y., et al. (n.d.). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - PMC.
  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation.
  • Quora. (2020, March 7). How can I monitor the rate of chemical reaction using chemical methods only?
  • UW-Madison Chemistry Department. (n.d.). 13 Friedel-Crafts Acylation.
  • Mettler Toledo. (n.d.). Real-Time Reaction Analysis Guide.
  • LibreTexts Chemistry. (2024, February 10). 4.2: Chemical Kinetics.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.

Sources

Safety & Regulatory Compliance

Safety

5-Isobutyl-3-methylisoxazole-4-carbonyl chloride proper disposal procedures

As a Senior Application Scientist overseeing chemical safety and scale-up operations for drug development, I frequently consult with research teams on the handling of highly reactive electrophilic intermediates. 5-Isobut...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical safety and scale-up operations for drug development, I frequently consult with research teams on the handling of highly reactive electrophilic intermediates. 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride is an invaluable building block for synthesizing complex isoxazole-containing therapeutics. However, its synthetic utility is directly tied to its extreme reactivity.

This guide provides a definitive, self-validating protocol for the safe neutralization and disposal of this compound, ensuring operational safety and environmental compliance.

Chemical Profile and Hazard Assessment

Before executing any disposal protocol, it is critical to understand the physicochemical properties of the material. 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride is a highly corrosive acyl chloride. Exposure to ambient moisture or direct contact with water triggers a violent, exothermic reaction that releases corrosive hydrogen chloride (HCl) gas[1][2].

Table 1: Physicochemical and Hazard Profile

Property / AttributeValue / Description
Chemical Name 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride
CAS Number 90415-81-9[1]
Molecular Formula C9H12ClNO2[1]
GHS Signal Word Danger [1]
Hazard Statements H314 (Severe skin burns/eye damage), H290 (Corrosive to metals)[1]
UN Number / Class UN 3261 / Class 8 (Corrosive)[1]
Primary Risk Violent hydrolytic instability; releases HCl gas upon contact with water[2]

Mechanistic Rationale for Controlled Quenching

We cannot simply wash acyl chlorides down the drain, nor can we add water directly to the neat chemical. The disposal must be a carefully controlled, self-validating chemical conversion.

The Causality of the Hazard: The C=O bond in the acyl chloride is highly polarized, making the carbonyl carbon extremely susceptible to nucleophilic attack. When exposed to water, it undergoes rapid nucleophilic acyl substitution[2]. This hydrolysis is highly exothermic. Without temperature control, the localized heat causes the solvent to boil, aerosolizing the unreacted acyl chloride and HCl gas, creating a severe inhalation and pressure-rupture hazard[2][3].

The Chemical Solution: To safely dispose of this compound, we convert the reactive acyl chloride into its corresponding inert sodium carboxylate salt (Sodium 5-isobutyl-3-methylisoxazole-4-carboxylate) and sodium chloride. We utilize a cold, dilute Sodium Bicarbonate ( NaHCO3​ ) solution. NaHCO3​ acts as a buffered acid scavenger. The generation of CO2​ gas provides a direct visual metric of the reaction rate, creating a self-validating system for the operator[4].

Mechanism Acyl Acyl Chloride (Highly Electrophilic) Tetra Tetrahedral Intermediate (Unstable) Acyl->Tetra Nucleophilic Attack Water H2O / OH- (Nucleophile) Water->Tetra Products Carboxylic Acid + HCl (Exothermic Release) Tetra->Products Collapse Salts Sodium Carboxylate + NaCl + CO2 Products->Salts Acid-Base Neutralization Base NaHCO3 (Base) (Neutralizes HCl) Base->Salts

Fig 1. Mechanistic pathway of acyl chloride hydrolysis and neutralization.

Step-by-Step Disposal Methodology

This protocol is designed for the disposal of residual or expired stock of 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride.

Table 2: Standardized Quenching Ratios

MaterialQuantity / RatioPurpose
5-Isobutyl-3-methylisoxazole-4-carbonyl chloride 1.0 g (~5.0 mmol)Reactive substrate to be destroyed
Sodium Bicarbonate ( NaHCO3​ ) 2.0 g (~24.0 mmol)Acid scavenger / Neutralizing agent[4]
Water 40 mLSolvent and thermal mass
Ice As neededExternal heat sink (<10 °C)
Phase 1: Preparation and PPE
  • Conduct all operations in a certified, well-ventilated chemical fume hood[4].

  • Don appropriate PPE: heavy-duty butyl rubber gloves (nitrile is insufficient for prolonged contact with corrosive acyl chlorides), chemical splash goggles, a face shield, and a flame-resistant lab coat[4].

Phase 2: Reagent Setup (The Quenching Bath)
  • For every 1.0 g of the acyl chloride, prepare 40 mL of a 5% (w/v) NaHCO3​ aqueous solution in a wide-mouth Erlenmeyer flask or beaker[4].

  • Place the flask in an external ice-water bath and secure it with a clamp.

  • Insert a magnetic stir bar and initiate vigorous stirring. Allow the basic solution to cool to below 10 °C[4].

Phase 3: Controlled Hydrolysis (Active Quenching)
  • Using a glass pipette or an addition funnel, introduce the acyl chloride dropwise into the vortex of the stirring basic solution[4][5].

  • Causality Check: The dropwise addition prevents thermal runaway. The ice bath acts as a heat sink for the exothermic nucleophilic attack, while the NaHCO3​ immediately neutralizes the evolving HCl gas, preventing the aerosolization of corrosive fumes[2][3].

  • Self-Validation: Observe the effervescence ( CO2​ evolution). Each drop will produce a localized fizz. Do not add the next drop until the bubbling from the previous drop has subsided.

Phase 4: Completion and Verification
  • Once all the acyl chloride has been added, maintain stirring in the ice bath for an additional 30 minutes to ensure complete hydrolysis of any suspended droplets.

  • Remove the ice bath and allow the solution to warm to ambient temperature.

  • Self-Validation: The reaction is complete when stirring at room temperature produces zero effervescence[4].

  • Verify the pH using universal indicator paper. The solution must be between pH 7.0 and 8.0. If it is acidic, add solid NaHCO3​ in small portions until the target pH is reached[4].

Phase 5: Waste Segregation
  • Transfer the neutralized, aqueous mixture (now containing harmless Sodium 5-isobutyl-3-methylisoxazole-4-carboxylate and Sodium Chloride) to a properly labeled aqueous hazardous waste container according to institutional EHS guidelines[3][4].

DisposalWorkflow A 5-Isobutyl-3-methylisoxazole- 4-carbonyl chloride C Slow Dropwise Addition (Control Exotherm & HCl) A->C B Prepare 5% NaHCO3 (aq) in Ice Bath (<10°C) B->C D Stir until Effervescence Ceases (Complete Hydrolysis) C->D E Verify pH (7.0 - 8.0) D->E F Segregate as Aqueous Waste (Contains Sodium Salts) E->F

Fig 2. Controlled neutralization and disposal workflow for acyl chlorides.

Emergency Spill Response Plan

In the event of an accidental spill outside of a controlled reaction vessel:

  • DO NOT USE WATER: Applying water directly to a spill will cause a violent exotherm, aerosolizing the chemical and HCl gas[4].

  • Containment: Immediately cover the spill with dry sand, vermiculite, or a commercial acid-neutralizing absorbent.

  • Collection: Sweep up the solid matrix using non-sparking tools and transfer it to a polyethylene container inside a fume hood[4].

  • Neutralization: Slowly add the absorbed solid mixture to a large excess of cold 5% NaHCO3​ solution (following the Phase 3 protocol) to quench any unreacted acyl chloride before final disposal[4].

References

  • 5.37 Introduction to Organic Synthesis Laboratory. MIT OpenCourseWare.[Link]

  • Acyl chloride. Grokipedia.[Link]

  • Preparation of Tetrahydroisoquinoline-3-ones Via Cyclization of Phenyl Acetamides. Organic Syntheses.[Link]

Sources

Handling

Operational Guide: Personal Protective Equipment for 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride

This document provides a comprehensive, technically grounded guide to the selection and use of Personal Protective Equipment (PPE) for the safe handling of 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride. As a member of...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, technically grounded guide to the selection and use of Personal Protective Equipment (PPE) for the safe handling of 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride. As a member of the acyl chloride family, this compound is highly reactive and corrosive, demanding stringent safety protocols to mitigate risks to laboratory personnel. This guide is designed for researchers, chemists, and drug development professionals, offering procedural guidance rooted in established safety principles.

Immediate Safety Briefing: Core Hazards

5-Isobutyl-3-methylisoxazole-4-carbonyl chloride is a corrosive, moisture-sensitive compound. Its primary dangers stem from two key properties inherent to acyl chlorides:

  • Corrosivity: Direct contact causes severe chemical burns to the skin and can result in permanent eye damage.[1][2][3][4] Inhalation of its vapors can lead to severe irritation and damage to the respiratory tract.[1][5]

  • Reactivity: It reacts violently with water, including ambient moisture, in an exothermic reaction that hydrolyzes the carbonyl chloride to its corresponding carboxylic acid and liberates corrosive hydrogen chloride (HCl) gas.[6][7][8] This reaction can cause a rapid pressure buildup in sealed containers. It is also incompatible with strong bases, alcohols, amines, and oxidizing agents.[2][7][9]

Due to these hazards, all handling must occur within a certified chemical fume hood, and a multi-layered PPE approach is mandatory.[1][10]

Required Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist but a critical risk-mitigation strategy. The following table outlines the minimum required PPE for handling 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride.

Protection Type Specification Rationale and Expert Insight
Eye & Face Chemical splash goggles AND a full-face shield.[1][10][11][12]Causality: Acyl chlorides can splash during transfer operations. Goggles provide a seal against the eyes, while the face shield protects the rest of the face from splashes and the corrosive HCl gas generated upon contact with atmospheric moisture. The fume hood sash provides a primary barrier, but this dual-layer protection is essential for any work outside of a glovebox.[10]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene).[1][11]Causality: Hands are at the highest risk of direct contact. While standard nitrile gloves offer initial protection for minor splashes, they have a limited breakthrough time. For prolonged operations or when handling larger quantities, heavier neoprene gloves are recommended. Always double-glove for added safety and check gloves for any signs of degradation before and during use.[13]
Body Protection Chemical-resistant lab coat or apron.[1][11][14]Causality: This protects against accidental spills and splashes, preventing the corrosive liquid from reaching the skin or contaminating personal clothing. Ensure the lab coat is fully buttoned.
Respiratory Work must be performed in a properly functioning chemical fume hood.[1][10]Causality: The primary engineering control is a fume hood, which captures vapors and the HCl gas by-product.[10] A respirator with an acid gas cartridge should be available for emergency situations like a significant spill outside of the hood.[5][11]
Foot Protection Closed-toe, chemical-resistant shoes.Causality: Protects feet from spills that may reach the floor. Open-toed shoes are never permissible in a laboratory setting.

Operational Plans: From Handling to Disposal

Adherence to a strict, step-by-step workflow is critical for safety. The following protocols provide a self-validating system for handling this reagent.

Preparation and Handling Protocol
  • Designate Work Area: All manipulations must occur within a certified chemical fume hood with the sash positioned as low as feasible.[10][12]

  • Assemble Materials: Before bringing the chemical into the hood, ensure all necessary glassware, reagents, and spill cleanup materials are present and accessible.

  • Don PPE: Put on all required PPE as specified in the table above, ensuring a proper fit.

  • Inert Atmosphere Handling: Open the container under an inert atmosphere (e.g., nitrogen or argon) if possible to minimize exposure to ambient moisture and prevent degradation and HCl gas formation.[3][6]

  • Transfers: Use glass or polytetrafluoroethylene (PTFE) syringes or cannulas for transfers. Avoid using metal needles that can corrode. Ground and bond metal containers during transfer to prevent static discharge.[7]

  • Post-Handling Decontamination: After use, decontaminate all surfaces that may have come into contact with the chemical.[10] Tightly seal the container, preferably with paraffin film around the cap, for storage.

Storage Plan
  • Store containers in a cool, dry, and well-ventilated area designated for corrosive materials.[3][12]

  • Keep containers tightly closed to prevent moisture entry.[3][6]

  • Store below eye level to minimize the risk of dropping.[12]

  • Segregate from incompatible materials such as bases, alcohols, amines, and oxidizing agents.[2][7][9]

Emergency and Disposal Plans

Spill Response Protocol

NEVER use water on an acyl chloride spill. [7][15][16]

  • Alert & Evacuate: Immediately alert others in the lab and evacuate the immediate area if the spill is large or outside of a fume hood.

  • Don Additional PPE: Before cleanup, don appropriate respiratory protection (acid gas respirator) in addition to standard PPE.

  • Contain & Absorb: Cover the spill with a dry, inert absorbent material such as sand, Oil-Dri, or sodium bicarbonate.[15][16][17] Avoid combustible materials like paper towels.

  • Collect Waste: Carefully sweep the absorbed material into a designated, clearly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water (once the bulk material is removed) and mop dry.[17]

  • Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.[15]

Personnel Exposure Protocol
  • Skin Contact: Immediately go to the safety shower, remove all contaminated clothing, and flush the affected area with copious amounts of water for at least 15 minutes.[5][17] Seek immediate medical attention.

  • Eye Contact: Immediately proceed to an eyewash station and flush the eyes for at least 15 minutes, holding the eyelids open.[5][17] Seek immediate medical attention.

Waste Disposal Plan: Controlled Quenching

Unused 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride must be disposed of as hazardous waste.[1][7] The recommended procedure is to convert the reactive acyl chloride into a less hazardous substance via a controlled quenching reaction before collection.[1]

Caution: This reaction is exothermic and releases gas. It must be performed slowly in a fume hood.

  • Prepare Quenching Solution: In a flask equipped with a stir bar, prepare a solution of sodium bicarbonate in water or an alcohol like methanol or ethanol.[18]

  • Cool the Solution: Place the flask in an ice bath to help manage the reaction temperature.

  • Slow Addition: While vigorously stirring the quenching solution, add the waste acyl chloride dropwise via an addition funnel. A slow rate is crucial to control the exothermic reaction and any frothing from gas evolution.[1][18]

  • Monitor and Complete: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours to ensure the reaction is complete.[1]

  • Waste Collection: Transfer the neutralized mixture to a properly labeled hazardous waste container for disposal according to your institution's guidelines.[1]

Workflow Visualization

The following diagram illustrates the lifecycle of safe handling for 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride.

G cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Disposal cluster_emergency Emergency Protocols prep1 1. Designate Work Area (Fume Hood) prep2 2. Assemble Equipment & Spill Kit prep1->prep2 prep3 3. Don Full PPE prep2->prep3 handle1 4. Handle in Hood (Inert Atmosphere if possible) prep3->handle1 handle2 5. Store Securely (Cool, Dry, Segregated) handle1->handle2 disp1 6. Controlled Quenching (Slow addition to base/alcohol) handle1->disp1 Waste Generated spill Spill Occurs handle1->spill If Spill exposure Personnel Exposure handle1->exposure If Exposure handle2->prep1 For Next Use disp2 7. Collect Neutralized Waste disp1->disp2 disp3 8. Dispose via EHS disp2->disp3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Isobutyl-3-methylisoxazole-4-carbonyl chloride
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5-Isobutyl-3-methylisoxazole-4-carbonyl chloride
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